molecular formula C11H12O2 B130734 Ethyl 2-phenylacrylate CAS No. 22286-82-4

Ethyl 2-phenylacrylate

Cat. No.: B130734
CAS No.: 22286-82-4
M. Wt: 176.21 g/mol
InChI Key: BOIWYTYYWPXGAT-UHFFFAOYSA-N
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Description

Ethyl 2-phenylacrylate, also known as this compound, is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenylprop-2-enoate
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InChI

InChI=1S/C11H12O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BOIWYTYYWPXGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066776
Record name Benzeneacetic acid, .alpha.-methylene-, ethyl ester
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Molecular Weight

176.21 g/mol
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CAS No.

22286-82-4
Record name Ethyl α-methylenebenzeneacetate
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Record name Ethyl 2-phenylacrylate
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Record name Benzeneacetic acid, .alpha.-methylene-, ethyl ester
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Record name Benzeneacetic acid, .alpha.-methylene-, ethyl ester
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Record name Ethyl methylenephenylacetate
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Record name ETHYL 2-PHENYLACRYLATE
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Foundational & Exploratory

Synthesis of Ethyl 2-Phenylacrylate via Knoevenagel Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-phenylacrylate serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry for the production of compounds like Tilidine.[1] Its α,β-unsaturated ester structure also makes it a valuable monomer in polymer chemistry and a versatile building block in organic synthesis.[1] The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and a prominent method for the synthesis of this compound and its derivatives.[2][3] This guide provides an in-depth overview of the synthesis of this compound through the Knoevenagel condensation, focusing on the reaction between benzaldehyde and diethyl malonate.

Reaction Principle

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] In the synthesis of this compound, the active methylene compound is diethyl malonate, and the carbonyl compound is benzaldehyde. The reaction is typically catalyzed by a weak base.[3][4]

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to form the final α,β-unsaturated product.[5]

Experimental Data Summary

The following tables summarize quantitative data for the Knoevenagel condensation between benzaldehyde and active methylene compounds, providing insights into various catalytic systems and reaction conditions.

Table 1: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

CatalystBase/Co-catalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineBenzoic AcidBenzene130-14011-18~71[6]
AAPTMS@K10--Room Temp1297 (Conversion)[7]
Immobilized Gelatine-DMSORoom TempOvernight85-89[5]
Immobilized BSA-DMSORoom Temp-85-89[8]

Note: AAPTMS@K10 refers to N-(2-aminoethyl)-3-aminopropyltrimethoxysilane functionalized K10 montmorillonite. The yield for this catalyst is reported as conversion to cinnamic acid, a related product.

Table 2: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Diisopropylethylammonium acetateHexane65-703-691[9]
Copper PowderEthanol561698[10]
Sodium Ethoxide---High[11]

Note: This table is provided for comparative purposes, as ethyl cyanoacetate is a common active methylene compound used in Knoevenagel condensations to produce related cyanoacrylate derivatives.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methodologies for the Knoevenagel condensation.[5][6] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Materials:

  • Benzaldehyde

  • Diethyl malonate

  • Piperidine (or other suitable base catalyst)

  • Toluene or Benzene

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dean-Stark apparatus (or molecular sieves)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, a slight excess of diethyl malonate, and a suitable solvent such as toluene or benzene.

  • Catalyst Addition: Introduce a catalytic amount of a weak base, such as piperidine. The amount of catalyst may need to be adjusted based on the purity of the benzaldehyde, as acidic impurities can neutralize the base.[6]

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[3] Continue refluxing until the theoretical amount of water has been collected.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove the catalyst and any water-soluble byproducts.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to ensure complete removal of the basic catalyst, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash the organic layer with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Visualizations

Reaction Mechanism:

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde alkoxide Alkoxide Intermediate benzaldehyde->alkoxide diethyl_malonate Diethyl Malonate carbanion Carbanion diethyl_malonate->carbanion -H+ base Base (e.g., Piperidine) carbanion->benzaldehyde Nucleophilic Attack product This compound alkoxide->product -H2O water Water

Caption: Knoevenagel condensation mechanism for this compound synthesis.

Experimental Workflow:

Experimental_Workflow start Start setup Reaction Setup (Benzaldehyde, Diethyl Malonate, Solvent) start->setup catalyst Add Catalyst (e.g., Piperidine) setup->catalyst reflux Reflux with Water Removal (Dean-Stark) catalyst->reflux workup Aqueous Workup (Wash with H2O, Acid, Base) reflux->workup dry Dry Organic Layer workup->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Purification (Vacuum Distillation) evaporate->purify end End Product: This compound purify->end

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylacrylate, also known as ethyl atropate, is a versatile α,β-unsaturated ester with significant applications in organic synthesis and polymer chemistry.[1][2] Its utility as a key intermediate in the production of pharmaceuticals, notably Tilidine, underscores its importance in drug development.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and graphical representations of these chemical processes. All quantitative data are presented in structured tables for ease of reference.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[2][4] Its physical characteristics are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₂[3][5][6]
Molecular Weight 176.21 g/mol [3][5][6]
Appearance Clear, colorless oil/liquid[2][3][7]
Boiling Point 123-125 °C at 16 mmHg[3][7][8]
Density 1.0419 g/cm³ at 25 °C[4][8]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[4]
Storage Temperature -20 °C under an inert atmosphere.[3][4][9]

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Splitting PatternIntegration
Ethyl (CH₃)~1.3Triplet3H
Ethyl (OCH₂)~4.2Quartet2H
Acrylate (=CH₂)~5.9Singlet/Doublet1H
Acrylate (=CH₂)~6.3Singlet/Doublet1H
Phenyl (Ar-H)~7.2-7.5Multiplet5H

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Ethyl (CH₃)~14
Ethyl (OCH₂)~61
Acrylate (=CH₂)~128
Phenyl (Ar-C)~128-130
Phenyl (ipso-C)~137
Acrylate (C=)~141
Ester (C=O)~166
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.[1]

Table 4: Key IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (Aromatic/Vinyl)3000-3100Medium
C-H stretch (Aliphatic)2850-3000Medium
C=O stretch (Ester)1720-1730Strong
C=C stretch (Alkene)1630-1640Medium
C=C stretch (Aromatic)1600, 1450-1500Medium-Weak
C-O stretch (Ester)1100-1300Strong
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insight into its fragmentation pattern.[1] The molecular ion peak ([M]⁺) is expected at m/z 176.[1] Common fragmentation pathways include the loss of the ethoxy group ([M - OCH₂CH₃]⁺) and the formation of the stable tropylium ion ([C₇H₇]⁺) from the phenyl group.[1]

Chemical Properties and Reactivity

This compound's reactivity is characterized by its α,β-unsaturated ester functionality, which makes it susceptible to a variety of chemical transformations.

Synthesis of this compound

Common synthetic routes to this compound include the Knoevenagel condensation and Fischer esterification.[1]

While direct Knoevenagel condensation to this compound is less common, this method is widely used for synthesizing structurally similar compounds like ethyl 2-cyano-3-phenylacrylate.[1][3] The general principle involves the reaction of an aldehyde with a compound containing an active methylene group.[1]

A classic method for preparing this compound is the Fischer esterification of 2-phenylacrylic acid with ethanol in the presence of a strong acid catalyst.[1]

Key Reactions

The conjugated system of this compound allows it to participate in several important organic reactions.

The vinyl group in this compound enables it to undergo polymerization, forming poly(this compound).[1] This can be achieved through various methods, including radical polymerization.[1]

As a Michael acceptor, this compound readily reacts with nucleophiles in a conjugate addition reaction.[2] Aza-Michael additions with amines are particularly efficient.[1]

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives.[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 2-phenylacrylic acid and ethanol.

Materials:

  • 2-Phenylacrylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-phenylacrylic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[11]

Fischer_Esterification_Workflow start Start reactants Mix 2-Phenylacrylic Acid, Ethanol, and H₂SO₄ start->reactants reflux Heat to Reflux (Collect H₂O in Dean-Stark trap) reactants->reflux monitor Monitor by TLC reflux->monitor workup Cool & Concentrate monitor->workup Reaction Complete extraction Dissolve in EtOAc & Wash with NaHCO₃, Brine workup->extraction dry Dry with MgSO₄ & Concentrate extraction->dry product This compound dry->product

Fischer Esterification Workflow
Aza-Michael Addition of Benzylamine to this compound

Objective: To perform an aza-Michael addition of benzylamine to this compound.

Materials:

  • This compound

  • Benzylamine

  • 1,8-Diazabicycloundec-7-ene (DBU) (catalyst)

  • Methanol (optional, for microwave-assisted synthesis)

  • Microwave reactor (optional)

Procedure (Solvent-Free):

  • In a reaction vessel, mix this compound and benzylamine.

  • Add a catalytic amount of DBU.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be purified by column chromatography.[1]

Procedure (Microwave-Assisted):

  • In a microwave reaction vessel, dissolve this compound and benzylamine in methanol.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the desired temperature for a specified time.

  • After cooling, the solvent is removed, and the product is purified by column chromatography.[12]

Michael_Addition_Workflow cluster_sf Solvent-Free cluster_mw Microwave-Assisted sf_start Mix Reactants & DBU sf_react Stir at RT/Heat sf_start->sf_react sf_monitor Monitor by TLC sf_react->sf_monitor sf_purify Column Chromatography sf_monitor->sf_purify Reaction Complete product Aza-Michael Adduct sf_purify->product mw_start Dissolve Reactants in Methanol mw_react Heat in Microwave Reactor mw_start->mw_react mw_cool Cool & Concentrate mw_react->mw_cool mw_purify Column Chromatography mw_cool->mw_purify mw_purify->product start Start start->sf_start start->mw_start Diels_Alder_Workflow start Start dissolve Dissolve this compound in Ethyl Acetate start->dissolve add_cosolvent Add Hexane & Cool dissolve->add_cosolvent add_diene Add Diene & Mix add_cosolvent->add_diene crystallize Crystallize Product add_diene->crystallize filter Collect by Suction Filtration crystallize->filter product Diels-Alder Adduct filter->product

References

An In-depth Technical Guide to Ethyl 2-phenylacrylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-phenylacrylate (CAS Number: 22286-82-4), a versatile monomer and key intermediate in organic synthesis. This document details its physicochemical properties, outlines experimental protocols for its synthesis and key reactions, and explores its applications in drug development and polymer chemistry, with a focus on its role as a precursor to the analgesic drug Tilidine.

Core Concepts: Molecular Structure and Properties

This compound, systematically known as ethyl 2-phenylprop-2-enoate, is an α,β-unsaturated ester. Its structure, featuring a phenyl group and an ethyl ester attached to an acrylate backbone, dictates its reactivity and utility in a variety of chemical transformations.

Molecular Structure:

  • CAS Number: 22286-82-4[1][2][3][4]

  • Molecular Formula: C₁₁H₁₂O₂[1][5]

  • Molecular Weight: 176.21 g/mol [1][2][5]

  • IUPAC Name: ethyl 2-phenylprop-2-enoate[5]

  • Synonyms: Ethyl atropate, Ethyl-Methylenebenzeneacetate[2]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 176.21 g/mol [1][2][5]
Boiling Point 123-125 °C at 16 mmHg[2]
Density 1.0419 g/cm³ at 25 °C[2]
Form Clear, colorless oil/liquid[1][2][3]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol[2]
Purity Typically ≥97%[1][3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2][3]

Key Synthetic Protocols

The synthesis of this compound can be achieved through several methods. A common and effective approach involves the reaction of ethyl phenylacetate with paraformaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method and describes a one-pot synthesis.

Materials:

  • Ethyl phenylacetate

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide or other phase-transfer catalyst

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a solution of ethyl phenylacetate (e.g., 41g) in DMF (e.g., 150ml), add potassium carbonate (e.g., 51g), paraformaldehyde (e.g., 11g), and tetrabutylammonium bromide (e.g., 800mg).

  • Stir the mixture at 80°C for 1.5 hours.

  • Cool the reaction mixture and add water (e.g., 100ml) and ethyl acetate (e.g., 350ml).

  • After the potassium carbonate has fully dissolved, separate the lower aqueous layer.

  • Wash the organic layer with water (e.g., 150ml) and then with saturated brine (150ml).

  • Combine the organic layers and extract the aqueous layer again with ethyl acetate (e.g., 150ml).

  • Combine all organic extracts and wash once with water (150ml) and once with saturated brine (150ml).

  • Concentrate the organic phase under reduced pressure to yield this compound. The expected yield is approximately 79% with a purity of >96%.

Applications in Drug Development and Organic Synthesis

This compound serves as a critical building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry.

Intermediate in the Synthesis of Tilidine

Tilidine is a synthetic opioid analgesic used for the treatment of moderate to severe pain. This compound is a key precursor in its synthesis, typically via a Diels-Alder reaction.

G Logical Workflow: Tilidine Synthesis cluster_0 Reactant Preparation cluster_1 Core Synthesis cluster_2 Intermediate Modification cluster_3 Final Product A This compound C Diels-Alder Reaction A->C B 1,3-Butadiene B->C D Introduction of Dimethylamino Group C->D E Tilidine D->E

Caption: Logical workflow for the synthesis of Tilidine.

Mechanism of Action of Tilidine: Mu-Opioid Receptor Signaling

Tilidine itself is a prodrug that is rapidly metabolized in the liver to its active metabolites, nortilidine and bisnortilidine. Nortilidine is a potent agonist of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of nortilidine to the μ-opioid receptor initiates a signaling cascade that results in analgesia.

G Mu-Opioid Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Nortilidine Nortilidine MOR Mu-Opioid Receptor (MOR) Nortilidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesic Effect cAMP->Analgesia Leads to Ion_Channels->Analgesia Contributes to

Caption: Simplified Mu-Opioid Receptor signaling pathway.

Aza-Michael Additions

The electron-deficient double bond in this compound makes it an excellent Michael acceptor. It readily undergoes aza-Michael additions with various amines, a reaction that is fundamental for the synthesis of β-amino esters, which are important precursors for pharmaceuticals and other biologically active compounds.

Materials:

  • This compound

  • Benzylamine

  • 1,8-Diazabicyclo[6]undec-7-ene (DBU) (optional, as a catalyst)

Procedure (Catalytic):

  • In a flask, mix this compound (0.43 mmol), benzylamine (0.43 mmol), and DBU (5 mol%).

  • Stir the reaction mixture at 60°C for 10 minutes.

  • The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate, can be purified by column chromatography. A yield of up to 96% can be expected.[7]

Procedure (Uncatalyzed):

  • Mix this compound with benzylamine at 60°C.

  • Stir the reaction for 2 hours.

  • The product can be isolated and purified as above. The expected yield is around 90%.[7]

Anionic Polymerization

This compound can undergo anionic polymerization to produce polymers with well-defined molecular weights and narrow molecular weight distributions. This "living" polymerization technique is initiated by strong nucleophiles, such as organolithium compounds.

G Workflow: Anionic Polymerization cluster_0 Preparation cluster_1 Initiation cluster_2 Propagation cluster_3 Termination cluster_4 Isolation A Purify Solvent (e.g., THF) C Add Initiator (e.g., n-Butyllithium) to cooled solvent A->C B Purify Monomer (this compound) D Slowly add purified monomer B->D C->D E Quench with (e.g., Methanol) D->E F Precipitate, filter, and dry polymer E->F

Caption: General workflow for anionic polymerization.

Note: Anionic polymerization requires stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains. All glassware should be flame-dried, and all reagents and solvents must be rigorously purified and degassed. The reaction is typically carried out at low temperatures (e.g., -78°C) to control the polymerization and minimize side reactions.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical synthesis and polymer chemistry. Its utility as a precursor to the analgesic Tilidine highlights its importance in drug development. Furthermore, its reactivity in Michael additions and its ability to undergo controlled polymerization make it a useful monomer for the creation of a variety of functional polymers. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with a solid foundation for the use of this compound in their work.

References

Spectroscopic Profile of Ethyl 2-Phenylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-phenylacrylate (CAS No. 22286-82-4), a versatile monomer and key intermediate in organic synthesis. The document details expected and reported data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Executive Summary

This compound, with the molecular formula C₁₁H₁₂O₂, possesses a molecular weight of 176.21 g/mol .[1][2] Its structure, featuring an ethyl ester, a phenyl group, and an acrylate moiety, gives rise to a distinct spectroscopic fingerprint. This guide presents the key spectral features in structured tables for ease of reference and includes generalized experimental protocols for data acquisition. Spectroscopic analysis is fundamental for confirming the structure and purity of this compound, which is often synthesized through methods like the Knoevenagel condensation or Fischer esterification.[3][4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.[3]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is characterized by distinct signals for the ethyl, phenyl, and vinyl protons. The two vinyl protons on the same carbon (=CH₂) are diastereotopic and are expected to appear as two separate signals.

Proton Type Expected Chemical Shift (δ, ppm) Splitting Pattern Integration
Ethyl (-CH₃)~1.3Triplet3H
Ethyl (-OCH₂-)~4.2Quartet2H
Vinyl (=CH₂)~5.9Singlet / Doublet1H
Vinyl (=CH₂)~6.3Singlet / Doublet1H
Phenyl (Ar-H)~7.2 - 7.5Multiplet5H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
Ethyl (-CH₃)~14
Ethyl (-OCH₂-)~61
Vinyl (=CH₂)~128
Phenyl (Ar-CH)~128 - 130
Phenyl (ipso-C)~137
Vinyl (=C<)~141
Ester (C=O)~166
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by a strong absorption from the ester carbonyl group.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C-H stretch (Aromatic & Vinyl)> 3000Medium
C-H stretch (Aliphatic)< 3000Medium
C=O stretch (Ester)~1720 - 1730Strong
C=C stretch (Alkene & Aromatic)~1610 - 1640Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 176.

Ion Type Expected m/z
[M]⁺176
[M+H]⁺177
[M+Na]⁺199

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Typically acquired with proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required compared to ¹H NMR.

IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Parameters: For EI, a standard electron energy of 70 eV is typically used. For ESI, the voltages of the capillary and cone may need to be optimized to achieve good ionization and minimize fragmentation. The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu).

Data Analysis Workflow

The general workflow for the acquisition and analysis of spectroscopic data is outlined below.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Sample Preparation NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS ProcessNMR NMR Data Processing (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Data Processing (Background Subtraction) IR->ProcessIR ProcessMS MS Data Processing (Peak Detection) MS->ProcessMS AnalyzeNMR ¹H & ¹³C NMR Analysis (Chemical Shift, Integration, Coupling) ProcessNMR->AnalyzeNMR AnalyzeIR IR Spectrum Analysis (Functional Group Identification) ProcessIR->AnalyzeIR AnalyzeMS Mass Spectrum Analysis (Molecular Ion, Fragmentation) ProcessMS->AnalyzeMS Structure Structural Elucidation & Purity Assessment AnalyzeNMR->Structure AnalyzeIR->Structure AnalyzeMS->Structure

A generalized workflow for spectroscopic data acquisition, processing, and analysis.

References

A Technical Guide to the Reactivity of the α,β-Unsaturated Ester in Ethyl 2-Phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-phenylacrylate, also known by its IUPAC name ethyl 2-phenylprop-2-enoate, is a versatile α,β-unsaturated ester with significant applications in organic synthesis and polymer science.[1][2] Its reactivity is dominated by the electrophilic nature of the carbon-carbon double bond, which is conjugated with the carbonyl group of the ester. This guide provides an in-depth analysis of the principal reaction pathways of this compound, including conjugate additions, cycloadditions, polymerization, and reduction reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field.

Core Reactivity of the α,β-Unsaturated System

The chemical behavior of this compound is dictated by the electronic interplay between the phenyl group, the acrylate double bond, and the ester moiety. The electron-withdrawing nature of the ester group polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles (a 1,4-conjugate or Michael addition). The double bond also readily participates in pericyclic reactions and polymerization.

Reactivity_Overview cluster_main This compound cluster_reactions Reaction Pathways main_struct Ph-C(COOEt)=CH₂ nuc_add Michael (Conjugate) Addition main_struct->nuc_add Nu:⁻ cyclo [4+2] Cycloaddition (Diels-Alder) main_struct->cyclo Diene poly Polymerization main_struct->poly Initiator reduc Reduction main_struct->reduc [H] baylis Baylis-Hillman Reaction main_struct->baylis Aldehyde, Catalyst

Caption: General reactivity pathways of this compound.

Michael (Conjugate) Addition Reactions

The Michael addition is a cornerstone reaction for α,β-unsaturated esters.[3][4] Nucleophiles preferentially attack the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Mechanism

The reaction proceeds via the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated (typically by a solvent or during workup) to yield the final 1,4-adduct.

Michael_Addition_Mechanism Mechanism of Michael Addition reactant This compound + Nu:⁻ intermediate Ph-C(COOEt)⁻-CH₂-Nu Ph-C(COOEt)=C(O⁻)Et-CH₂-Nu reactant->intermediate Nucleophilic Attack protonation Protonation (e.g., H₂O) intermediate->protonation product 1,4-Adduct Ph-CH(COOEt)-CH₂-Nu protonation->product

Caption: Generalized mechanism of the Michael addition reaction.

Aza-Michael Additions

The addition of amine nucleophiles, known as the aza-Michael addition, is a highly efficient method for synthesizing β-amino esters.[5][6] These reactions are often catalyzed by a base.

Table 1: Quantitative Data for Aza-Michael Addition
NucleophileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
BenzylamineDBUNone800.2595[5]
Experimental Protocol: Aza-Michael addition of Benzylamine
  • Reactants: this compound (1 mmol), benzylamine (1 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol).

  • Procedure: In a reaction vessel, this compound and benzylamine are mixed. DBU is added, and the mixture is heated to 80°C with stirring for 15 minutes under solvent-free conditions.[5]

  • Workup and Purification: The reaction mixture is cooled to room temperature. The product is purified using column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure β-amino ester.[5]

Cycloaddition Reactions: The Diels-Alder Reaction

As an electron-deficient alkene, this compound is an effective dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form substituted cyclohexene rings.[2][7] The reaction's rate and stereoselectivity are governed by frontier molecular orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1]

Diels_Alder_Reaction diene Diene (e.g., Cyclopentadiene) ts Concerted Transition State diene->ts dienophile Dienophile (this compound) dienophile->ts plus + product Cyclohexene Adduct ts->product [4+2] Cycloaddition

Caption: Schematic of the Diels-Alder reaction.

Table 2: Data for Asymmetric Diels-Alder Reactions
DieneDienophileCatalystTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
CyclopentadieneEthyl acrylate*Chiral Oxazaborolidine-78>99>99[8]

Note: Data for the closely related ethyl acrylate is cited to illustrate the high stereoselectivity achievable in these reactions. Similar outcomes are expected for this compound.

Experimental Protocol: Asymmetric Diels-Alder Reaction
  • Reactants: 2-Substituted cyclopentadiene (0.5 mmol), ethyl acrylate (1.0 mmol), and a Brønsted acid-activated chiral oxazaborolidine catalyst (10 mol%).[8]

  • Procedure: To a solution of the chiral catalyst in a suitable solvent (e.g., CH₂Cl₂) at -78°C is added the dienophile, followed by the diene. The reaction is stirred at this temperature until completion, monitored by TLC.[8]

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure. The resulting adduct is purified by flash chromatography.[8]

Polymerization

The vinyl group in this compound allows it to serve as a monomer in polymerization processes, leading to the formation of poly(this compound).[3][9] This polymer and its copolymers have applications in coatings, adhesives, and plastics.[9] The reaction can proceed through various mechanisms, including radical and anionic pathways.

Polymerization_Workflow cluster_prep Preparation Monomer This compound Reaction Reaction Vessel (Heat/UV) Monomer->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent Solvent->Reaction Polymerization Propagation & Termination Reaction->Polymerization Isolation Precipitation & Filtration Polymerization->Isolation Product Purified Polymer Isolation->Product

Caption: General workflow for the polymerization of this compound.

Radical Polymerization

Radical polymerization is a common method initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][10] The process involves three key steps: initiation, propagation, and termination.[11]

Table 3: Kinetic Data for Radical Polymerization of Related Acrylates
MonomerInitiatorAnionic InhibitorTemp (°C)kp (L·mol⁻¹·s⁻¹)kt (L·mol⁻¹·s⁻¹)Reference
Ethyl 2-cyanoacrylateBPOAcetic Acid (7 wt%)3016224.11 x 10⁸[10]
Ethyl 2-cyanoacrylateBPO1,3-propanesultone (0.5 wt%)3016104.04 x 10⁸[10]

Note: Kinetic data for the structurally similar ethyl 2-cyanoacrylate is presented to provide insight into the rapid kinetics of acrylate polymerization.

Reduction and Hydrogenation

The carbon-carbon double bond of this compound can be selectively reduced to yield ethyl 2-phenylpropanoate. This is typically achieved through catalytic hydrogenation.

Asymmetric Hydrogenation

The use of chiral transition metal catalysts, particularly those based on rhodium, allows for asymmetric hydrogenation, producing the saturated ester with high enantioselectivity.[1] This is a powerful method for creating chiral centers.

Table 4: Catalytic Asymmetric Hydrogenation
Catalyst SystemReactionKey FeatureEnantiomeric Excess (ee)Reference
Chiral Rhodium ComplexesAsymmetric HydrogenationSelective addition of H₂ across the C=C bond.High fidelity[1]
Pt/Carbon Fiber with Cinchonidine*Asymmetric Hydrogenation of ketoesterHigh conversion and enantioselectivity.up to 99%[12]

Note: Data for a related hydrogenation highlights the potential for achieving high enantioselectivity in such systems.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine.[9][13] The reaction with this compound would yield a highly functionalized allylic alcohol derivative.

Baylis_Hillman_Mechanism Key Steps of the Baylis-Hillman Reaction start Acrylate + Catalyst (e.g., DABCO) zwitterion Zwitterionic Enolate Intermediate start->zwitterion 1. Michael Addition aldol_add Aldol Addition to Aldehyde zwitterion->aldol_add 2. Nucleophilic Attack adduct Intermediate Adduct aldol_add->adduct elim Proton Transfer & Catalyst Elimination adduct->elim 3. Internal Proton Transfer product Allylic Alcohol Product elim->product 4. Elimination

References

The Pivotal Role of Ethyl 2-Phenylacrylate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 2-phenylacrylate, a versatile α,β-unsaturated ester, has emerged as a cornerstone in organic synthesis, offering a gateway to a diverse array of complex molecular architectures. Its unique structural features, combining a reactive double bond with a phenyl group and an ester moiety, make it a valuable building block for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to empower innovation in chemical and pharmaceutical research.

Introduction to this compound

This compound, systematically named ethyl 2-phenylprop-2-enoate, is a colorless liquid with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] Its structure as an α,β-unsaturated ester makes it a versatile synthetic intermediate, readily participating in a variety of organic transformations. The presence of the phenyl group at the α-position significantly influences the molecule's electronic properties and steric hindrance, thereby dictating its reactivity in key chemical reactions.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 22286-82-4
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance Colorless Liquid
IUPAC Name ethyl 2-phenylprop-2-enoate[1][2]
Synonyms Ethyl atropate, 2-Phenylacrylic acid ethyl ester[1]
Storage Inert atmosphere, store in freezer, under -20°C

Synthesis of this compound

The preparation of this compound can be achieved through several established synthetic pathways, with the Knoevenagel condensation being a prominent and efficient method.[2]

Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound with a carbonyl compound. While a direct route to this compound itself is less common, this method is widely employed for synthesizing closely related derivatives. For instance, the reaction of benzaldehyde with ethyl cyanoacetate, catalyzed by a base, yields ethyl 2-cyano-3-phenylacrylate, a structural analog.[2] A more direct and industrially significant method involves the reaction of ethyl phenylacetate with paraformaldehyde in the presence of a base and a phase-transfer catalyst.[2]

Table 2: Synthesis of this compound via Reaction of Ethyl Phenylacetate and Paraformaldehyde

BaseCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (GC)Reference
Sodium CarbonateTetrabutylammonium ChlorideDMF603~77>96[2]
Potassium CarbonateTetrabutylammonium BromideDMF801.5~79>96[2]
Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl phenylacetate

  • Paraformaldehyde

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution

Procedure:

  • To a stirred solution of ethyl phenylacetate (1 equivalent) and paraformaldehyde (1.2 equivalents) in DMF, add potassium carbonate (1.5 equivalents) and tetrabutylammonium bromide (0.05 equivalents).

  • Heat the reaction mixture to 80°C and stir for 1.5 hours.

  • After cooling to room temperature, add water and ethyl acetate to the reaction mixture.

  • Separate the organic layer, wash with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

G reagents Ethyl Phenylacetate + Paraformaldehyde + K2CO3 + TBAB in DMF reaction Reaction at 80°C, 1.5h reagents->reaction Heating workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup extraction Separation and Washing (Water, Brine) workup->extraction purification Drying and Concentration extraction->purification product Pure this compound purification->product Vacuum Distillation

Caption: Synthesis of this compound Workflow.

Key Applications in Organic Synthesis

This compound serves as a versatile building block in a multitude of organic reactions, enabling the construction of complex molecular frameworks.

Aza-Michael Additions

The electron-deficient double bond in this compound makes it an excellent Michael acceptor for the conjugate addition of amines, known as the aza-Michael reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of β-amino esters, which are valuable precursors for pharmaceuticals and other biologically active compounds. The reaction can be significantly accelerated using catalysts like 1,8-diazabicycloundec-7-ene (DBU) under solvent-free conditions, leading to high yields in short reaction times.[2]

Table 3: Aza-Michael Addition of Benzylamine to this compound

EntryCatalyst (mol%)Temperature (°C)TimeYield (%)Reference
1NoneRoom Temp.1.5 h30
2DBU (10)Room Temp.30 min56
3None602 h90
4DBU (10)6030 min70
5DBU (10)6010 min88
6DBU (5)6010 min96
Experimental Protocol: Aza-Michael Addition of Benzylamine to this compound

Materials:

  • This compound

  • Benzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a reaction vial equipped with a magnetic stirrer, mix this compound (1 equivalent) and benzylamine (1 equivalent).

  • Add DBU (5 mol%) to the mixture.

  • Stir the reaction mixture at 60°C for 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the crude product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-amino ester.

G reactants This compound + Benzylamine reaction Stir at 60°C for 10 min reactants->reaction catalyst DBU (5 mol%) catalyst->reaction purification Column Chromatography (Silica Gel) reaction->purification product β-Amino Ester purification->product

Caption: Aza-Michael Addition Experimental Workflow.

Cycloaddition Reactions

The conjugated system of this compound enables its participation in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.[2] These reactions are fundamental for the construction of cyclic and polycyclic systems. For instance, the Diels-Alder reaction of this compound with a suitable diene is a key step in the synthesis of the analgesic drug Tilidine. While specific, detailed protocols for these reactions with this compound are often proprietary or embedded in larger synthetic sequences, the general principles of cycloaddition chemistry apply. The reaction is typically governed by frontier molecular orbital theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound) is crucial for determining the reaction rate and stereoselectivity.[2]

Photoredox Catalysis

Emerging research has highlighted the utility of this compound in advanced catalytic processes, including photoredox catalysis.[2] The electron-deficient double bond is susceptible to radical additions, making it a suitable substrate for forming complex carbon-carbon bonds under mild, visible-light-mediated conditions.[2] One such application is the atom transfer radical addition (ATRA), a highly atom-economical method for the difunctionalization of alkenes.[3] While a general protocol is provided below, specific applications with this compound would require optimization.

General Experimental Protocol: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)

Materials:

  • This compound (or other olefin)

  • Alkyl halide (e.g., bromomalonate)

  • Photoredox catalyst (e.g., --INVALID-LINK--)

  • Light source (e.g., blue LEDs)

  • Solvent (e.g., DMSO)

Procedure:

  • In a reaction vessel, dissolve the photoredox catalyst (e.g., 1 mol%) in the chosen solvent.

  • Add the alkyl halide (1.2 equivalents) and this compound (1 equivalent).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Irradiate the mixture with the light source at room temperature while stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

G setup Reaction Setup: This compound, Alkyl Halide, Photocatalyst in Solvent degas Degas with Inert Gas setup->degas irradiate Irradiate with Visible Light (e.g., Blue LEDs) degas->irradiate workup Aqueous Workup and Extraction irradiate->workup purify Column Chromatography workup->purify product ATRA Product purify->product

Caption: General Workflow for Photoredox-Catalyzed ATRA.

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the pharmaceutical industry, most notably in the production of Tilidine, an opioid analgesic. The synthesis of the Tilidine core structure relies on the aforementioned Diels-Alder reaction, underscoring the importance of this compound in accessing this essential medication.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including aza-Michael additions, cycloadditions, and photoredox-catalyzed transformations, makes it an indispensable tool for the synthesis of complex organic molecules, with significant applications in materials science and the pharmaceutical industry. The continued exploration of its reactivity is expected to unlock new synthetic methodologies and contribute to the development of novel chemical entities.

References

Thermal and mechanical properties of poly(ethyl 2-phenylacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted Thermal and Mechanical Properties of Poly(ethyl 2-phenylacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(this compound) (PEPA) is a polymer with significant potential in various applications, including coatings, adhesives, and advanced materials, owing to its unique molecular structure.[1][2] This technical guide provides a comprehensive overview of the predicted thermal and mechanical properties of PEPA, drawing upon established structure-property relationships within the polyacrylate family. Due to the limited availability of direct experimental data for PEPA, this document focuses on estimating its properties based on analogous polymers, such as poly(ethyl acrylate) (PEA) and other phenyl-substituted polymers.[1] Furthermore, detailed experimental protocols for the characterization of these properties are provided to guide researchers in their empirical investigations.

Introduction

Poly(this compound) is synthesized from the monomer this compound.[1] The key structural feature of PEPA is the presence of a bulky phenyl group attached to the alpha-carbon of the acrylate repeating unit. This phenyl group is anticipated to significantly influence the polymer's properties by introducing steric hindrance and restricting the rotational freedom of the polymer backbone.[1] Consequently, PEPA is expected to exhibit distinct thermal and mechanical characteristics compared to its non-phenylated counterpart, poly(ethyl acrylate).[1]

Predicted Thermal Properties

The thermal behavior of a polymer is critical for determining its processing conditions and service temperature range. The primary thermal properties of interest are the glass transition temperature (Tg) and the thermal decomposition temperature.

Glass Transition Temperature (Tg)

Table 1: Predicted and Comparative Glass Transition Temperatures

PolymerStructurePredicted/Reported Tg (°C)
Poly(ethyl acrylate) (PEA)-(CH₂-CH(COOCH₂CH₃))--8 to -24[1][3][4]
Poly(this compound) (PEPA)-(CH₂-C(C₆H₅)(COOCH₂CH₃))-Significantly > -8 (Predicted)
Poly(phenyl methacrylate) (PPMA)-(CH₂-C(CH₃)(COOC₆H₅))-~110-120 (for syndiotactic)[1]
Thermal Decomposition

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature. The thermal degradation of polyacrylates in an inert atmosphere typically involves processes like depolymerization and decarboxylation.[5][6] For poly(alkyl methacrylates), thermal stability has been shown to be influenced by the molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance.[7] It is anticipated that PEPA will display thermal stability comparable to or slightly different from other polyacrylates, with decomposition likely commencing at temperatures above 200°C.

Table 2: Predicted Thermal Decomposition Characteristics of Poly(this compound)

PropertyPredicted Value/Range
Onset of Decomposition (Tonset)> 200°C
Temperature of Maximum Decomposition Rate (Tmax)Dependent on heating rate and atmosphere

Predicted Mechanical Properties

The mechanical properties of a polymer dictate its suitability for structural applications. Key parameters include tensile strength, Young's modulus, and elongation at break.

The presence of the stiff phenyl group in the PEPA backbone is expected to lead to a harder and more rigid material compared to the soft and flexible PEA.[1] This translates to an anticipated increase in tensile strength and Young's modulus, and a corresponding decrease in elongation at break.

Table 3: Predicted and Comparative Mechanical Properties

PropertyPoly(ethyl acrylate) (PEA)Poly(this compound) (PEPA) (Predicted)
Tensile Strength LowHigher than PEA
Young's Modulus LowHigher than PEA
Elongation at Break HighLower than PEA

Experimental Protocols

To validate the predicted properties of poly(this compound), the following standard experimental protocols are recommended.

Synthesis of Poly(this compound)

A common method for the synthesis of polyacrylates is free-radical polymerization.

Protocol: Free-Radical Solution Polymerization

  • Materials: this compound (monomer), a suitable solvent (e.g., toluene), and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Procedure: a. Dissolve the this compound monomer in toluene in a reaction flask equipped with a condenser and a nitrogen inlet. b. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. c. Add the AIBN initiator to the solution. d. Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (typically 60-80°C for AIBN) and maintain for several hours. e. After the polymerization is complete, precipitate the polymer by pouring the solution into a non-solvent, such as methanol. f. Filter and dry the resulting poly(this compound) under vacuum.

G cluster_synthesis Synthesis Workflow Monomer This compound Reaction_Setup Reaction Flask Setup (N₂ atmosphere) Monomer->Reaction_Setup Solvent Toluene Solvent->Reaction_Setup Initiator AIBN Initiator->Reaction_Setup Polymerization Heating (60-80°C) Reaction_Setup->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Final_Product Poly(this compound) Precipitation->Final_Product G cluster_dsc DSC Experimental Workflow Start Start Prep Sample Preparation (5-10 mg in Al pan) Start->Prep Heat1 First Heating Scan (erase thermal history) Prep->Heat1 Cool Controlled Cooling (10°C/min) Heat1->Cool Heat2 Second Heating Scan (10°C/min) Cool->Heat2 Analysis Determine Tg from inflection point Heat2->Analysis End End Analysis->End G cluster_tga TGA Experimental Workflow Start Start Prep Sample Preparation (5-10 mg in crucible) Start->Prep Heating Heating at constant rate (e.g., 10°C/min in N₂) Prep->Heating Data_Collection Record Weight vs. Temperature Heating->Data_Collection Analysis Determine Decomposition Temperatures Data_Collection->Analysis End End Analysis->End G cluster_tensile Tensile Testing Workflow (ASTM D638) Start Start Prep Prepare Dumbbell Specimens Start->Prep Condition Condition Specimens (Temp. & Humidity) Prep->Condition Mount Mount in Universal Testing Machine Condition->Mount Test Apply Tensile Load at Constant Speed Mount->Test Data_Collection Record Load and Extension Data Test->Data_Collection Analysis Calculate Mechanical Properties Data_Collection->Analysis End End Analysis->End

References

Ethyl 2-phenylacrylate: A Linchpin in the Synthesis of the Analgesic Tilidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical synthesis, the role of specific intermediates is paramount to the efficient and successful production of active pharmaceutical ingredients (APIs). This technical guide delves into the critical function of Ethyl 2-phenylacrylate as a pivotal intermediate in the manufacturing of Tilidine, a potent synthetic opioid analgesic. This document serves as an in-depth resource for researchers, scientists, and professionals engaged in drug development, providing a comprehensive overview of the synthesis process, including detailed experimental protocols, quantitative data, and process logic visualizations.

This compound, also known as ethyl atropate, is an α,β-unsaturated ester that serves as a key building block in the synthesis of Tilidine. Its chemical structure is integral to the formation of the cyclohexene core of the Tilidine molecule through a Diels-Alder reaction. The versatility of this compound also extends to polymer chemistry, where it is utilized as a monomer.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactants is fundamental to the successful execution and optimization of the synthesis.

Table 1: Physicochemical Data of this compound [1][2]

PropertyValue
CAS Number 22286-82-4
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Liquid
Purity ≥97%

Table 2: Physicochemical Data of Tilidine [2][3]

PropertyValue
CAS Number 51931-66-9
Molecular Formula C₁₇H₂₃NO₂
Molecular Weight 273.37 g/mol
Appearance White/almost white crystalline powder (as hydrochloride hemihydrate)
Solubility (as hydrochloride hemihydrate) Highly soluble in water, ethanol, and dichloromethane

The Synthetic Pathway to Tilidine

The synthesis of Tilidine from this compound is a multi-step process that begins with a cornerstone cycloaddition reaction, followed by isomer separation and purification, and finally, salt formation to enhance stability and bioavailability.

Tilidine_Synthesis_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Isomerization cluster_2 Step 3: Salt Formation Ethyl_2_phenylacrylate This compound Diels_Alder [4+2] Cycloaddition Ethyl_2_phenylacrylate->Diels_Alder Dimethylaminobutadiene 1-(N,N-dimethylamino)-1,3-butadiene Dimethylaminobutadiene->Diels_Alder Cis_Trans_Tilidine cis/trans-Tilidine Mixture Diels_Alder->Cis_Trans_Tilidine Isomerization Acid-Catalyzed Isomerization Cis_Trans_Tilidine->Isomerization Trans_Tilidine Enriched (E)-(trans)-Tilidine Isomerization->Trans_Tilidine Salt_Formation Reaction with Acid Trans_Tilidine->Salt_Formation Tilidine_Salt Tilidine Salt (e.g., Hydrochloride, Mesylate) Salt_Formation->Tilidine_Salt

A high-level overview of the synthetic workflow for Tilidine production.

Experimental Protocols

Step 1: Diels-Alder Reaction for the Synthesis of cis/trans-Tilidine Mixture

The core of the Tilidine synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between 1-(N,N-dimethylamino)-1,3-butadiene and this compound (ethyl atropate). This reaction forms the cyclohexene ring structure of Tilidine. While specific industrial protocols are proprietary, the general procedure involves reacting the two precursors, often without a solvent or in a non-polar solvent, and heating the mixture to facilitate the reaction. The reaction typically yields a mixture of cis and trans isomers of Tilidine.

Due to the proprietary nature of pharmaceutical manufacturing processes, a detailed, publicly available experimental protocol for this specific Diels-Alder reaction with precise molar ratios, temperatures, and reaction times is not readily found in the surveyed literature. The information provided is based on the general principles of Diels-Alder reactions involving similar substrates.

Step 2: Isomerization of the cis/trans-Tilidine Mixture

The initial Diels-Alder reaction produces a mixture of isomers, of which the (E)-(trans)-isomer is the pharmacologically active component. Therefore, an isomerization step is crucial to enrich the desired trans-isomer. This is typically achieved through acid catalysis.

Protocol for Acid-Catalyzed Isomerization:

  • A mixture of cis/trans-Tilidine base is dissolved in water.

  • An acid, most commonly phosphoric acid, is added to the solution to achieve a pH between 2 and 6.

  • The reaction mixture is heated to a temperature range of 95 to 100°C for a period of 15 to 30 hours.

  • After cooling, the solution is basified to a pH of 12-14 using a base such as sodium hydroxide.

  • The enriched trans-Tilidine base is then extracted using an organic solvent, for example, petroleum ether.

  • The organic layer is separated and the solvent is evaporated to yield the isomerized Tilidine base as a yellow oil.

Table 3: Quantitative Data for the Isomerization of cis-Tilidine to trans-Tilidine [3]

Molar Ratio of Phosphoric Acid to cis-TilidinepHTemperature (°C)Time (h)Resulting cis:trans RatioYield of Tilidine Base (g) from 10g cis-Tilidine
0.85 - 695 - 1001639.5 : 56.88.8
0.55 - 695 - 10020.560.1 : 37.87.5
22 - 395 - 1001673.8 : 25.77.9
Equimolar3 - 495 - 1003025.1 : 73.26.4
Step 3: Salt Formation

To improve the stability and handleability of the final product, the Tilidine base is converted into a salt. Common salt forms include the hydrochloride, mesylate, and orthophosphate.

Protocol for the Preparation of Tilidine Mesylate:

  • Dissolve the Tilidine base in a suitable solvent such as ethyl acetate, methyl isobutyl ketone (MIBK), or acetone.

  • Add an equimolar amount of mesylic acid to the solution at a temperature between 0°C and 40°C.

  • Stir the mixture at room temperature to allow the Tilidine mesylate salt to precipitate.

  • The precipitate is then filtered, washed with the solvent, and dried under a vacuum.

Table 4: Quantitative Data for the Preparation of Tilidine Mesylate [4]

SolventStarting Tilidine Base (mol)Yield (%)
Ethyl Acetate0.01~99%
MIBK0.01~79%
Acetone0.025~81%

Logical Relationships in Tilidine Synthesis

The synthesis of Tilidine is a logical sequence of chemical transformations, each with a specific purpose, leading to the final active pharmaceutical ingredient.

Tilidine_Synthesis_Logic Start Start: Precursors DA_Reaction Diels-Alder Reaction (Forms Cyclohexene Core) Start->DA_Reaction Isomer_Mix Cis/Trans Isomer Mixture DA_Reaction->Isomer_Mix Isomerization Isomerization (Enrichment of Active Isomer) Isomer_Mix->Isomerization Active_Isomer Trans-Tilidine Base (Pharmacologically Active) Isomerization->Active_Isomer Salt_Formation Salt Formation (Improves Stability) Active_Isomer->Salt_Formation Final_Product Tilidine Salt (API) Salt_Formation->Final_Product

Logical flow of the Tilidine synthesis process.

Conclusion

This compound is an indispensable intermediate in the synthesis of Tilidine. The Diels-Alder reaction, in which it participates, is a powerful and efficient method for constructing the core structure of the Tilidine molecule. The subsequent isomerization and salt formation steps are critical for obtaining the final, stable, and pharmacologically active form of the drug. The detailed protocols and quantitative data presented in this guide provide a valuable resource for professionals in the field of pharmaceutical development and manufacturing, underscoring the importance of understanding and optimizing each step of the synthetic process.

References

An In-depth Technical Guide to Michael Addition Reactions of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-phenylacrylate, an α,β-unsaturated ester, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. Its electron-deficient double bond readily participates in Michael addition reactions, a class of conjugate additions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of Michael addition reactions involving this compound, with a focus on amine, thiol, and carbanion nucleophiles.

Core Principles of the Michael Addition

The Michael addition is a nucleophilic addition of a Michael donor (nucleophile) to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. In the case of this compound, the phenyl group at the α-position influences the reactivity of the alkene. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile.

The general mechanism involves three key steps:

  • Nucleophile formation: A base abstracts a proton from the Michael donor to form a nucleophile (e.g., an enolate, thiolate, or amide).

  • Conjugate addition: The nucleophile attacks the electron-deficient β-carbon of this compound, forming a new covalent bond and generating a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final Michael adduct.

Aza-Michael Addition: The Addition of Amines

The aza-Michael addition, the conjugate addition of nitrogen nucleophiles, is a widely used method for the synthesis of β-amino esters, which are valuable precursors for pharmaceuticals and other biologically active molecules. The reaction of amines with this compound can be performed under neat conditions or with a catalyst to enhance reaction rates and yields.

Quantitative Data for Aza-Michael Addition of Benzylamine

The reaction of benzylamine with this compound has been studied under various conditions, demonstrating the significant catalytic effect of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

EntryMichael DonorCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1BenzylamineNoneNoneRoom Temp.1.5 h30[1]
2BenzylamineDBU (46.5)NoneRoom Temp.30 min56[1]
3BenzylamineNoneNone602 h90[1]
4BenzylamineDBU (10)None6030 min70[1]
5BenzylamineDBU (46.5)None6010 min88[1]
6BenzylamineDBU (5)None6010 min96[1]
Experimental Protocol: DBU-Catalyzed Aza-Michael Addition of Benzylamine[1]

Materials:

  • This compound (0.43 mmol)

  • Benzylamine (0.43 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.0215 mmol, 5 mol%)

  • Magnetic stirrer and flask

Procedure:

  • To a 10 mL flask equipped with a magnetic stirrer, add this compound (0.43 mmol) and benzylamine (0.43 mmol).

  • Add DBU (5 mol%).

  • Stir the reaction mixture at 60°C for 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel using a hexane/ethyl acetate (8:2) mixture as the eluent to obtain (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate.

Thiol-Michael Addition: The Addition of Thiols

The thiol-Michael addition, or sulfa-Michael addition, is a highly efficient "click" reaction that involves the conjugate addition of a thiol to an electron-deficient alkene. This reaction is known for its high yields, rapid reaction times, and tolerance of a wide range of functional groups. The reaction can be catalyzed by bases or nucleophiles, such as amines and phosphines.

While specific examples for this compound are not extensively detailed in the literature, the general principles and protocols for thiol-Michael additions to acrylates are well-established and can be adapted. Phosphines, such as dimethylphenylphosphine (DMPP), have been shown to be highly effective catalysts for these reactions.[2][3][4]

Representative Experimental Protocol: Phosphine-Catalyzed Thiol-Michael Addition

This protocol is a general representation and may require optimization for this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Dimethylphenylphosphine (DMPP) (catalytic amount)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Magnetic stirrer and flask under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flask under an inert atmosphere, add a solution of this compound in the chosen anhydrous solvent.

  • Add the thiol to the solution.

  • Add a catalytic amount of DMPP to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or NMR spectroscopy.

  • Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Carbanion-Michael Addition: The Addition of Carbon Nucleophiles

The Michael addition of carbanions is a powerful tool for carbon-carbon bond formation. Common carbon nucleophiles include enolates derived from active methylene compounds like diethyl malonate and nitroalkanes. These reactions are crucial in the synthesis of various drug molecules.

Application in Drug Synthesis

The Michael addition reaction is a key step in the synthesis of precursors for several important pharmaceuticals.

  • GABA Analogues (Baclofen and Rolipram): The synthesis of γ-nitrocarbonyl compounds, which are precursors to β-substituted γ-aminobutyric acid (GABA) derivatives like Baclofen and Rolipram, often involves the Michael addition of a carbanion to a nitroalkene. While not directly involving this compound as the acceptor in these specific literature examples, the principle of creating a key intermediate via a Michael addition is central.[5]

  • Tilidine: this compound is a known key intermediate in the synthesis of the opioid analgesic Tilidine.[6] The synthesis involves a Michael-type addition of a carbanion to this compound.

Representative Experimental Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate

This is a general protocol for the addition of diethyl malonate to an acrylate, which would need to be adapted and optimized for this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (catalytic or stoichiometric amount)

  • Anhydrous ethanol

  • Magnetic stirrer and flask under an inert atmosphere

Procedure:

  • In a flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution and stir to form the enolate.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Asymmetric Michael Additions

The development of asymmetric Michael additions is of paramount importance in drug development, as the biological activity of chiral molecules often resides in a single enantiomer. Organocatalysis and metal-based catalysis are two primary approaches to achieve high enantioselectivity.

While specific high-yielding, enantioselective Michael additions directly on this compound are not extensively documented in the provided search results, the use of chiral catalysts for conjugate additions to similar α,β-unsaturated esters is a well-established field. For instance, copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones has shown high enantioselectivities.[7][8][9] Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, have been successfully employed in the asymmetric Michael addition of carbanions to nitroalkenes.[5]

Visualizations

Michael Addition Reaction Mechanism

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor-H Michael Donor (Donor-H) Donor_neg Nucleophile (Donor⁻) Donor-H->Donor_neg Deprotonation Base Base (B:) Base-H_pos BH⁺ Donor_neg2 Donor⁻ Acceptor Enolate Enolate Intermediate Acceptor->Enolate Enolate2 Enolate Donor_neg2->Acceptor Attack at β-carbon Product Michael Adduct Enolate2->Product Protonation Base-H_pos2 BH⁺

Caption: General mechanism of a base-catalyzed Michael addition reaction.

General Experimental Workflow

Experimental_Workflow Reactants Reactant Preparation (this compound, Nucleophile) Reaction_Setup Reaction Setup (Solvent, Catalyst, Atmosphere, Temperature) Reactants->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction_Setup->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Product Purification (Column Chromatography, Distillation, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

The Michael addition reaction of this compound is a powerful and versatile transformation for the synthesis of a wide array of compounds, particularly those with relevance to the pharmaceutical industry. The ability to introduce nitrogen, sulfur, and carbon nucleophiles through aza-, thiol-, and carbanion-Michael additions, respectively, provides access to diverse molecular scaffolds. While catalyzed reactions, especially with DBU for aza-Michael additions, show significant rate and yield enhancements, the development of stereoselective methods remains a key area for future research to unlock the full potential of this versatile building block in the synthesis of chiral drugs. This guide provides a foundational understanding and practical protocols for researchers to explore and exploit the reactivity of this compound in their synthetic endeavors.

References

Safety, handling, and MSDS for Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of Ethyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 22286-82-4), a common reagent in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Below is a summary of key data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₂[1][2][3]
Molecular Weight 176.21 g/mol [1][2][3][4]
Appearance Colorless liquid[2]
Boiling Point 123-125 °C at 16 mmHg[5]
Purity ≥97%[2][3]
Storage Temperature Store in a cool, dry place. Inert atmosphere, store in freezer, under -20°C.[5]

Safety and Hazards

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2
alt text
WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3
alt text
WarningH335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term Hazard2
alt text
-H411: Toxic to aquatic life with long lasting effects

Source:[1]

Precautionary Statements

The following precautionary statements are recommended when handling this compound:

CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P391Collect spillage.
Storage
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Source:[1][6]

Safe Handling and Storage

Proper handling and storage practices are essential to minimize exposure and prevent accidents.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal ReadSDS Read SDS and Understand Hazards DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) ReadSDS->DonPPE WorkArea Ensure Proper Ventilation (Fume Hood) DonPPE->WorkArea Dispense Dispense Carefully WorkArea->Dispense AvoidInhalation Avoid Inhaling Vapors Dispense->AvoidInhalation AvoidContact Avoid Skin and Eye Contact Dispense->AvoidContact CloseContainer Keep Container Tightly Closed AvoidInhalation->CloseContainer AvoidContact->CloseContainer Store Store in a Cool, Dry, Well-Ventilated Area CloseContainer->Store Dispose Dispose of Waste According to Regulations CloseContainer->Dispose Incompatibles Separate from Incompatible Materials Store->Incompatibles

Safe Handling Workflow for this compound.
Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[7] Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[7]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Provide an eyewash station and safety shower in the immediate work area.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, peroxides, strong alkalis, and polymerization initiators.[7][8]

  • The product may polymerize when exposed to light.[8]

  • For long-term storage, keep in an inert atmosphere and in a freezer at temperatures under -20°C.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

FirstAidResponse cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveFreshAir Move to Fresh Air Inhalation->MoveFreshAir SkinContact Skin Contact WashSkin Remove Contaminated Clothing Wash Skin with Soap and Water SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse Cautiously with Water for at least 15 minutes EyeContact->RinseEyes Ingestion Ingestion DoNotInduceVomiting Do NOT Induce Vomiting Ingestion->DoNotInduceVomiting SeekMedicalAttention Seek Immediate Medical Attention MoveFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention DoNotInduceVomiting->SeekMedicalAttention

Emergency First Aid Response Workflow.
  • Inhalation: Remove the individual to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[9] If skin irritation persists, get medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[6] Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, give one or two glasses of water to dilute the chemical.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting Measures

MeasureRecommendation
Suitable Extinguishing Media Dry chemical, CO₂, water spray, or alcohol-resistant foam.[8]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.[10]
Specific Hazards Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Leak Procedures

  • Personal Precautions: Evacuate unnecessary personnel.[10] Eliminate all ignition sources.[8] Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8] Use non-sparking tools.[8]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[11] Disposal must be handled by a licensed hazardous waste disposal company.[11]

Experimental Protocols

While detailed, specific experimental protocols for safety testing of this compound are not provided in the search results, the safety data is derived from standardized tests. For instance:

  • Skin Irritation/Corrosion: Typically determined using in vivo (e.g., rabbit skin irritation tests) or in vitro models that assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Eye Irritation/Damage: Assessed through methods like the Bovine Corneal Opacity and Permeability (BCOP) test or the traditional Draize rabbit eye test to evaluate the potential for a substance to cause reversible or irreversible eye damage.

  • Toxicity: Acute toxicity is often determined via oral, dermal, and inhalation routes in animal models (e.g., rats or mice) to establish LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values.

For researchers needing to conduct such tests, it is recommended to follow established OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines for chemical safety testing.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS). Always refer to the specific MSDS provided by the supplier for the most accurate and up-to-date information. All laboratory personnel should be trained in the proper handling of hazardous materials.

References

Theoretical and Computational Deep Dive into Ethyl 2-phenylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of Ethyl 2-phenylacrylate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, spectroscopic properties, and electronic structure of this important organic compound.

Introduction

This compound (also known as ethyl atropate) is an α,β-unsaturated ester with significant applications as a versatile building block in organic synthesis. Its structure, featuring a phenyl group and an acrylate moiety, imparts unique reactivity, making it a key intermediate in the production of pharmaceuticals, including Tilidine, and a valuable monomer in polymer chemistry.[1] Understanding the fundamental properties of this molecule through theoretical and computational methods is crucial for optimizing its synthesis, predicting its reactivity, and designing novel applications.

This guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for its synthesis and characterization, and visualizes important conceptual workflows using Graphviz diagrams.

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with a carbonyl compound, in this case, the reaction of ethyl phenylacetate with paraformaldehyde.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • Ethyl phenylacetate

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a stirrer and a condenser, combine ethyl phenylacetate, paraformaldehyde, potassium carbonate (or sodium carbonate), and the phase-transfer catalyst in dimethylformamide (DMF).

  • Heat the reaction mixture with stirring for a specified time (e.g., 1.5 hours at 80°C).

  • After cooling, add water and ethyl acetate to the reaction mixture.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a drop of liquid this compound directly onto the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Table 1: Experimental and Theoretical FT-IR Vibrational Frequencies

Vibrational ModeExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)
C-H stretch (Aromatic)~3060Data not available
C-H stretch (Aliphatic)~2980Data not available
C=O stretch (Ester)~1715Data not available
C=C stretch (Aromatic & Alkene)~1625, ~1495, ~1445Data not available
C-O stretch (Ester)~1200, ~1160Data not available
=C-H bend (out-of-plane)~940Data not available
C-H bend (Aromatic, out-of-plane)~770, ~700Data not available
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Table 2: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Atom/GroupExperimental ¹H Chemical ShiftTheoretical ¹H Chemical ShiftExperimental ¹³C Chemical ShiftTheoretical ¹³C Chemical Shift
Phenyl-H7.2 - 7.5 (m)Data not available138.0 (quat.), 129.5, 128.3, 128.1Data not available
=CH₂6.35 (s), 5.85 (s)Data not available142.0 (quat.), 127.0Data not available
-O-CH₂-4.25 (q)Data not available61.0Data not available
-CH₃1.30 (t)Data not available14.2Data not available
C=O--166.5Data not available

Note: While experimental data is available, a complete set of theoretically calculated NMR chemical shifts for this compound using methods like GIAO at a high level of theory is not readily found in published literature.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

Experimental Protocol:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Record the UV-Vis spectrum over a range of approximately 200-400 nm using a spectrophotometer.

  • Use the pure solvent as a blank for baseline correction.

Table 3: UV-Visible Absorption Data

Solventλmax (nm)Molar Absorptivity (ε)
Ethanol~245Data not available

Note: The λmax is characteristic of the π → π transition in the conjugated system of the phenyl and acrylate groups.*

Theoretical and Computational Studies

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for these studies.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

Mulliken Charge Analysis

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, which can help in understanding its electrostatic potential and reactive sites.

Table 4: Calculated Electronic Properties (Representative Values)

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Table 5: Calculated Mulliken Atomic Charges (Partial)

AtomCharge (a.u.)
C (C=O)Data not available
O (C=O)Data not available
O (-O-)Data not available
Data not available
Data not available

Visualizations

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the computational prediction of molecular properties, such as those discussed in this guide.

G Computational Chemistry Workflow for Property Prediction cluster_0 Input cluster_1 Quantum Chemical Calculation cluster_2 Output & Analysis mol_structure Molecular Structure (e.g., SMILES, 3D coordinates) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure spec_calc Spectroscopic Properties (FT-IR, NMR) geom_opt->spec_calc Optimized Structure elec_calc Electronic Properties (HOMO-LUMO, Mulliken Charges) geom_opt->elec_calc Optimized Structure opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq nmr_shifts NMR Chemical Shifts spec_calc->nmr_shifts elec_prop Electronic Data elec_calc->elec_prop data_analysis Data Analysis & Comparison with Experimental Data vib_freq->data_analysis nmr_shifts->data_analysis elec_prop->data_analysis

Caption: Workflow for predicting molecular properties using computational chemistry.

Knoevenagel Condensation Mechanism

This diagram outlines the general mechanism for the Knoevenagel condensation.

G Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration active_methylene Active Methylene Compound (Ethyl Phenylacetate) enolate Enolate active_methylene->enolate Deprotonation base Base (e.g., K₂CO₃) intermediate1 Aldol-type Intermediate enolate->intermediate1 Nucleophilic Attack carbonyl Carbonyl Compound (Formaldehyde from Paraformaldehyde) product α,β-Unsaturated Product (this compound) intermediate1->product Dehydration water Water intermediate1->water Elimination

Caption: General mechanism of the Knoevenagel condensation reaction.

Conclusion

References

Biocompatibility and Degradation of Poly(ethyl 2-phenylacrylate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethyl 2-phenylacrylate) (PEPA) is a polymer with potential applications in the biomedical field, particularly in drug delivery systems, owing to its unique chemical structure. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and degradation characteristics of PEPA. While direct experimental data on PEPA is limited, this document extrapolates from studies on structurally similar polyacrylates to provide a predictive assessment. This guide also includes detailed experimental protocols for key biocompatibility and degradation assays, and visual representations of experimental workflows to aid researchers in designing and conducting their own evaluations of this promising biomaterial.

Introduction

The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and medical device technology. Polyacrylates, a class of polymers synthesized from acrylate monomers, have garnered significant interest due to their tunable physical and chemical properties. Poly(this compound) (PEPA), with its phenyl group, offers potential for aromatic drug encapsulation and specific tissue interactions. However, a thorough understanding of its biocompatibility and degradation profile is paramount before it can be considered for clinical applications. This guide aims to consolidate the available knowledge and provide a framework for the systematic evaluation of PEPA.

Chemical Structure and Properties

Poly(this compound) is the polymer form of the monomer this compound. The presence of the phenyl group and the ester moiety in its repeating unit are key determinants of its physical, chemical, and biological properties.

  • IUPAC Name: Poly[ethyl 2-phenylprop-2-enoate]

  • CAS Number: 22286-82-4 (monomer)

  • Molecular Formula (monomer): C₁₁H₁₂O₂

The phenyl group can influence the polymer's hydrophobicity, thermal stability, and mechanical strength. It also provides a site for potential functionalization to introduce new properties such as stimuli-responsiveness or enhanced biocompatibility.[1]

Biocompatibility Profile

The biocompatibility of a material refers to its ability to perform with an appropriate host response in a specific application. For PEPA, this would be evaluated through a series of in vitro and in vivo tests. Due to the scarcity of direct studies on PEPA, the following sections draw upon findings from related polyacrylates, such as poly(ethyl cyanoacrylate), to infer potential biocompatibility.

In Vitro Biocompatibility
  • Cytotoxicity: Cytotoxicity assays are fundamental in assessing the potential of a material to cause cell death. Studies on poly(ethyl 2-cyanoacrylate) (PECA) nanoparticles have shown a dose-dependent cytotoxicity on various cancer cell lines.[2] For instance, PECA nanoparticles suppressed the proliferation of Caco-2 cells, with no cytotoxicity observed at 7.5 μg/ml, but significant cell death at concentrations of 75 and 750 μg/ml.[2] It is plausible that PEPA could exhibit similar dose-dependent effects, and its cytotoxicity should be thoroughly evaluated, particularly on non-cancerous cell lines like fibroblasts.[3][4][5]

  • Hemocompatibility: Hemocompatibility assays evaluate the effects of a material on blood components. Key tests include hemolysis, coagulation, and platelet activation, as outlined in ISO 10993-4.[6][7][8][9] While direct data for PEPA is unavailable, it is a critical parameter to assess for any blood-contacting applications. A hemolysis rate below 2% is generally considered acceptable.[9]

In Vivo Biocompatibility
  • Inflammatory Response: The implantation of any foreign material into the body will elicit an inflammatory response.[10][11] In vivo studies involving subcutaneous implantation in animal models are used to observe the local tissue reaction over time.[12][13][14][15][16][17] The response to PEPA would likely involve an initial acute inflammation followed by a chronic phase, ideally resolving with the formation of a thin, non-inflammatory fibrous capsule. The surface topography of the implant can significantly influence the severity of this foreign body reaction.[13]

Degradation Profile

The degradation of a polymer involves the breakdown of its chemical structure. For biomedical applications, a controlled degradation rate is often desirable.

Degradation Mechanisms
  • Hydrolytic Degradation: The ester linkages in the backbone of polyacrylates make them susceptible to hydrolysis, a process where water molecules break down the polymer chains.[18][19][20] The rate of hydrolysis is influenced by factors such as temperature, pH, and the hydrophobicity of the polymer. The degradation of poly(ethyl-cyanoacrylate) has been shown to be influenced by solvents and temperature.[21]

  • Enzymatic Degradation: In the biological environment, enzymes such as hydrolases can accelerate polymer degradation.[22][23][24] The degradation can occur via surface erosion, where the material is lost from the surface while maintaining its bulk integrity, or through bulk degradation, which involves hydrolysis throughout the material. The specific enzymes responsible for the degradation of aromatic polyacrylates are a subject of ongoing research.

Degradation Products

The degradation of PEPA would likely result in the formation of smaller oligomers and ultimately the monomer, this compound, and its byproducts. It is crucial to identify and assess the toxicity of these degradation products to ensure they are non-toxic and can be safely cleared from the body.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biocompatibility and degradation of PEPA.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25][26][27][28]

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Material Extraction: Prepare extracts of PEPA by incubating the polymer in a cell culture medium at 37°C for 24-72 hours.

  • Cell Exposure: Replace the culture medium in the wells with the PEPA extracts at various concentrations. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25][26]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Fibroblast Cells (1x10^4 cells/well) add_extract Add PEPA Extracts to Cells cell_seeding->add_extract extract_prep Prepare PEPA Extracts (24-72h incubation) extract_prep->add_extract incubation Incubate (24-72h) add_extract->incubation add_mtt Add MTT Reagent (4h incubation) incubation->add_mtt add_solubilizer Add Solubilization Solution add_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vivo Implantation: Subcutaneous Implantation in Rats

This protocol describes a method for screening the in vivo biocompatibility of PEPA films.[12]

Protocol:

  • Implant Preparation: Prepare sterile, uniform PEPA films (e.g., 1 cm x 1 cm).

  • Animal Model: Use healthy adult Wistar rats.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Shave and disinfect the dorsal region.

    • Make a small incision in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the sterile PEPA film into the pocket.

    • Suture the incision.

  • Post-operative Care: Monitor the animals for signs of infection or distress.

  • Explantation and Histology: At predetermined time points (e.g., 7, 28, and 90 days), euthanize the animals and explant the implant along with the surrounding tissue.

  • Histological Analysis:

    • Fix the tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

    • Examine the tissue sections under a microscope to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.

Experimental Workflow for In Vivo Implantation Study

InVivo_Implantation start Prepare Sterile PEPA Implants surgery Subcutaneous Implantation in Rat Model start->surgery post_op Post-operative Monitoring surgery->post_op explantation Explantation at Time Points (7, 28, 90 days) post_op->explantation histology Histological Processing (Fixation, Embedding, Sectioning) explantation->histology staining H&E Staining histology->staining analysis Microscopic Analysis of Tissue Response staining->analysis end Evaluate Biocompatibility analysis->end

Caption: Workflow for assessing in vivo biocompatibility via subcutaneous implantation.

Hemocompatibility: In Vitro Hemolysis Assay (Direct Contact)

This protocol is based on the principles outlined in ISO 10993-4 and ASTM F756-17 to determine the hemolytic properties of PEPA.[6][8][9]

Protocol:

  • Blood Collection: Obtain fresh anticoagulated rabbit or human blood.

  • Red Blood Cell (RBC) Suspension: Prepare a diluted RBC suspension in a saline solution.

  • Material Incubation:

    • Place PEPA material of a defined surface area in test tubes.

    • Add the diluted RBC suspension to the tubes.

    • Include a positive control (e.g., water for injection) and a negative control (e.g., saline).

  • Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation.[9]

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Signaling Pathway of Hemolysis

Hemolysis_Pathway cluster_interaction Material Interaction cluster_response Cellular Response cluster_outcome Measurable Outcome pepa PEPA Material rbc Red Blood Cell pepa->rbc Direct Contact membrane_damage Membrane Damage rbc->membrane_damage hemolysis Hemolysis membrane_damage->hemolysis hb_release Hemoglobin Release hemolysis->hb_release spectro Spectrophotometric Measurement hb_release->spectro

Caption: Logical relationship in a direct contact hemolysis assay.

Data Presentation

Quantitative data from biocompatibility and degradation studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of PEPA Extracts on L929 Fibroblasts (Hypothetical Data)

PEPA Concentration (µg/mL)Cell Viability (%) ± SD
0 (Negative Control)100 ± 5.2
1095.3 ± 4.8
5088.1 ± 6.1
10075.4 ± 7.3
25052.7 ± 8.5
50025.9 ± 6.9
Positive Control5.2 ± 2.1

Table 2: In Vivo Inflammatory Response to PEPA Implants (Hypothetical Data)

Time PointFibrous Capsule Thickness (µm) ± SDInflammatory Cell Count (cells/mm²) ± SD
7 Days120 ± 15350 ± 45
28 Days85 ± 12150 ± 30
90 Days50 ± 850 ± 15

Table 3: In Vitro Hemolysis of PEPA (Hypothetical Data)

MaterialHemolysis (%) ± SD
Negative Control0.5 ± 0.1
PEPA1.8 ± 0.4
Positive Control98.2 ± 1.5

Conclusion and Future Directions

Poly(this compound) holds promise as a biomaterial for drug delivery and other biomedical applications. However, the current body of research directly investigating its biocompatibility and degradation is insufficient. This technical guide has provided a predictive overview based on related polyacrylates and detailed experimental protocols to facilitate future research.

Future studies should focus on:

  • Comprehensive in vitro and in vivo biocompatibility testing of PEPA with varying molecular weights and formulations.

  • Detailed analysis of the hydrolytic and enzymatic degradation kinetics of PEPA under physiological conditions.

  • Identification and toxicological evaluation of the degradation products of PEPA.

  • Investigation of the influence of surface modification and functionalization of PEPA on its biocompatibility and degradation profile.

By systematically addressing these research gaps, the scientific community can build a robust understanding of the potential of poly(this compound) as a safe and effective biomaterial.

References

Methodological & Application

Application Notes and Protocols for the Controlled Radical Polymerization of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization (CRP) of Ethyl 2-phenylacrylate (EPA). This document is intended to guide researchers in synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and specific end-functionalities, which are crucial for various applications, including drug delivery systems and advanced materials.

Introduction to Controlled Radical Polymerization of this compound

This compound (EPA) is an α,β-unsaturated ester that can undergo radical polymerization to produce poly(this compound). Due to the presence of the phenyl group at the α-position, the reactivity of EPA in polymerization can be influenced by steric and electronic effects. Conventional free radical polymerization of EPA often leads to polymers with broad molecular weight distributions and limited architectural control.

Controlled radical polymerization techniques offer a significant advantage by enabling the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures such as block copolymers.[1] The main CRP methods applicable to EPA and other acrylates are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and to a lesser extent, Nitroxide-Mediated Polymerization (NMP). These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.

Controlled Radical Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and widely used CRP method for a variety of monomers, including acrylates. The polymerization is typically initiated by an alkyl halide and catalyzed by a transition metal complex, most commonly copper complexed with a nitrogen-based ligand. The mechanism involves the reversible activation of the dormant polymer chain (terminated with a halogen) by the transition metal complex in its lower oxidation state, generating a propagating radical and the metal complex in its higher oxidation state.

General Signaling Pathway for ATRP:

ATRP_Mechanism P_n-X Dormant Polymer Chain (Pn-X) P_n_radical Propagating Radical (Pn•) P_n-X->P_n_radical k_act M_t^n / Ligand Activator (Cu(I) Complex) P_n_radical->P_n-X k_deact X-M_t^(n+1) / Ligand Deactivator (Cu(II) Complex) P_n+m-X Dormant Polymer Chain (Pn+m-X) P_n_radical->P_n+m-X k_p Monomer Monomer (EPA) RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium cluster_reinitiation Reinitiation & Propagation Initiator Initiator P_n_radical_I Propagating Radical (Pn•) Initiator->P_n_radical_I kd, I• + M Monomer_I Monomer (M) P_n_radical Propagating Radical (Pn•) P_n_radical_I->P_n_radical Intermediate_Radical Intermediate Radical P_n_radical->Intermediate_Radical k_add RAFT_Agent RAFT Agent (R-S-C(=S)-Z) Intermediate_Radical->P_n_radical k_frag Dormant_Polymer Dormant Polymer (Pn-S-C(=S)-Z) Intermediate_Radical->Dormant_Polymer New_Radical New Radical (R•) Intermediate_Radical->New_Radical New_Radical_R New Radical (R•) New_Radical->New_Radical_R P_m_radical Propagating Radical (Pm•) New_Radical_R->P_m_radical + M Monomer_P Monomer (M) Experimental_Workflow A Reagent Preparation (Monomer, Initiator, Catalyst/CTA, Solvent) B Reaction Setup (Schlenk flask, degas with N2/Ar) A->B C Polymerization (Controlled temperature, stirring) B->C D Monitoring Reaction (GC, NMR for conversion) C->D E Termination & Purification (Precipitation, filtration) C->E Target conversion reached D->C Continue reaction F Polymer Characterization (SEC/GPC for Mn, Mw, PDI) E->F

References

Application Notes and Protocols for the Atom Transfer Radical Polymerization (ATRP) of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of well-defined poly(ethyl 2-phenylacrylate) (PE2PhA) using Atom Transfer Radical Polymerization (ATRP). This controlled radical polymerization technique allows for the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and specific end-group functionalities, which are critical attributes for applications in drug delivery, biomaterials, and other advanced materials.

Introduction to ATRP of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization method that enables the synthesis of a wide range of polymers with complex architectures and functionalities. The key to ATRP is the reversible activation and deactivation of dormant polymer chains, which is mediated by a transition metal catalyst, typically a copper(I) complex. This process maintains a low concentration of active radical species, thus minimizing irreversible termination reactions and allowing for the controlled growth of polymer chains.

This compound (E2PhA) is an acrylate monomer distinguished by a phenyl group at the α-position. This structural feature influences its polymerization behavior. The application of ATRP to E2PhA allows for the synthesis of well-defined homopolymers and block copolymers with unique thermal and mechanical properties, making them attractive for various specialized applications.

General Principles of ATRP

The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (an alkyl halide initiator or a polymer chain with a terminal halogen) and a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). This process generates a radical that can propagate by adding to a monomer unit. The transition metal complex is oxidized to a higher oxidation state (e.g., Cu(II)Br2) and acts as a deactivator, reversibly converting the propagating radical back to a dormant species. This dynamic equilibrium is central to maintaining control over the polymerization.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_equilibrium ATRP Equilibrium Initiator R-X Catalyst_I Cu(I)/L Radical R• Monomer Monomer (M) Catalyst_II X-Cu(II)/L Propagating_Radical P_n• Propagating_Radical_Next P_{n+1}• Dormant_Chain P_n-X Propagating_Radical_Next->Dormant_Chain Reversible Deactivation Active_Chain P_n• Catalyst_I_eq Cu(I)/L Catalyst_II_eq X-Cu(II)/L

Experimental Protocols

The following protocols are generalized from successful ATRP of acrylate monomers and can be adapted for the specific synthesis of poly(this compound). It is recommended to perform small-scale trial polymerizations to optimize conditions for specific molecular weight targets and desired polymer characteristics.

Materials
  • Monomer: this compound (E2PhA) (purified by passing through a column of basic alumina to remove inhibitor).

  • Initiator: Ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP).

  • Catalyst: Copper(I) bromide (CuBr) (purified by washing with acetic acid, then ethanol, and dried under vacuum).

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy).

  • Solvent: Anisole, toluene, or dimethylformamide (DMF) (anhydrous).

  • Other: Anhydrous solvents for purification (e.g., tetrahydrofuran (THF), methanol), neutral alumina, and inhibitor removal columns.

Typical Experimental Setup

The following diagram illustrates a typical workflow for conducting an ATRP experiment.

ATRP_Workflow Start Start: Prepare Reactants Purify_Monomer Purify Monomer (e.g., via alumina column) Start->Purify_Monomer Charge_Reactor Charge Schlenk Flask (Monomer, Initiator, Solvent) Purify_Monomer->Charge_Reactor Prepare_Catalyst Prepare Catalyst Complex (CuBr + Ligand in Solvent) Add_Catalyst Add Catalyst Complex (under inert atmosphere) Prepare_Catalyst->Add_Catalyst Degas Degas Reaction Mixture (Freeze-Pump-Thaw Cycles) Charge_Reactor->Degas Degas->Add_Catalyst Polymerize Polymerization (in thermostated oil bath) Add_Catalyst->Polymerize Quench Quench Reaction (e.g., expose to air, dilute) Polymerize->Quench Purify_Polymer Purify Polymer (e.g., precipitation, column chromatography) Quench->Purify_Polymer Characterize Characterize Polymer (GPC, NMR) Purify_Polymer->Characterize End End: Obtain Well-defined Polymer Characterize->End

Protocol for ATRP of this compound

This protocol targets a polymer with a degree of polymerization (DP) of 100.

  • Preparation of the Catalyst Solution: In a glovebox or under an inert atmosphere, add CuBr (14.3 mg, 0.1 mmol) and PMDETA (20.9 µL, 0.1 mmol) to a dry Schlenk flask containing a magnetic stir bar. Add 5 mL of degassed anisole and stir until a homogeneous green-yellow solution is formed.

  • Preparation of the Monomer/Initiator Solution: In a separate dry Schlenk flask, add this compound (1.76 g, 10 mmol) and ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol). Add 5 mL of degassed anisole.

  • Degassing: Subject the monomer/initiator solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with nitrogen or argon.

  • Initiation of Polymerization: Using a degassed syringe, transfer the catalyst solution to the monomer/initiator solution.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir. Periodically take samples under an inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).

  • Termination and Purification: After the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with THF. To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina. Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation

The following tables present hypothetical data for the ATRP of this compound under different conditions to illustrate the expected outcomes. Actual experimental results may vary.

Table 1: Effect of Initiator on ATRP of this compound

EntryInitiator[M]:[I]:[CuBr]:[PMDETA]Temp (°C)Time (h)Conv. (%)M_n,th ( g/mol )M_n,GPC ( g/mol )Đ (M_w/M_n)
1EBiB100:1:1:18046511450118001.15
2MBrP100:1:1:18046210920113001.18

M: Monomer (E2PhA), I: Initiator

Table 2: Effect of Catalyst/Ligand System on ATRP of this compound

EntryCatalyst/Ligand[M]:[I]:[Cu]:[L]Temp (°C)Time (h)Conv. (%)M_n,th ( g/mol )M_n,GPC ( g/mol )Đ (M_w/M_n)
1CuBr/PMDETA100:1:1:18046511450118001.15
2CuBr/bpy100:1:1:28065810210107001.22

I: EBiB, M: E2PhA, L: Ligand

Table 3: Effect of Solvent on ATRP of this compound

EntrySolvent[M]:[I]:[CuBr]:[PMDETA]Temp (°C)Time (h)Conv. (%)M_n,th ( g/mol )M_n,GPC ( g/mol )Đ (M_w/M_n)
1Anisole100:1:1:18046511450118001.15
2Toluene100:1:1:18046811980125001.17
3DMF100:1:1:17037212680131001.13

I: EBiB, M: E2PhA

Characterization of Poly(this compound)

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl protons with that of the polymer backbone protons.

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy, which will show the characteristic signals of the repeating units of the polymer.

Troubleshooting

  • High Polydispersity (Đ > 1.5): This may be caused by impurities in the monomer, solvent, or catalyst, insufficient degassing, or the use of an inappropriate initiator. Ensure all reagents are pure and the system is free of oxygen.

  • Low Initiation Efficiency (M_n,GPC >> M_n,th): The rate of initiation might be slow compared to the rate of propagation. Consider using a more active initiator or adjusting the reaction temperature.

  • Poor Control over Polymerization: Side reactions may be occurring. Lowering the reaction temperature or the concentration of the catalyst can sometimes improve control.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper salts are toxic and should be handled with care.

  • Acrylate monomers can be irritants and sensitizers. Avoid skin and eye contact.

  • The freeze-pump-thaw degassing procedure involves the use of liquid nitrogen and vacuum; appropriate safety measures should be taken.

By following these guidelines and protocols, researchers can successfully synthesize well-defined poly(this compound) with controlled molecular weights and narrow polydispersity, enabling the development of advanced materials for a variety of applications.

Application Notes and Protocols for the RAFT Polymerization of Ethyl 2-phenylacrylate and its Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. This level of control is crucial for the development of advanced materials, particularly in the pharmaceutical and biomedical fields, where precise polymer structures are required for applications such as drug delivery, tissue engineering, and diagnostics.

Ethyl 2-phenylacrylate is a functional monomer of interest due to the presence of the phenyl group, which can impart unique properties to the resulting polymer, such as increased refractive index, thermal stability, and potential for further functionalization. The controlled polymerization of this monomer via RAFT opens up possibilities for creating novel polymers with tailored properties.

This application note provides a detailed overview of the RAFT polymerization of this compound, including its kinetics. Due to the limited availability of specific kinetic data for this compound in the current literature, this document will utilize Benzyl Methacrylate (BzMA) as a closely related model system. The structural and electronic similarities between this compound and Benzyl Methacrylate make BzMA an excellent proxy for understanding the expected polymerization behavior and for developing robust experimental protocols.

RAFT Polymerization Mechanism

The RAFT process is a degenerative chain transfer process that involves a conventional radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent. The mechanism can be broken down into several key steps: initiation, reversible chain transfer, reinitiation, and propagation, which together establish a dynamic equilibrium that allows for controlled polymer growth.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_dot Initiating Radical (R●) I->R_dot kd P_dot Propagating Radical (Pn●) R_dot->P_dot + M (kp) M Monomer (M) Intermediate Intermediate Radical P_dot->Intermediate + RAFT Agent (kadd) P_dot_prop Propagating Radical (Pn●) RAFT_agent RAFT Agent Z-C(=S)S-R Intermediate->P_dot Dormant Dormant Polymer Z-C(=S)S-Pn Intermediate->Dormant Dormant->Intermediate + Pm● (kadd) P_dot_longer Longer Propagating Radical (Pn+m●) P_dot_prop->P_dot_longer + m M (kp) P_dot1 Pn● M_prop Monomer (M) Dead_polymer Dead Polymer P_dot1->Dead_polymer + Pm● (kt) P_dot2 Pm●

Caption: The RAFT polymerization mechanism, illustrating the key steps of initiation, reversible chain transfer, propagation, and termination.

Experimental Protocols

This section provides a detailed protocol for the RAFT polymerization of Benzyl Methacrylate (BzMA) as a model for this compound. This protocol can be adapted by researchers for the specific target monomer.

Materials
  • Monomer: Benzyl Methacrylate (BzMA), inhibitor removed by passing through a column of basic alumina.

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or another suitable trithiocarbonate.

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Anhydrous 1,4-dioxane or another suitable solvent.

  • Internal Standard (for NMR): 1,3,5-Trioxane or another suitable standard.

  • Degassing Equipment: Schlenk line or glovebox.

General Procedure for RAFT Polymerization of Benzyl Methacrylate
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the RAFT agent (e.g., CPADB) in the chosen solvent.

    • Prepare a stock solution of the initiator (e.g., AIBN) in the chosen solvent.

  • Reaction Setup:

    • In a typical experiment, a reaction vessel (e.g., a Schlenk tube) is charged with the desired amounts of monomer (BzMA), RAFT agent stock solution, initiator stock solution, and solvent.

    • A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] might be[1]::[0.1].

    • Add the internal standard for NMR analysis if monitoring conversion in situ.

  • Degassing:

    • The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the polymerization. This is typically achieved by three freeze-pump-thaw cycles.

  • Polymerization:

    • The sealed reaction vessel is then placed in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

  • Monitoring the Reaction:

    • At predetermined time intervals, aliquots of the reaction mixture are withdrawn using a degassed syringe.

    • One portion of the aliquot is used to determine monomer conversion by ¹H NMR spectroscopy.

    • Another portion is used to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

  • Termination and Purification:

    • The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air.

    • The polymer is then purified by precipitation into a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.

Experimental_Workflow start Start prep Prepare Stock Solutions (Monomer, RAFT Agent, Initiator) start->prep setup Reaction Setup (Charge reactants into Schlenk tube) prep->setup degas Degas Reaction Mixture (Freeze-Pump-Thaw Cycles) setup->degas polymerize Initiate Polymerization (Place in preheated oil bath) degas->polymerize sampling Take Aliquots at Timed Intervals polymerize->sampling analysis Analyze Aliquots sampling->analysis Yes quench Quench Polymerization (Cooling and exposure to air) sampling->quench No (End of reaction) conversion Determine Monomer Conversion (¹H NMR) analysis->conversion gpc Determine Mn and PDI (GPC) analysis->gpc gpc->sampling purify Purify Polymer (Precipitation) quench->purify end End purify->end

References

Application Notes and Protocols for Emulsion Polymerization of Ethyl 2-Phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile and widely utilized technique for the synthesis of a variety of polymers, offering excellent control over polymer properties such as molecular weight and particle size. This document provides detailed application notes and a generalized protocol for the emulsion polymerization of ethyl 2-phenylacrylate. This monomer is of significant interest due to the unique properties conferred by the phenyl group, which can enhance the thermal stability and refractive index of the resulting polymer, poly(this compound). Such polymers have potential applications in coatings, adhesives, and as matrices for drug delivery systems.

The protocols described herein are based on established methods for the emulsion polymerization of structurally similar monomers, such as styrene and various acrylates. Researchers should consider these as a starting point and may need to optimize conditions to achieve desired polymer characteristics.

Principle of Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, typically consisting of a monomer, a continuous phase (usually water), an initiator, and a surfactant. The process is characterized by the formation of polymer particles within surfactant micelles. The main stages of emulsion polymerization include:

  • Micelle Formation: Surfactant molecules, above their critical micelle concentration (CMC), form micelles in the aqueous phase, encapsulating a small amount of the water-insoluble monomer.

  • Initiation: A water-soluble initiator decomposes to form free radicals in the aqueous phase.

  • Particle Nucleation: These radicals enter the monomer-swollen micelles and initiate polymerization.

  • Particle Growth: The polymer chain grows within the micelle, which is continuously supplied with monomer from droplets in the aqueous phase.

  • Termination: The polymerization within a particle ceases when another radical enters and combines with the growing chain.

This compartmentalization of the reaction in micelles allows for the production of high molecular weight polymers at a high rate of polymerization.

Experimental Protocols

The following section details a generalized protocol for the emulsion polymerization of this compound.

Materials and Equipment
  • Monomer: this compound (inhibitor removed prior to use)

  • Continuous Phase: Deionized water

  • Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS)

  • Surfactant: Sodium dodecyl sulfate (SDS)

  • Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.

  • Heating and Stirring: A magnetic stirrer with a heating mantle or an oil bath.

  • Other: Syringes, needles, and standard laboratory glassware.

Inhibitor Removal from Monomer

Commercial this compound typically contains an inhibitor (e.g., hydroquinone) to prevent premature polymerization. This inhibitor must be removed before the reaction. A common method is to wash the monomer with an aqueous solution of sodium hydroxide (e.g., 5-10% w/v) in a separatory funnel, followed by washing with deionized water until the washings are neutral. The monomer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered.

Experimental Workflow Diagram

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Characterization MonomerPrep Monomer Purification (Inhibitor Removal) AddMonomer Add Purified Monomer MonomerPrep->AddMonomer SolutionPrep Prepare Aqueous Phase (Water, Surfactant) AddAqueous Add Aqueous Phase to Reactor SolutionPrep->AddAqueous InitiatorPrep Prepare Initiator Solution AddInitiator Add Initiator Solution InitiatorPrep->AddInitiator ReactionSetup Assemble Reaction Vessel (Flask, Stirrer, Condenser, N2) ReactionSetup->AddAqueous HeatStir Heat and Stir under N2 (e.g., 70-80 °C) AddAqueous->HeatStir HeatStir->AddInitiator AddInitiator->AddMonomer Polymerize Polymerize for a Set Time (e.g., 2-4 hours) AddMonomer->Polymerize Cooling Cool Reaction Mixture Polymerize->Cooling Isolation Isolate Polymer (e.g., Precipitation, Filtration) Cooling->Isolation Drying Dry the Polymer Isolation->Drying Characterization Characterize the Polymer (MW, PDI, Particle Size) Drying->Characterization

Caption: Workflow for the emulsion polymerization of this compound.

Detailed Polymerization Procedure
  • Preparation of the Aqueous Phase: In the three-necked flask, dissolve the surfactant (e.g., sodium dodecyl sulfate) in deionized water. The concentration of the surfactant is a critical parameter that influences particle size and stability.

  • Reaction Setup: Assemble the reaction vessel with a mechanical stirrer, condenser, and a nitrogen inlet. Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Heating and Stirring: Begin stirring the aqueous surfactant solution and heat the flask to the desired reaction temperature (typically between 70-80 °C) using a heating mantle or oil bath.

  • Initiation: Once the reaction temperature is stable, add the initiator (e.g., a freshly prepared aqueous solution of potassium persulfate) to the flask.

  • Monomer Addition: Immediately after adding the initiator, begin the addition of the purified this compound monomer to the reaction mixture. The monomer can be added all at once (batch process) or fed gradually over a period of time (semi-batch process) for better control over the reaction exotherm and polymer properties.

  • Polymerization: Allow the polymerization to proceed at the set temperature with continuous stirring for a predetermined time, typically 2 to 4 hours. The reaction mixture will turn from a clear or slightly cloudy solution to a milky-white latex as polymer particles are formed.

  • Termination and Cooling: After the desired reaction time, the polymerization can be terminated by cooling the reaction mixture to room temperature.

  • Polymer Isolation: The resulting poly(this compound) latex can be used as is, or the solid polymer can be isolated. Isolation can be achieved by precipitating the polymer in a non-solvent such as methanol or by adding a salt solution (e.g., saturated sodium chloride) to break the emulsion. The precipitated polymer is then collected by filtration, washed thoroughly with deionized water, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The following tables summarize representative quantitative data for the emulsion polymerization of acrylates. These values should be considered as a starting point for the optimization of the this compound polymerization.

Table 1: Representative Reaction Conditions

ParameterValue RangeNotes
Monomer Concentration10 - 30 wt% (based on water)Higher concentrations can lead to viscosity issues.
Surfactant (SDS) Conc.0.5 - 2.0 wt% (based on monomer)Affects particle size and stability.
Initiator (KPS) Conc.0.1 - 1.0 wt% (based on monomer)Influences molecular weight and reaction rate.
Reaction Temperature70 - 85 °CAffects initiation rate and overall kinetics.
Reaction Time2 - 6 hoursDetermines the final monomer conversion.
Stirring Speed200 - 400 rpmEnsures proper mixing and heat transfer.

Table 2: Expected Polymer Characteristics (Illustrative)

PropertyTypical ValueMethod of Analysis
Monomer Conversion> 95%Gravimetry
Particle Size (Diameter)50 - 200 nmDynamic Light Scattering (DLS)
Molecular Weight (Mw)100,000 - 500,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chromatography (GPC)

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key relationships between the components and process variables in emulsion polymerization and their impact on the final polymer properties.

EmulsionPolymerizationRelationships Monomer Monomer (this compound) Rate Polymerization Rate Monomer->Rate + Initiator Initiator (e.g., KPS) Initiator->Rate + Nucleation Particle Nucleation Initiator->Nucleation + MW Molecular Weight Initiator->MW - Surfactant Surfactant (e.g., SDS) Surfactant->Nucleation + ParticleSize Particle Size Surfactant->ParticleSize - Temperature Temperature Temperature->Rate + Temperature->MW - Rate->MW + PDI Polydispersity Index Rate->PDI ~ Conversion Monomer Conversion Rate->Conversion + Nucleation->ParticleSize -

Caption: Key parameter relationships in emulsion polymerization.

Conclusion

This document provides a foundational guide for the emulsion polymerization of this compound. The provided protocols and data are intended to serve as a starting point for researchers. Optimization of the reaction conditions, including the choice and concentration of surfactant and initiator, as well as temperature and monomer feed strategy, will be crucial for achieving the desired polymer properties for specific applications in research, and drug development. Careful characterization of the resulting polymer is essential to confirm its structure and properties.

Application Notes and Protocols for the Solution Polymerization of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the solution polymerization of ethyl 2-phenylacrylate, a versatile monomer with applications in coatings, adhesives, and plastics.[1] The protocols described herein focus on free-radical and controlled radical polymerization techniques, offering pathways to synthesize poly(this compound) with varying molecular weights and polydispersity indices.

Introduction

This compound (E2PA) is an α,β-unsaturated ester that can be polymerized through various techniques, including free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The presence of the phenyl group influences the monomer's reactivity and the properties of the resulting polymer.[1] Solution polymerization is a common method for producing polymers from E2PA, as it allows for good control over the reaction conditions and facilitates heat dissipation.

Experimental Protocols

Free-Radical Solution Polymerization of this compound

This protocol describes a standard free-radical polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator and toluene as the solvent.

Materials:

  • This compound (E2PA), purified by passing through a column of basic alumina to remove inhibitor.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Toluene, anhydrous.

  • Methanol, for precipitation.

  • Nitrogen gas, high purity.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound and AIBN in toluene. The specific concentrations can be varied to target different molecular weights.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring in an ice bath.

  • After deoxygenation, place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).

  • Allow the polymerization to proceed for the specified time. The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion via techniques like ¹H NMR spectroscopy.

  • To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterize the resulting poly(this compound) for its molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using gel permeation chromatography (GPC).

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. This protocol provides a general procedure for the ATRP of E2PA.

Materials:

  • This compound (E2PA), purified.

  • Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator.

  • Copper(I) bromide (CuBr), purified.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand.

  • Anisole or other suitable solvent, anhydrous.

  • Methanol, for precipitation.

  • Nitrogen gas, high purity.

Procedure:

  • To a Schlenk flask with a stir bar, add CuBr.

  • Seal the flask, and alternate between vacuum and nitrogen backfill three times to ensure an inert atmosphere.

  • Add the deoxygenated solvent (e.g., anisole), E2PA, and the ligand (e.g., PMDETA) via syringe. Stir the mixture to form the copper-ligand complex.

  • Add the initiator (e.g., EBiB) via syringe to start the polymerization.

  • Place the flask in a thermostatically controlled oil bath at the desired temperature.

  • Monitor the reaction by taking samples periodically for analysis of monomer conversion and polymer molecular weight.

  • Terminate the polymerization by cooling the reaction and exposing it to air.

  • Purify the polymer by passing the reaction mixture through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in cold methanol.

  • Collect and dry the polymer as described in the free-radical polymerization protocol.

  • Analyze the polymer by GPC to determine Mn and PDI.

Data Presentation

The following table summarizes representative quantitative data for the solution polymerization of acrylates under different conditions, which can be used as a starting point for optimizing the polymerization of this compound.

Polymerization TypeMonomerInitiator/CatalystSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
Free RadicalEthyl Acrylate4,4′-Azobis(4-cyanovaleric) acidPropionitrile902->1.5[2]
ATRPMethyl AcrylateEBiB/CuBr/PMDETAAnisole603.710,2001.07[3]
ATRPn-Butyl AcrylateEBiB/Cu(II)/TPMA/Sn(EH)₂Anisole60-~Theoretical1.15[3]
RAFTButyl AcrylateVazo 67/CMDTTCEthyl Acetate755ControlledLow

Signaling Pathways and Experimental Workflows

The logical workflow for a typical solution polymerization experiment is outlined below. This process includes preparation, execution, and analysis steps critical for successful polymer synthesis and characterization.

SolutionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Polymer Isolation & Purification cluster_analysis Characterization Monomer_Purification Monomer Purification (e.g., via Alumina Column) Reaction_Setup Assemble Schlenk Flask with Stir Bar Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification (e.g., Recrystallization) Initiator_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Reagent_Addition Add Monomer, Initiator, and Solvent Reaction_Setup->Reagent_Addition Deoxygenation Deoxygenate with N₂ Reagent_Addition->Deoxygenation Polymerization Heat to Reaction Temperature Deoxygenation->Polymerization Termination Terminate Reaction (Cooling & Air Exposure) Polymerization->Termination Precipitation Precipitate Polymer in Non-Solvent (Methanol) Termination->Precipitation Filtration Filter and Wash Precipitated Polymer Precipitation->Filtration Drying Dry Polymer under Vacuum Filtration->Drying GPC_Analysis Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) Drying->GPC_Analysis NMR_Analysis ¹H NMR Spectroscopy (Conversion, Structure) Drying->NMR_Analysis

References

Application Notes and Protocols: Synthesis and Evaluation of Ethyl 2-Phenylacrylate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-phenylacrylate and its derivatives represent a versatile class of organic compounds with significant potential in drug discovery and materials science.[1] Their chemical structure, featuring an α,β-unsaturated ester, serves as a reactive platform for various organic transformations, making them valuable building blocks for complex molecular architectures.[1][2] In pharmaceutical research, these derivatives have been investigated for a range of therapeutic applications, most notably as anticancer agents.[3] Research has demonstrated that modifications to the core 2-phenylacrylate scaffold can yield compounds with enhanced cytotoxicity against cancer cell lines by inhibiting key cellular processes like tubulin polymerization.[3] This document provides detailed protocols for the synthesis of this compound derivatives, summarizes key experimental data, and outlines their therapeutic potential and mechanisms of action.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established organic reactions. The Knoevenagel condensation is a cornerstone method for creating the α,β-unsaturated system, particularly for derivatives like ethyl 2-cyano-3-phenylacrylate.[1][3]

General Synthesis Workflow

The overall process involves the selection of starting materials, a catalyzed condensation reaction, and subsequent purification and characterization of the final product.

G cluster_workflow General Synthesis Workflow Start Starting Materials (Aromatic Aldehyde, Ethyl Cyanoacetate) Reaction Microwave-Assisted Knoevenagel Condensation (Basic Catalyst) Start->Reaction Mix & Add Catalyst Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Irradiate Workup Crude Product Isolation Monitoring->Workup Reaction Complete Purification Recrystallization (e.g., Ethyl Acetate/n-Hexane) Workup->Purification Characterization Structure & Purity Analysis (NMR, FT-IR, M.P.) Purification->Characterization End Pure this compound Derivative Characterization->End

Caption: Workflow for the synthesis and purification of derivatives.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-cyano-3-phenylacrylate Derivatives

This protocol is adapted from a method utilizing microwave irradiation to accelerate the Knoevenagel condensation, offering reduced reaction times and aligning with green chemistry principles.[3][4]

Materials and Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde, 2-nitrobenzaldehyde)

  • Ethyl cyanoacetate

  • Ammonium acetate (NH₄OAc) or Piperidine

  • Ethanol (for recrystallization)

  • Ethyl acetate and n-hexane (for TLC and recrystallization)

  • All reagents should be research grade.[4]

Procedure:

  • In a porcelain dish or appropriate microwave-safe vessel, mix the aromatic aldehyde (1.568 mmol) and ethyl cyanoacetate (1.568 mmol).[4]

  • Add a catalytic amount of ammonium acetate (approx. 10 mg).[4]

  • Place the vessel in a microwave oven and irradiate at 320 W for approximately 50-90 seconds.[4]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (3:1).[4]

  • Upon completion, allow the mixture to cool.

  • Recrystallize the resulting crude solid using a suitable solvent system, such as ethyl acetate and n-hexane or ethanol, to obtain the pure crystalline product.[4][5]

Characterization: The final product's structure and purity should be confirmed using spectroscopic methods (¹H NMR, FT-IR) and by determining its melting point.[4]

Summary of Synthesized Derivatives

The following table summarizes the synthesis of various ethyl 2-cyano-3-phenylacrylate derivatives using condensation reactions.

Product NameAromatic Aldehyde UsedCatalyst/MethodYield (%)Melting Point (°C)Reference
Ethyl 2-cyano-3-phenylacrylateBenzaldehydeDIPEAc91%48-51[3]
Ethyl 2-cyano-3-(2-nitrophenyl)acrylate2-NitrobenzaldehydeDIPEAc90%-[3]
Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate4-HexyloxybenzaldehydeNH₄OAc / Microwave62%44-46[4]
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylateThiophene-2-carboxaldehydePiperidine / Stirring--[5]

II. Application in Drug Discovery: Anticancer Activity

Derivatives of the 2-phenylacrylate scaffold have shown significant promise as anticancer agents, primarily through the mechanism of tubulin polymerization inhibition.[3] Structurally related 2-phenylacrylonitrile derivatives have also been synthesized and evaluated as potent tubulin inhibitors.[3][6]

Proposed Mechanism of Action: Tubulin Inhibition

Certain derivatives arrest the cell cycle in the G2/M phase, a hallmark of compounds that interfere with microtubule dynamics.[3] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

G cluster_pathway Proposed Anticancer Mechanism Drug This compound Derivative Microtubule Microtubule Polymerization Drug->Microtubule Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerize into Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis (Cancer Cell Death) G2M->Apoptosis

Caption: Mechanism of tubulin inhibition leading to G2/M arrest.

Biological Activity Data

Studies have shown that these compounds can be more potent than existing anticancer agents like taxol against certain cell lines.[3]

Derivative ClassResearch FocusKey FindingsReference
2-PhenylacrylonitrilesTubulin InhibitionA synthesized derivative demonstrated stronger inhibitory activity against MGC-803 cancer cells than taxol.[3]
2-PhenylacrylonitrilesCell Cycle ArrestCompound 1g2a showed excellent tubulin polymerization inhibitory activity and arrested HCT116 and BEL-7402 cells in the G2/M phase.[3]
Ethyl 2-cyano-3-phenylacrylatesIn Silico ScreeningMolecular docking studies suggested strong binding interactions with cancer targets like HER2 and FPPS.[3][4]

III. In Silico Evaluation Protocol

Computational studies are crucial for prioritizing synthesized compounds and predicting their biological activity before extensive in-vitro testing.[4]

Computational Workflow

The workflow involves predicting biological activity spectra, followed by molecular docking studies to understand the binding interactions with specific protein targets.

cluster_comp In Silico Evaluation Workflow Start Synthesized Derivative (Structure) PASS PASS Prediction (Prediction of Activity Spectra) Start->PASS Docking Molecular Docking (Compound vs. Target Protein) Start->Docking Targets Identify Potential Targets (e.g., HER2, EGFR, FPPS) PASS->Targets Suggests Antineoplastic Potency Targets->Docking Analysis Analyze Binding Affinity & Interactions Docking->Analysis End Prioritized Lead Compound Analysis->End High Affinity

Caption: Workflow for computational screening of derivatives.

Protocol 2: Molecular Docking Study

This protocol provides a general outline for performing molecular docking to evaluate the binding of synthesized derivatives to cancer-related protein targets.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for target structures (e.g., HER2: 7JXH)[4]

  • Software for preparing protein and ligand structures

Procedure:

  • Target Preparation: Download the 3D crystal structure of the target protein (e.g., HER2) from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of the synthesized this compound derivative and convert it to a 3D structure. Perform energy minimization using an appropriate force field.

  • Docking Simulation: Define the binding site (active site) on the target protein. Run the molecular docking algorithm to predict the binding pose and affinity (docking score) of the ligand within the protein's active site.

  • Analysis: Analyze the results to identify the best-docked poses based on the docking score and visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the derivative and the protein's amino acid residues. Compare the binding affinity to that of known reference drugs.[4]

This computational approach helps in understanding the structure-activity relationship and guides the rational design of more potent derivatives.[4]

References

Application Notes and Protocols: Copolymerization of Ethyl 2-phenylacrylate with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of vinyl monomers is a fundamental technique in polymer chemistry to develop materials with tailored properties. This document outlines the synthesis and potential properties of copolymers of ethyl 2-phenylacrylate (E2PA) and styrene. Styrene-acrylate copolymers are known for their desirable characteristics, including good weatherability, durability, and adjustable mechanical properties, making them suitable for a wide range of applications such as coatings, adhesives, and plastics.[1] The incorporation of E2PA, an acrylate with a phenyl group at the α-position, into a polystyrene backbone is anticipated to influence the thermal and mechanical properties of the resulting copolymer.

While specific experimental data on the copolymerization of this compound with styrene is limited in publicly available literature, this document provides a generalized protocol based on established methods for the free-radical copolymerization of styrene with other acrylate esters.[2][3][4] The presented data for copolymer properties is based on analogous styrene-acrylate systems to provide a predictive overview.

Experimental Protocols

Materials
MaterialGradeSupplierNotes
Styrene≥99%Sigma-AldrichInhibitor should be removed prior to use by passing through a column of basic alumina.
This compound (E2PA)≥98%Commercially available---
TolueneAnhydrous, ≥99.8%Sigma-Aldrich---
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN)98%Sigma-AldrichRadical initiator.
MethanolACS reagent, ≥99.8%Sigma-AldrichFor precipitation.
Generalized Protocol for Solution Copolymerization

This protocol describes a representative procedure for the free-radical copolymerization of styrene and this compound in a solution of toluene with ABCN as the initiator.

2.1. Reaction Setup

  • A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.

  • The glassware is oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.

2.2. Polymerization Procedure

  • Styrene (e.g., 10.4 g, 0.1 mol) and this compound (e.g., 17.6 g, 0.1 mol) are charged into the reaction flask.

  • Toluene (e.g., 50 mL) is added to the flask to dissolve the monomers.

  • The initiator, ABCN (e.g., 0.244 g, 1 mmol), is added to the monomer solution.

  • The mixture is stirred at room temperature and purged with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • The reaction flask is then immersed in a preheated oil bath at 70-80°C.

  • The polymerization is allowed to proceed for a predetermined time (e.g., 6-24 hours) under a nitrogen atmosphere with continuous stirring. To minimize compositional drift, the reaction can be stopped at low conversion (10-20%).[2]

2.3. Isolation and Purification of the Copolymer

  • After the desired reaction time, the flask is cooled to room temperature.

  • The viscous polymer solution is slowly poured into a beaker containing a large excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the copolymer.

  • The precipitated white, flaky copolymer is collected by vacuum filtration.[2]

  • The polymer is washed with fresh methanol to remove any unreacted monomers and initiator residues.

  • The purified copolymer is dried in a vacuum oven at 60°C to a constant weight.

Data Presentation

Properties of Homopolymers

The properties of the resulting copolymer will be influenced by the characteristics of the individual homopolymers.

PropertyPolystyrene (PS)Poly(this compound) (PE2PA)
Glass Transition Temperature (Tg) ~100 °C[1]Data not available, but expected to be lower than PS.
Appearance Stiff, hard, brittle[5]Data not available.
Solubility Soluble in aromatic hydrocarbons, chlorinated hydrocarbons, and some esters and ketones.Expected to be soluble in similar solvents.
Predicted Properties of Poly(styrene-co-ethyl 2-phenylacrylate)

The properties of the copolymer can be tailored by varying the ratio of the two monomers.

PropertyExpected Characteristic
Glass Transition Temperature (Tg) Intermediate between that of polystyrene and poly(this compound), dependent on the copolymer composition.
Mechanical Properties The incorporation of the acrylate monomer is expected to increase the flexibility and reduce the brittleness compared to pure polystyrene.
Thermal Stability The thermal stability is likely to be influenced by the composition, with higher styrene content potentially leading to higher degradation temperatures.
Solubility Soluble in common organic solvents like THF, DMF, and chloroform.[2]

Visualizations

Reaction Scheme

G Copolymerization of Styrene and this compound cluster_reactants Monomers cluster_conditions Conditions Styrene Styrene Copolymer Poly(styrene-co-ethyl 2-phenylacrylate) Styrene->Copolymer E2PA This compound E2PA->Copolymer Initiator Initiator (e.g., ABCN) Initiator->Copolymer Solvent Solvent (e.g., Toluene) Solvent->Copolymer Temperature Heat (70-80°C) Temperature->Copolymer

Caption: Free-radical copolymerization of styrene and E2PA.

Experimental Workflow

G Experimental Workflow for Copolymer Synthesis A 1. Reaction Setup (Dry glassware under N2) B 2. Charge Reactants (Styrene, E2PA, Toluene, ABCN) A->B C 3. Deoxygenation (Purge with N2 for 30 min) B->C D 4. Polymerization (Heat at 70-80°C) C->D E 5. Cooling (Cool to room temperature) D->E F 6. Precipitation (Pour into excess methanol) E->F G 7. Filtration and Washing (Collect and wash with methanol) F->G H 8. Drying (Vacuum oven at 60°C) G->H I 9. Characterization (e.g., NMR, GPC, DSC) H->I

Caption: Step-by-step workflow for copolymer synthesis.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the copolymer composition.

  • Protocol:

    • Dissolve 10-20 mg of the dried copolymer in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

    • The copolymer composition can be calculated by comparing the integration of the aromatic proton signals from the styrene units (typically δ 6.3-7.5 ppm) with the signals from the ethyl group of the E2PA units.

Gel Permeation Chromatography (GPC)
  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Protocol:

    • Prepare a solution of the copolymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF).

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample into a GPC system calibrated with polystyrene standards.

Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the glass transition temperature (Tg) of the copolymer.

  • Protocol:

    • Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -50°C).

    • Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan.

Conclusion

The copolymerization of this compound with styrene offers a pathway to novel polymeric materials with potentially tunable properties. The protocols outlined in this document provide a foundational approach for the synthesis and characterization of these copolymers. Further research is necessary to establish the specific reactivity ratios of these monomers and to fully characterize the thermal, mechanical, and other physical properties of the resulting poly(styrene-co-ethyl 2-phenylacrylate) copolymers. Such studies will be crucial for tailoring these materials for specific applications in various scientific and industrial fields, including drug delivery systems where polymer properties are critical.

References

Application Notes and Protocols: Ethyl 2-Phenylacrylate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of an α,β-Unsaturated Ester

Ethyl 2-phenylacrylate, also known as ethyl atropate, is a highly versatile α,β-unsaturated ester that serves as a pivotal building block in modern organic and medicinal chemistry.[1][2] Its unique electronic and steric properties, arising from the conjugation of an acrylate system with a phenyl group at the α-position, render it an exceptionally useful synthon for the construction of complex molecular architectures.[2] The electron-deficient double bond makes it an excellent Michael acceptor and a reactive partner in a variety of cycloaddition and multicomponent reactions.[1][2] This guide provides in-depth technical details and field-proven protocols for the application of this compound in the synthesis of a diverse range of biologically relevant heterocyclic compounds.

Core Reactivity Principles

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system. This allows for conjugate additions of a wide array of nucleophiles, initiating cascades that lead to the formation of various heterocyclic rings. Furthermore, the double bond can participate as a 2π component in cycloaddition reactions.

I. Aza-Michael Addition Followed by Cyclization: A Gateway to N-Heterocycles

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile, is a cornerstone reaction for C-N bond formation.[3] With this compound, this reaction is highly efficient and serves as an entry point for the synthesis of various nitrogen-containing heterocycles.

Mechanistic Insight

The reaction is typically initiated by the addition of a primary or secondary amine to the β-position of this compound. This process is often catalyzed by a base, which can either activate the amine nucleophile or the acrylate substrate. The resulting enolate intermediate is then protonated to yield a β-amino ester derivative. This adduct can be a stable final product or a key intermediate that undergoes subsequent intramolecular cyclization.

Protocol 1: Solvent-Free Synthesis of β-Amino Esters

This protocol details the efficient DBU-catalyzed aza-Michael addition of benzylamine to this compound under solvent-free conditions, a greener and more efficient approach.

Materials:

  • This compound (1.0 equiv.)

  • Benzylamine (1.0 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv.)

  • Magnetic stirrer and reaction vial

Procedure:

  • To a 10 mL flask equipped with a magnetic stirrer, add this compound (0.43 mmol, 1.0 equiv.).

  • Add benzylamine (0.43 mmol, 1.0 equiv.) to the flask.

  • Add DBU (0.086 mmol, 0.2 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome:

This protocol typically yields (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate in high yield (e.g., 88%). The reaction is characterized by its speed and operational simplicity.

Data Summary:

CatalystTemperature (°C)Time (min)Yield (%)Reference
DBURoom Temp.1088[4]
None6012090[4]

II. Multicomponent Reactions for the Synthesis of Complex Heterocycles

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency and atom economy.[5] this compound and similar unsaturated esters are excellent substrates for MCRs.

A. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[6][7] While the traditional Biginelli reaction uses β-ketoesters like ethyl acetoacetate, this compound can be envisioned to participate in Biginelli-like reactions, where it or its derivative acts as the Michael acceptor. A more direct application involves the synthesis of pyrimidines through the reaction of amidines with a three-carbon fragment, a role that this compound can fulfill after an initial transformation.

Protocol 2: Synthesis of Substituted Pyrimidines

This protocol describes a general method for the synthesis of pyrimidines from chalcones (which can be considered derivatives of α,β-unsaturated ketones, structurally related to this compound) and amidines.

Materials:

  • Chalcone (1.0 equiv.)

  • Amidine hydrochloride (1.2 equiv.)

  • Potassium carbonate (2.0 equiv.)

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 equiv.) and amidine hydrochloride (1.2 equiv.) in ethanol.

  • Add potassium carbonate (2.0 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Causality in Experimental Choices:

  • Base: Potassium carbonate is used to neutralize the amidine hydrochloride and to catalyze the condensation and cyclization steps.

  • Solvent: Ethanol is a common solvent for this type of condensation reaction, as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

B. Synthesis of Functionalized Piperidines

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and natural products.[8] Multicomponent strategies offer a direct route to highly substituted piperidines.

Protocol 3: Pseudo-Five-Component Synthesis of 2-Piperidinones

This protocol describes a diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, dialkyl malonates, nitromethane, and ammonium acetate.[5] This reaction proceeds through an in-situ generated α,β-unsaturated ester (an arylidene malonate), which is structurally analogous to this compound.

Materials:

  • Aromatic aldehyde (2.0 equiv.)

  • Dialkyl malonate (1.0 equiv.)

  • Nitromethane (1.0 equiv.)

  • Ammonium acetate (1.0 equiv.)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Combine the aromatic aldehyde (2.0 equiv.), dialkyl malonate (1.0 equiv.), nitromethane (1.0 equiv.), and ammonium acetate (1.0 equiv.) in ethanol.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-piperidinone.

Workflow Diagram:

G cluster_reactants Reactants cluster_process One-Pot Reaction A Aromatic Aldehyde (2 eq) P1 In-situ formation of Arylidene Malonate A->P1 P3 In-situ formation of Arylimine A->P3 B Dialkyl Malonate (1 eq) B->P1 C Nitromethane (1 eq) P2 Michael Addition of Nitromethane C->P2 D Ammonium Acetate (1 eq) D->P3 P1->P2 P4 Nucleophilic addition to Imine P2->P4 P3->P4 P5 Lactamization P4->P5 Product Polysubstituted 2-Piperidinone P5->Product

Caption: Workflow for the pseudo-five-component synthesis of 2-piperidinones.

III. Synthesis of Five-Membered Heterocycles

This compound is also a valuable precursor for the synthesis of five-membered heterocyclic rings, such as pyrazolones.

Synthesis of 3-Phenyl-5-Pyrazolones

Pyrazolones are a class of heterocyclic compounds with a wide range of biological activities. The reaction of β-keto esters with hydrazines is a classical method for their synthesis.[9] this compound can serve as a precursor to the required β-keto ester or react directly with hydrazine under specific conditions.[2]

Protocol 4: Synthesis of 3-Phenyl-5-Pyrazolone from Ethyl Phenylpropiolate (A structural analog)

Materials:

  • Ethyl phenylpropiolate (1.0 equiv.)

  • Hydrazine hydrate (1.1 equiv.)

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl phenylpropiolate (1.0 equiv.) in ethanol.

  • Add hydrazine hydrate (1.1 equiv.) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Mechanistic Rationale:

The reaction proceeds via an initial Michael-type addition of hydrazine to the α,β-unsaturated ester, followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrazolone ring.

Reaction Mechanism:

G Reactants This compound + Hydrazine Intermediate1 Michael Adduct Reactants->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Phenyl-5-Pyrazolone Intermediate2->Product Elimination of EtOH

Caption: Simplified mechanism for pyrazolone formation.

IV. Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a good dipolarophile in [3+2] cycloaddition reactions, providing access to five-membered heterocycles.[10]

[3+2] Cycloaddition with Nitrile Oxides

The reaction of alkenes with nitrile oxides is a classic example of a [3+2] cycloaddition that yields isoxazoline rings.[11][12]

Protocol 5: General Procedure for the [3+2] Cycloaddition of a Nitrile Oxide with an Alkene

This is a general protocol that can be adapted for the reaction of in-situ generated benzonitrile oxide with this compound.

Materials:

  • Benzaldoxime (1.0 equiv.)

  • N-Chlorosuccinimide (NCS) (1.1 equiv.)

  • This compound (1.2 equiv.)

  • Triethylamine (1.5 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and reaction flask

Procedure:

  • Dissolve benzaldoxime (1.0 equiv.) and this compound (1.2 equiv.) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS (1.1 equiv.) portion-wise to the stirred solution.

  • After the addition of NCS, add triethylamine (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

The formation of the isoxazoline product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of the addition can be determined by 2D NMR techniques (e.g., HMBC, NOESY).

Conclusion

This compound has demonstrated its significant utility as a versatile and reactive building block for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this guide, from aza-Michael additions to multicomponent and cycloaddition reactions, provide a robust starting point for researchers and drug development professionals. The ability to construct complex molecular scaffolds from readily available starting materials underscores the importance of this compound in modern synthetic chemistry. Further exploration into its use in asymmetric catalysis and novel domino reactions will undoubtedly continue to expand its role in the creation of new chemical entities with potential therapeutic applications.

References

Application Note: GC-MS Method for the Analysis of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenylacrylate is a monomer used in the synthesis of various polymers with applications in drug delivery systems, coatings, and specialty adhesives. The presence of residual unreacted monomer in the final polymer product can be a critical quality attribute, potentially impacting the material's properties, stability, and biocompatibility. Therefore, a robust and sensitive analytical method for the quantification of this compound is essential. This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of this compound.

Principle

This method utilizes Gas Chromatography (GC) to separate this compound from the sample matrix based on its volatility and interaction with the stationary phase of the chromatographic column. The separated analyte then enters the Mass Spectrometer (MS), where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification of this compound.

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for the identification and quantification of this compound.

ParameterValueReference
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1][2]
Quantification Ion (m/z) 176 ([M]⁺)[2]
Qualifier Ions (m/z) 131 ([M - OCH₂CH₃]⁺), 147 ([M - C₂H₅]⁺), 91 ([C₇H₇]⁺)[2]

Note: The selection of quantification and qualifier ions should be confirmed during method development and validation based on experimental data to ensure specificity and absence of interferences.

Method Validation Parameters (Illustrative)

Method validation must be performed to ensure the reliability of the results. The following table provides an example of typical performance characteristics for a validated GC-MS method for acrylate monomers. These values should be experimentally determined for this compound.

ParameterTypical Range
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Protocols

Sample Preparation (Solid Polymer Matrix)

This protocol describes the extraction of this compound from a solid polymer sample.

Materials:

  • Polymer sample

  • This compound standard (≥98% purity)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Volumetric flasks (10 mL, 50 mL)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • GC vials with inserts

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in dichloromethane in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to cover the desired concentration range for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction:

    • Accurately weigh approximately 100 mg of the polymer sample into a glass vial.

    • Add 5 mL of dichloromethane to the vial.

    • Vortex the sample for 15 minutes to facilitate the extraction of the monomer.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer.

  • Sample Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.45 µm PTFE syringe filter into a GC vial.

  • Blank Preparation: Prepare a method blank by following the sample extraction procedure without the polymer sample.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required depending on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow Mode)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program - Initial temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Ramp: 20 °C/min to 280 °C, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40 - 450
Solvent Delay 3 minutes

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Weigh Polymer Sample & Standard extract Extract with Dichloromethane start->extract standards Prepare Calibration Standards start->standards centrifuge Centrifuge to Separate Polymer extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject Sample/Standard into GC-MS filter->inject standards->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (m/z 40-450) ionize->detect integrate Peak Integration & Identification detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output sample Polymer Sample extraction Solvent Extraction sample->extraction is subjected to gc_separation GC Separation extraction->gc_separation ms_detection MS Detection gc_separation->ms_detection qualitative Qualitative Identification (Mass Spectrum) ms_detection->qualitative yields quantitative Quantitative Result (Concentration) ms_detection->quantitative enables

Caption: Logical relationship of the analytical process for this compound.

References

Application Note: HPLC Analysis for Purity Determination of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-024

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-phenylacrylate is an α,β-unsaturated ester with applications in polymer science and as a building block in organic synthesis.[1] Its purity is critical for these applications, necessitating a reliable analytical method for its determination. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the determination of its purity. The method is designed to be simple, accurate, and robust for routine quality control analysis.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name ethyl 2-phenylprop-2-enoate[1][2]
CAS Number 22286-82-4[2][3][4]
Molecular Formula C₁₁H₁₂O₂[2][3]
Molecular Weight 176.21 g/mol [1][2][3]
Appearance Clear, colorless oil/liquid[3][4]
Solubility Soluble in methanol, chloroform, ethyl acetate[4][5]
UV Maximum (λmax) Approximately 210 nm[1][6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).[6]

  • Column: ZORBAX SB-C18, 4.6 x 250 mm, 5 µm, or equivalent reversed-phase C18 column.[1][6]

  • Software: Empower™ 3 or OpenLAB CDS or equivalent chromatography data software.

  • Chemicals:

    • This compound reference standard (≥97% purity).[3][7]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Methanol (HPLC grade).

Chromatographic Conditions

The following table outlines the chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution See table below
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detection Wavelength 210 nm
Run Time 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.08020
15.03565
15.10100
20.00100
20.18020
25.08020
Preparation of Solutions
  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

Experimental Workflow

G Experimental Workflow for Purity Analysis cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh this compound Reference Standard and Sample B Dissolve and Dilute in Methanol A->B C Set Up HPLC System and Equilibrate Column B->C Transfer to Autosampler Vials D Inject Standard and Sample Solutions C->D E Acquire Chromatographic Data D->E F Integrate Peaks in Chromatograms E->F Data Acquisition Complete G Calculate Purity using Area Percent Method F->G H Generate Report G->H

Caption: Workflow for the HPLC purity analysis of this compound.

Data Presentation and Calculations

The purity of this compound is determined by the area percent method. The percentage of each impurity and the main component are calculated as follows:

% Area = (Area of individual peak / Total area of all peaks) x 100

Example Data Table:

Peak #Retention Time (min)Peak Area% AreaIdentification
14.515000.05Impurity 1
28.230000.10Impurity 2
312.5 2989500 99.85 This compound
414.160000.20Impurity 3
Total 3000000 100.00

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters are outlined below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the this compound peak
Theoretical Plates (N) ≥ 2000 for the this compound peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of the standard solution

Validation Parameters

G HPLC Method Validation Parameters cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity cluster_linearity Linearity cluster_range Range cluster_robustness Robustness Root Method Validation A Spiked Placebo Analysis Root->A B1 Repeatability (Intra-day) Root->B1 B2 Intermediate Precision (Inter-day, Inter-analyst) Root->B2 C Peak Purity Analysis (DAD) Root->C D Calibration Curve (e.g., 5 concentrations) Root->D F Varying Flow Rate, Temperature, Mobile Phase Composition Root->F E Defines Upper and Lower Concentration Limits D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-phenylacrylate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of Ethyl 2-phenylacrylate. The synthesis involves a two-step process: a Knoevenagel condensation to form diethyl benzylidenemalonate, followed by a dealkoxycarbonylation reaction to yield the final product. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Condensation Step 1. Impure Benzaldehyde: Benzaldehyde can oxidize to benzoic acid, which neutralizes the basic catalyst.[1]1. Use freshly distilled or high-purity benzaldehyde. If using commercial grade, titrate to determine the benzoic acid content and add a corresponding slight excess of the piperidine catalyst.[1]
2. Inactive Catalyst: The piperidine catalyst may have degraded.2. Use freshly opened or distilled piperidine.
3. Insufficient Water Removal: Water is a byproduct of the condensation and can inhibit the reaction equilibrium.[2]3. Ensure the Dean-Stark trap or equivalent apparatus is functioning correctly to azeotropically remove water during reflux.
4. Inappropriate Solvent: The choice of solvent can significantly impact reaction efficiency.4. Toluene or benzene are effective for azeotropic water removal.[1] For other catalyst systems, polar aprotic solvents like DMSO or DMF may be beneficial.[3]
Formation of Side Products 1. Self-condensation of Benzaldehyde: This can occur if too strong a base is used.1. Use a weak base like piperidine as the catalyst.[4]
2. Michael Addition: The product, diethyl benzylidenemalonate, can undergo a Michael addition with the malonate enolate.2. Use a slight excess of benzaldehyde relative to diethyl malonate to minimize unreacted malonate. Monitor the reaction by TLC and stop it once the starting materials are consumed.
Incomplete or Slow Decarboxylation 1. Insufficient Temperature: The Krapcho decarboxylation requires high temperatures to proceed efficiently.[5]1. Ensure the reaction temperature in the DMSO is maintained, typically between 150-180°C.
2. Ineffective Salt: The choice and presence of a salt are crucial for accelerating the reaction.[5]2. Use salts like LiCl, NaCl, or NaCN in the presence of a small amount of water in DMSO.[5]
3. Inappropriate Substrate: The reaction works best with methyl esters due to higher susceptibility to SN2 attack.[5]3. While ethyl esters will work, the reaction may require longer times or higher temperatures compared to methyl esters.
Product Purification Difficulties 1. Residual Starting Materials: Incomplete reaction can leave unreacted benzaldehyde or diethyl malonate.1. For the condensation product, wash the organic layer with dilute acid to remove piperidine, followed by a bicarbonate wash.[1] For the final product, purification by vacuum distillation is typically effective.
2. Oily Product: The product may not crystallize easily.2. High-vacuum distillation is the recommended method for purifying the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. First, benzaldehyde and diethyl malonate undergo a Knoevenagel condensation to form diethyl benzylidenemalonate. This intermediate is then subjected to a Krapcho dealkoxycarbonylation to yield this compound and release carbon dioxide and ethene.

Q2: Why is piperidine a commonly used catalyst for the Knoevenagel condensation?

A2: Piperidine is a weak secondary amine base that is effective at catalyzing the Knoevenagel condensation without promoting the self-condensation of the aldehyde, which can be an issue with stronger bases.[4][6] It is believed that piperidine salts, formed in the presence of trace acidic impurities like benzoic acid in benzaldehyde, are the true catalytic species.[1]

Q3: Can I use a different catalyst system?

A3: Yes, various catalysts can be used for the Knoevenagel condensation. Options include other amines, ammonium salts (like ammonium bicarbonate), and heterogeneous catalysts.[7] The optimal catalyst may depend on the desired reaction conditions (e.g., solvent-free or aqueous media).

Q4: How critical is the removal of water in the condensation step?

A4: Water removal is crucial as it is a byproduct of the reaction. Its presence can shift the reaction equilibrium back towards the starting materials, thus lowering the yield.[2] Using a Dean-Stark apparatus with a solvent like toluene or benzene is a standard and effective method for water removal.[1]

Q5: What is the Krapcho decarboxylation and why is it necessary?

A5: The Krapcho decarboxylation is a reaction that removes one of the ester groups from a malonic ester derivative.[5] It is necessary in this synthesis because the initial Knoevenagel condensation product is diethyl benzylidenemalonate, which has two ester groups. To obtain the target molecule, this compound, one of these ester groups must be removed. This method is advantageous as it typically proceeds under neutral conditions, avoiding harsh acids or bases.[5]

Q6: What are the key parameters to control during the Krapcho decarboxylation?

A6: The key parameters are temperature, solvent, and the presence of a salt. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMSO at temperatures around 150-180°C.[5] The addition of a salt, such as lithium chloride, and a small amount of water significantly accelerates the reaction.[5]

Optimization of Reaction Conditions

The choice of catalyst and solvent can significantly impact the yield and reaction time of the Knoevenagel condensation step. The following table summarizes various conditions for the condensation of benzaldehyde with active methylene compounds.

Catalyst Active Methylene Compound Solvent Temperature (°C) Time Yield (%)
PiperidineDiethyl malonateBenzeneReflux (130-140)11-18 h89-91
Gelatine (immobilized)Diethyl malonateDMSORoom Temp.Overnight85-89
Boric AcidMalononitrileAqueous EthanolRoom Temp.-High
1CaO–1.5MgOMalononitrileEthanol601 h98
None (Catalyst-free)MalononitrileWater5015 min95

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Diethyl malonate (100 g, 0.63 mol)

  • Benzaldehyde (commercial grade, containing 2-8% benzoic acid, ~72-76 g)

  • Piperidine (2-7 mL, amount adjusted based on benzoic acid content)

  • Benzene or Toluene (200 mL)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a 1-L round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add diethyl malonate (100 g), benzaldehyde, piperidine, and benzene (200 mL).

  • Heat the mixture to a vigorous reflux using an oil bath at 130-140°C.

  • Continue refluxing until water is no longer collected in the Dean-Stark trap (approximately 11-18 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with two 100-mL portions of water, two 100-mL portions of 1 N HCl, and one 100-mL portion of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude diethyl benzylidenemalonate can be purified by vacuum distillation.

Protocol 2: Krapcho Decarboxylation of Diethyl Benzylidenemalonate

This is a general protocol for the Krapcho decarboxylation, adapted for diethyl benzylidenemalonate.[5]

Materials:

  • Diethyl benzylidenemalonate (1 eq)

  • Lithium chloride (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add diethyl benzylidenemalonate, lithium chloride, DMSO, and a small amount of water (typically 1-2 equivalents relative to the substrate).

  • Heat the mixture to 160-170°C and maintain it at this temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours). The evolution of gas (CO2 and ethene) will be observed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Visualizations

Knoevenagel_Synthesis_Workflow start Start Materials: Benzaldehyde & Diethyl Malonate step1 Step 1: Knoevenagel Condensation - Catalyst: Piperidine - Solvent: Toluene - Heat with water removal start->step1 intermediate Intermediate: Diethyl Benzylidenemalonate step1->intermediate step2 Step 2: Krapcho Decarboxylation - Reagents: LiCl, H2O - Solvent: DMSO - High Temperature intermediate->step2 purification Purification (Vacuum Distillation) step2->purification product Final Product: This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic issue issue cause cause solution solution issue1 Low Yield in Step 1? cause1a Impure Reactants? issue1->cause1a Check cause1b Inefficient Water Removal? issue1->cause1b Check cause1c Catalyst Issue? issue1->cause1c Check solution1a Distill Benzaldehyde cause1a->solution1a If yes solution1b Check Dean-Stark Setup cause1b->solution1b If yes solution1c Use Fresh Piperidine cause1c->solution1c If yes issue2 Low Yield in Step 2? cause2a Temperature Too Low? issue2->cause2a Check cause2b Incorrect Reagents? issue2->cause2b Check solution2a Increase Temp to 160-180°C cause2a->solution2a If yes solution2b Ensure LiCl + H2O in DMSO cause2b->solution2b If yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Side reactions and byproduct formation in Ethyl 2-phenylacrylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-phenylacrylate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.

Q1: My reaction yield is low. What are the common causes?

Low yields in the synthesis of this compound, typically performed via a Knoevenagel-type condensation, can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Each synthetic protocol has an optimal set of conditions that should be adhered to.

  • Inefficient Water Removal: The condensation reaction produces water as a byproduct. Failure to remove this water can shift the reaction equilibrium back towards the reactants, thus lowering the yield.

  • Catalyst Issues: The base catalyst may be inappropriate for the specific reactants, used in an incorrect amount, or may have lost its activity.

  • Side Reactions: The formation of byproducts through various side reactions can consume starting materials and reduce the yield of the desired product.

Q2: I've identified an impurity in my final product with a lower molecular weight. What could it be?

A common byproduct in the synthesis of this compound, especially when using formaldehyde or paraformaldehyde, is Mthis compound . This occurs through a transesterification reaction. Formaldehyde can undergo a Cannizzaro reaction in the presence of a base to produce methanol, which then reacts with the ethyl ester product to form the methyl ester.[1]

Q3: My product seems to be polymerizing during the reaction or workup. How can I prevent this?

This compound, as an α,β-unsaturated ester, is susceptible to polymerization.[2] This can be initiated by heat, light, or radical initiators. To minimize polymerization:

  • Maintain Moderate Temperatures: Avoid excessive heating during the reaction and purification steps.

  • Use Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the reaction mixture or during purification.

  • Workup Promptly: Do not let the crude product sit for extended periods, especially at elevated temperatures.

Q4: What other side reactions should I be aware of?

Besides transesterification and polymerization, other potential side reactions include:

  • Michael Addition: Nucleophiles present in the reaction mixture can add to the β-carbon of the α,β-unsaturated ester product.[2][3] This can lead to the formation of various adducts.

  • Self-Condensation of Aldehyde/Ketone: If a strong base is used, the aldehyde or ketone starting material can undergo self-condensation (an aldol condensation), leading to undesired byproducts.[4]

Data Presentation: Synthesis of this compound

The following table summarizes quantitative data from various synthetic protocols for this compound, highlighting the impact of different reaction conditions on yield and byproduct formation.

Starting MaterialsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Key Byproducts and %Reference
Ethyl phenylacetate, ParaformaldehydePotassium CarbonateTolueneReflux-74Mthis compound (up to 2%)[1]
Ethyl phenylacetate, ParaformaldehydeAlkali---53Mthis compound (goal of <0.05%)[1]
Ethyl phenylacetate, Paraformaldehyde, Tetrabutylammonium chlorideSodium CarbonateDMF603~77Mthis compound (<0.12%)[1]
Ethyl phenylacetate, Paraformaldehyde, Tetrabutylammonium bromidePotassium CarbonateDMF801.5~79Mthis compound (<0.12%)

Experimental Protocols

1. Synthesis of this compound via Knoevenagel-type Condensation

This protocol is based on a procedure described in the patent literature.[1]

  • Reagents:

    • Ethyl phenylacetate (1 equivalent)

    • Paraformaldehyde (1.2 equivalents)

    • Sodium Carbonate (2 equivalents)

    • Tetrabutylammonium chloride (0.1 equivalents)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Saturated aqueous sodium chloride solution

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add ethyl phenylacetate, paraformaldehyde, sodium carbonate, and tetrabutylammonium chloride in DMF.

    • Stir the mixture at 60 °C for 3 hours.

    • After cooling to room temperature, add water and ethyl acetate to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the organic layer with water and then with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification of this compound by Column Chromatography

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Ethyl phenylacetate Ethyl phenylacetate Intermediate Knoevenagel Adduct Ethyl phenylacetate->Intermediate + Paraformaldehyde Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Methanol Methanol Paraformaldehyde->Methanol Cannizzaro Rxn Base Base Base->Intermediate catalyst This compound This compound Intermediate->this compound - H2O Mthis compound Mthis compound This compound->Mthis compound + Methanol (Transesterification) Michael Adduct Michael Adduct This compound->Michael Adduct + Nucleophile (Michael Addition) Polymer Polymer This compound->Polymer Polymerization Nucleophile Nucleophile Nucleophile->Michael Adduct

Caption: Main reaction and major side reactions in this compound synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound q1 Are reaction conditions (temp, time, solvent) optimal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is water being effectively removed? a1_yes->q2 s1 Adjust to recommended conditions a1_no->s1 end_node Re-run experiment and monitor progress s1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst active and in the correct amount? a2_yes->q3 s2 Use Dean-Stark trap or drying agent a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is there evidence of significant byproduct formation (TLC/GC-MS)? a3_yes->q4 s3 Use fresh catalyst and optimize loading a3_no->s3 s3->end_node a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Address specific side reactions (e.g., use inhibitor for polymerization) a4_yes->s4 a4_no->end_node s4->end_node

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl 2-phenylacrylate from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and potential impurities in a crude sample of this compound?

A1: this compound is commonly synthesized via reactions such as the Knoevenagel condensation or Fischer esterification.[1][2] A prevalent industrial method involves the reaction of ethyl phenylacetate with paraformaldehyde.[3] Consequently, crude samples may contain the following impurities:

  • Unreacted Starting Materials:

    • Ethyl phenylacetate

    • Paraformaldehyde

    • Benzaldehyde

    • Ethyl cyanoacetate

    • 2-Phenylacrylic acid

    • Ethanol

  • Byproducts:

    • 2-Phenylacrylic acid methyl ester (if methanol is present, leading to transesterification)[3]

    • High molecular weight polymers (if exposed to heat or light)

  • Reagents and Solvents:

    • Base catalysts (e.g., potassium carbonate)

    • Phase-transfer catalysts (e.g., tetrabutylammonium bromide)[3]

    • Reaction solvents (e.g., Dimethylformamide (DMF), Toluene)[3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are:

  • Liquid-Liquid Extraction: To remove water-soluble impurities, salts, and some polar starting materials.

  • Column Chromatography: Effective for separating the product from unreacted starting materials and byproducts with different polarities.[2]

  • Vacuum Distillation: Suitable for separating the product from non-volatile impurities and starting materials with significantly different boiling points. This method is preferred for larger scale purification.

  • Recrystallization: While this compound is a liquid at room temperature, low-temperature recrystallization from a suitable solvent can be employed for high-purity applications, although this is less common.[2]

Q3: How can I monitor the progress of the purification?

Q4: What level of purity can I expect to achieve with these methods?

A4: The achievable purity depends on the chosen method and the initial impurity profile.

  • Liquid-liquid extraction followed by concentration can yield purities of >96% (by GC).[3]

  • Column chromatography can achieve very high purities (>98%), depending on the separation efficiency.

  • For pharmaceutical applications, such as the synthesis of Tilidine, a very high purity with specific impurity levels below 0.05% for byproducts like 2-phenylacrylic acid methyl ester is often required.[3]

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂[8]
Molecular Weight176.21 g/mol [8]
Boiling Point123-125 °C at 16 mmHg
AppearanceColorless liquid
TLC Solvent SystemEthyl Acetate/Hexane (e.g., 1:9 v/v)[5][6][7]
TLC VisualizationUV light (254 nm)[2]

Table 2: Typical Purity and Yield Data for this compound Purification

Purification MethodStarting Material PurityFinal Purity (GC)Typical YieldKey Impurities RemovedReference
Liquid-Liquid Extraction & ConcentrationCrude reaction mixture> 96%~77-79%Water-soluble reagents, salts[3]
Column ChromatographyCrude reaction mixture> 98%VariableUnreacted starting materials, byproducts[2]
Vacuum DistillationPost-extraction crude> 99%HighNon-volatile impurities, high-boiling starting materials

Troubleshooting Guides

Column Chromatography
IssuePotential CauseRecommended Solution
Poor Separation of Product and Impurities Incorrect solvent system polarity.Optimize the solvent system using TLC. A common starting point is a 1:9 mixture of ethyl acetate and hexane.[5][6][7] Adjust the ratio to achieve a good separation between the product and impurity spots.
Column is overloaded with crude material.Use an appropriate amount of crude material for the column size. A general rule is 1g of crude per 10-20g of silica gel.
Product is not Eluting from the Column Solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, switch from 1:9 ethyl acetate/hexane to 2:8 or 3:7.
Product has decomposed on the silica gel.This compound is generally stable on silica. However, if highly acidic or basic impurities are present, they could catalyze degradation. Neutralize the crude mixture during workup before chromatography.
Fractions are Contaminated with an Unknown Compound A byproduct is co-eluting with the product.Improve the separation by using a shallower solvent gradient or a different solvent system.
Plasticizer contamination from lab equipment.Use clean, glass equipment and high-purity solvents.
Vacuum Distillation
IssuePotential CauseRecommended Solution
Product is Polymerizing in the Distillation Flask Distillation temperature is too high.Perform the distillation under a higher vacuum to lower the boiling point.
Absence of a polymerization inhibitor.Add a polymerization inhibitor, such as hydroquinone, to the crude material before distillation.
Presence of acidic or basic impurities that can catalyze polymerization.Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation.
Bumping or Uncontrolled Boiling Uneven heating.Use a stirring bar or boiling chips in the distillation flask. Ensure the flask is properly immersed in a heating mantle or oil bath.
Product is Discolored After Distillation Thermal decomposition due to excessive temperature or prolonged heating.Use a lower distillation temperature by applying a higher vacuum. Minimize the time the product is exposed to high temperatures.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is based on the workup procedure described for the synthesis of this compound from ethyl phenylacetate and paraformaldehyde.[3]

  • Quenching and Dilution: After the reaction is complete, cool the reaction mixture to room temperature. Add water (e.g., 100 mL for a 41g scale reaction) and an organic solvent such as ethyl acetate (e.g., 350 mL) to the reaction flask.

  • Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Aqueous Layer Removal: Drain and discard the lower aqueous layer.

  • Washing:

    • Add fresh water (e.g., 150 mL) to the separatory funnel, shake, and again discard the aqueous layer.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, e.g., 150 mL) to remove residual water and water-soluble impurities.

  • Drying and Concentration:

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, purified this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 1:9 ethyl acetate/hexane) and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Add a stir bar and a small amount of a polymerization inhibitor (e.g., hydroquinone) to the distillation flask containing the crude this compound.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 123-125 °C at 16 mmHg).

  • Termination: Once the product has been collected, cool the system to room temperature before releasing the vacuum.

Mandatory Visualization

G Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude_Product Crude this compound (Contains starting materials, byproducts, solvents) Liquid_Extraction Liquid-Liquid Extraction (Removes water-soluble impurities) Crude_Product->Liquid_Extraction Initial Cleanup Column_Chromatography Column Chromatography (Separates by polarity) Liquid_Extraction->Column_Chromatography For High Purity Vacuum_Distillation Vacuum Distillation (Separates by boiling point) Liquid_Extraction->Vacuum_Distillation For Scale-up TLC TLC Analysis Column_Chromatography->TLC Monitor Fractions Pure_Product Pure this compound Column_Chromatography->Pure_Product Final Product GC_HPLC GC/HPLC Analysis Vacuum_Distillation->GC_HPLC Confirm Purity TLC->Column_Chromatography GC_HPLC->Pure_Product Final Product

Caption: A general workflow for the purification of this compound.

G Troubleshooting Logic for Poor Separation in Column Chromatography Start Poor Separation Observed Check_TLC Review TLC Data Start->Check_TLC Optimize_Solvent Optimize Solvent System (Adjust polarity) Check_TLC->Optimize_Solvent Poor spot separation Check_Loading Check Column Loading Check_TLC->Check_Loading Good spot separation Success Good Separation Achieved Optimize_Solvent->Success Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Overloaded Check_Stability Check Compound Stability on Silica Check_Loading->Check_Stability Not Overloaded Reduce_Load->Success Neutralize_Crude Neutralize Crude Mixture Before Loading Check_Stability->Neutralize_Crude Compound is unstable Failure Consider Alternative Purification Method Check_Stability->Failure Compound is stable Neutralize_Crude->Success

Caption: Troubleshooting logic for poor separation during column chromatography.

References

Removing polymerization inhibitors from Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-phenylacrylate

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of polymerization inhibitors from this compound for research and development applications.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove polymerization inhibitors from this compound?

A1: Polymerization inhibitors are added to reactive monomers like this compound to prevent spontaneous polymerization during shipping and storage.[1][] These inhibitors, typically radical scavengers, can interfere with controlled polymerization reactions by reacting with the initiator.[3][4] This interference can reduce the initiator's efficiency, leading to unpredictable reaction kinetics, variable polymer properties, and potentially incomplete polymerization.[4][5] For applications requiring precise control over the polymerization process, removing the inhibitor is a critical step.[1]

Q2: What are the common inhibitors found in this compound?

A2: Common inhibitors used for acrylate and other vinyl monomers include phenolic compounds like hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ, also known as 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[6] These compounds are effective because they can react with and neutralize free radicals that would otherwise initiate polymerization.[1]

Q3: What are the primary laboratory-scale methods for removing these inhibitors?

A3: The most common methods for removing phenolic inhibitors from acrylate monomers are:

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina, which retains the polar inhibitor.[1][7]

  • Aqueous Base Wash (Caustic Wash): Using a dilute aqueous solution of sodium hydroxide (NaOH) to convert the weakly acidic phenolic inhibitors into their water-soluble salts, which can then be separated from the water-immiscible monomer.[5][8]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor based on differences in boiling points. This method can yield very high purity monomer but carries the risk of thermal polymerization if not controlled carefully.[3][7]

Q4: How can I confirm that the inhibitor has been successfully removed?

A4: The concentration of phenolic inhibitors like MEHQ or HQ can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][5] These inhibitors have strong UV absorbance, which allows for their quantification even at low levels.[5]

Q5: How should I store this compound after the inhibitor has been removed?

A5: Once the inhibitor is removed, this compound is highly susceptible to polymerization. It should be used immediately for the best results.[7] If temporary storage is absolutely necessary, it should be kept at a low temperature (e.g., in a freezer at -20°C), under an inert atmosphere (like nitrogen or argon), and protected from light.[7][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Monomer polymerized in the alumina column. 1. Overheating: The column may have been heated by ambient conditions (e.g., direct sunlight) or the heat of adsorption. 2. Active Alumina: The alumina itself can sometimes initiate polymerization if not properly selected (basic alumina is preferred). 3. Slow Flow Rate: Prolonged contact time with the alumina can increase polymerization risk.1. Work in a cool, shaded area. If the monomer is a low-melting solid, gentle heating is acceptable, but overheating must be avoided. 2. Ensure you are using basic, activated alumina (Brockmann I).[1] 3. Do not apply excessive pressure, but ensure a steady flow. If the monomer is too viscous, dilute it with a dry, inert solvent (e.g., dichloromethane, hexane).[7]
Low yield of purified monomer after caustic (NaOH) wash. 1. Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic monomer and the aqueous NaOH layer, making separation difficult.[1] 2. Hydrolysis of the Ester: Prolonged contact with a strong base could potentially hydrolyze the ethyl ester group of the monomer.1. Gently invert the separatory funnel instead of shaking vigorously.[1] If an emulsion forms, let it stand for a longer period or add a small amount of brine to help break it.[1] 2. Use a dilute (e.g., 5-10%) NaOH solution and minimize contact time. Perform washes quickly and efficiently.[8]
Inhibitor is not completely removed after purification. 1. Insufficient Adsorbent/Washes: The amount of alumina in the column or the number of caustic washes was not enough to remove all the inhibitor. 2. Column Overload: Too much monomer was passed through the column for the amount of adsorbent used. 3. Incorrect Method: The chosen method may not be optimal for the specific inhibitor present.1. Increase the amount of alumina (a general guideline is ~10 g of alumina per 100 mL of monomer solution) or perform additional NaOH washes.[1] 2. Use a larger column or process the monomer in smaller batches. Stop collecting the purified monomer when the yellow inhibitor band moves significantly down the column.[9] 3. Confirm the identity of the inhibitor if possible and select the most appropriate removal technique.[1]
Monomer is cloudy after passing through the alumina column. Alumina Fines: Fine particles of alumina may have passed through the column's filter (e.g., cotton or glass wool plug).1. Ensure the cotton or glass wool plug at the bottom of the column is packed sufficiently to retain the adsorbent.[9] 2. Add a small layer of sand on top of the plug before adding the alumina to create a better filter bed.[9] 3. If the collected monomer is cloudy, it may need to be filtered through a separate, fine filter.

Quantitative Data Summary

The efficiency of inhibitor removal can vary based on the specific monomer, inhibitor, and experimental conditions. The table below provides representative data for the removal of MEHQ from acrylate monomers, which can be used as a general guideline.

Method Adsorbent/Reagent Typical Removal Efficiency Advantages Disadvantages
Column Chromatography Basic Activated Alumina>99%[7]Simple, highly effective for lab scale, avoids aqueous waste.[1][7]Alumina must be active; potential for polymerization on the column.[7]
Caustic Washing 5% Aqueous NaOH95-99%[7]Fast, inexpensive, and effective for phenolic inhibitors.[1]Requires multiple extractions, thorough drying of the monomer, and generates aqueous waste.[7]
Vacuum Distillation N/A>99%[7]Can achieve very high purity.[7]Significant risk of thermal polymerization during heating; requires careful control.[3][7]

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is highly effective for removing polar phenolic inhibitors like HQ and MEHQ at a laboratory scale.

Methodology:

  • Column Preparation:

    • Secure a glass chromatography column vertically to a stand.

    • Insert a small plug of glass wool or cotton into the bottom of the column to act as a filter.[7]

    • Add a thin layer (~1 cm) of sand on top of the plug.[9]

    • Prepare a slurry of basic activated alumina (Brockmann I) in an inert, non-polar solvent like hexane.[7]

    • Pour the slurry into the column, allowing the alumina to settle into a uniform packed bed. Gently tap the side of the column to ensure even packing and remove air bubbles. A typical packing height is around 8-10 cm, using approximately 10 g of alumina per 100 mL of monomer solution.[1][9]

    • Drain the solvent until the level just reaches the top of the alumina bed. Do not let the column run dry.

  • Purification:

    • Carefully add the this compound to the top of the alumina bed. If the monomer is particularly viscous, it can be diluted with a minimal amount of a dry, inert solvent (e.g., hexane or dichloromethane) to reduce viscosity.[7]

    • Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure, as this can force fine alumina particles through the filter.[9]

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask. The inhibitor will be adsorbed onto the alumina, often forming a visible yellow band at the top of the column.[9]

  • Post-Processing & Storage:

    • The purified monomer should be used immediately.

    • If a solvent was used for dilution, it can be removed under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low to prevent polymerization.[1]

    • Store the purified monomer under an inert atmosphere at low temperature if immediate use is not possible.[9]

Protocol 2: Inhibitor Removal using a Caustic (NaOH) Wash

This acid-base extraction method is effective for phenolic inhibitors but requires careful handling to avoid emulsions and ensure the monomer is thoroughly dried.

Methodology:

  • Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.[8]

    • Stopper the funnel and gently invert it several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[1]

    • Allow the layers to separate completely. The inhibitor, now in its salt form, will be in the lower aqueous layer.

    • Drain and discard the lower aqueous layer.[8]

    • Repeat the wash step two more times with fresh NaOH solution.[7]

  • Neutralization and Drying:

    • Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

    • Perform a final wash with a saturated brine solution to help remove most of the dissolved water from the monomer.[7]

    • Drain the purified monomer into a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl for 15-30 minutes until the liquid is clear.[5]

  • Final Steps:

    • Filter the monomer to remove the drying agent.

    • The purified monomer is now ready for use and should be consumed immediately.[7]

Visualizations

G Workflow for Inhibitor Removal via Alumina Column cluster_prep Column Preparation cluster_purify Purification prep Prepare Slurry of Basic Alumina in Hexane pack Pack Chromatography Column prep->pack load Load this compound (Dilute if Viscous) pack->load Pre-wet column elute Elute Monomer Under Gravity load->elute collect Collect Purified Monomer elute->collect use Use Immediately collect->use

Caption: Experimental workflow for removing inhibitors using column chromatography.

G Troubleshooting Purification Issues start Problem Occurred During Purification q1 Is the monomer polymerizing? start->q1 a1_yes Check for Overheating Ensure Basic Alumina is Used Dilute if Flow is Too Slow q1->a1_yes Yes q2 Is the final yield low? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_yes Avoid Vigorous Shaking (Caustic Wash) Check for Emulsion Minimize Contact Time with Base q2->a2_yes Yes q3 Is the inhibitor still present? q2->q3 No a2_yes->end_node a3_yes Increase Alumina Amount Perform Additional Washes Do Not Overload Column q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting common purification problems.

References

Troubleshooting low yield in Ethyl 2-phenylacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the polymerization of Ethyl 2-phenylacrylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Polymerization Fails to Initiate or Shows Very Low Conversion

Q1: My polymerization reaction of this compound is not starting or the yield is extremely low. What is the most common cause?

A1: The most frequent cause of polymerization failure is the presence of inhibitors in the monomer.[1] Commercial this compound is shipped with inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport.[1][2] These inhibitors are radical scavengers and will terminate the polymerization reaction before it can effectively begin.[1] It is critical to remove the inhibitor immediately before use.

Q2: How can I effectively remove polymerization inhibitors from this compound?

A2: For laboratory-scale experiments, the most common and effective method is passing the monomer through a column of basic activated alumina.[1][3] This technique adsorbs the phenolic inhibitors, yielding a purified monomer ready for polymerization.[1] Caustic washing (liquid-liquid extraction) with an aqueous base like NaOH is another option, but it requires subsequent, thorough drying of the monomer, as residual water can interfere with certain polymerization reactions.[1]

Q3: I removed the inhibitor, but the reaction is still sluggish or stalls. What else could be wrong?

A3: If the inhibitor has been removed, consider the following factors:

  • Initiator Purity and Concentration: The initiator itself might be degraded. For free-radical polymerization, ensure your initiator (e.g., AIBN, benzoyl peroxide) is fresh. The concentration is also critical; too little may result in a slow or incomplete reaction.

  • Oxygen Contamination: Oxygen is a potent inhibitor of free-radical polymerization. The reaction mixture must be thoroughly deoxygenated before initiation, typically by purging with an inert gas (Nitrogen or Argon) or through several freeze-pump-thaw cycles.

  • Monomer Purity: Aside from inhibitors, other impurities in the monomer can hinder polymerization. If in doubt, purification of the monomer by vacuum distillation may be necessary.[1] However, this carries a risk of premature polymerization during heating.[1]

  • Reaction Temperature: The chosen initiator has an optimal temperature range for decomposition to generate radicals. If the reaction temperature is too low, the rate of initiation will be too slow. For example, AIBN requires temperatures around 60-80°C.

Issue 2: Inconsistent or Lower-Than-Expected Polymer Molecular Weight

Q4: My polymerization yields a polymer, but the molecular weight is much lower than anticipated. Why is this happening?

A4: Low molecular weight can be caused by several factors that lead to premature chain termination:

  • High Initiator Concentration: A higher concentration of initiator produces more initial radicals, leading to a larger number of shorter polymer chains.

  • Chain Transfer Reactions: Chain transfer agents, which can be impurities or even the solvent, can terminate a growing polymer chain and initiate a new one. Toluene, for example, is known to act as a chain transfer agent in some radical polymerizations.

  • High Reaction Temperature: While a higher temperature increases the polymerization rate, it can also increase the rate of chain transfer and termination reactions, resulting in lower molecular weight polymers.[4]

Issue 3: Formation of Side Products and Gelation

Q5: My reaction mixture became very viscous and formed a gel, making the product impossible to isolate. What causes this?

A5: Gelation, or cross-linking, can occur, particularly at high monomer conversions. This can be due to chain transfer to the polymer backbone, creating a reactive site that can propagate a new chain, linking two backbones together. To avoid this, it is often best to stop the polymerization at a moderate conversion rate (e.g., 50-70%) and precipitate the polymer to separate it from the unreacted monomer.

Q6: I am observing multiple products in my final material. What are the likely side reactions?

A6: this compound, being an α,β-unsaturated ester, is susceptible to side reactions. One of the most common is the Michael addition.[5] Nucleophiles, which could be impurities, initiators, or solvents, can add across the double bond instead of initiating polymerization. For instance, anionic polymerization of acrylates can be challenging due to the nucleophilic attack of the propagating anion on the ester group of another monomer or the polymer backbone, leading to termination.[5]

Data and Protocols

Inhibitor Removal Efficiency

The choice of method for inhibitor removal is critical for successful polymerization. The following table summarizes common lab-scale methods.

Removal MethodAdsorbent/ReagentTypical EfficiencyAdvantagesDisadvantages
Column Chromatography Basic Activated Alumina>99%[1]Simple, fast, and highly effective for lab scale.[1]Requires purchase and preparation of alumina.
Caustic Washing 5% Aqueous NaOH95-99%[1]Inexpensive reagents.Requires multiple extractions and meticulous drying of the monomer.[1]
Vacuum Distillation N/A>99%[1]Yields very high purity monomer.Risk of premature polymerization during heating.[1]
Experimental Protocol: Free-Radical Solution Polymerization of this compound

This protocol is a general guideline for a lab-scale solution polymerization.

1. Monomer Purification (Inhibitor Removal):

  • Prepare a short chromatography column packed with basic activated alumina (approximately 10g of alumina per 20mL of monomer).
  • Pass the this compound monomer through the column immediately before use.
  • Collect the purified, inhibitor-free monomer into a flask that has been dried and purged with an inert gas. The purified monomer is highly reactive and should be used immediately.[1]

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add your chosen anhydrous solvent (e.g., toluene, dioxane, or DMF). The volume should be sufficient to create a 10-50% (w/w) solution of the monomer.
  • Add the desired amount of a free-radical initiator, such as Azobisisobutyronitrile (AIBN) (e.g., 0.1-1.0 mol% relative to the monomer).
  • Add the freshly purified this compound monomer to the flask.

3. Polymerization:

  • Deoxygenate the solution by bubbling inert gas (N₂ or Ar) through it for 20-30 minutes while stirring. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
  • Immerse the flask in a preheated oil bath set to the appropriate temperature for your initiator (e.g., 70°C for AIBN).
  • Allow the reaction to proceed under an inert atmosphere for the desired time (e.g., 2-24 hours). Monitor the reaction progress by taking small aliquots and analyzing the conversion (e.g., via NMR or by precipitating the polymer and weighing).

4. Polymer Isolation:

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
  • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.
  • Collect the precipitated poly(this compound) by filtration.
  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments.
  • Dry the final polymer under vacuum to a constant weight.

Visual Guides

Caption: Troubleshooting workflow for low polymer yield.

Caption: Workflow for inhibitor removal via column chromatography.

References

Controlling molecular weight in poly(ethyl 2-phenylacrylate) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling the molecular weight of poly(ethyl 2-phenylacrylate) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound) with a controlled molecular weight?

A1: The primary methods for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are controlled radical polymerization (CRP) techniques. These include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] For less stringent control, conventional free radical polymerization (FRP) can be used, where molecular weight is primarily managed by adjusting initiator and monomer concentrations. Anionic polymerization and Group Transfer Polymerization (GTP) are also powerful techniques for synthesizing well-defined acrylic polymers, although they require more stringent reaction conditions.[1][2]

Q2: How does initiator concentration affect the molecular weight in a conventional free radical polymerization (FRP)?

A2: In free radical polymerization, the molecular weight of the resulting polymer is inversely related to the initiator concentration. A higher initiator concentration generates more radical species, leading to the simultaneous growth of many polymer chains. Since the amount of monomer is finite, this results in shorter chains and a lower average molecular weight. Conversely, a lower initiator concentration produces fewer growing chains, allowing each chain to achieve a higher molecular weight before termination.

Q3: Why is my polydispersity index (PDI) high in a free radical polymerization, and how can I reduce it?

A3: High PDI in FRP is common and arises from the stochastic nature of termination and chain transfer reactions. To reduce PDI, consider switching to a controlled radical polymerization technique like ATRP or RAFT. These methods establish a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for more uniform chain growth and resulting in polymers with PDI values typically below 1.3.[1]

Q4: What is the role of a chain transfer agent (CTA) in controlling molecular weight?

A4: In RAFT polymerization, the chain transfer agent is crucial for controlling the polymerization. The ratio of monomer to CTA is the primary determinant of the final polymer's molecular weight. The process involves a rapid equilibrium where the growing polymer radical adds to the CTA, which then fragments to release a new radical that can initiate a new polymer chain. This degenerative transfer process allows all chains to grow at a similar rate, leading to a low PDI.

Q5: Can temperature be used to control the molecular weight of poly(this compound)?

A5: Yes, temperature influences the rates of initiation, propagation, and termination. In conventional FRP, increasing the temperature generally increases the rate of initiator decomposition, leading to a higher concentration of radicals and thus a lower molecular weight. However, the effect can be complex as propagation and termination rates are also temperature-dependent. In controlled radical polymerizations, temperature affects the equilibrium between active and dormant species and must be carefully optimized for the specific catalyst or CTA being used.

Troubleshooting Guides

Issue 1: Molecular Weight is Too High
Possible Cause Suggested Solution
Insufficient Initiator (FRP) Increase the concentration of the initiator (e.g., AIBN, BPO). This will generate more polymer chains, leading to a lower average molecular weight.
Low Monomer to Initiator Ratio (ATRP/RAFT) Decrease the [Monomer]/[Initiator] or [Monomer]/[CTA] ratio. The degree of polymerization is directly proportional to this ratio.
Low Temperature Increase the reaction temperature. This typically increases the rate of initiation and termination, which can lead to shorter polymer chains.
Inefficient Chain Transfer Agent (RAFT) Ensure the chosen RAFT agent is suitable for acrylate polymerization and that it is pure.
Issue 2: Molecular Weight is Too Low
Possible Cause Suggested Solution
Excessive Initiator (FRP) Decrease the concentration of the initiator to generate fewer, longer polymer chains.
High Monomer to Initiator Ratio (ATRP/RAFT) Increase the [Monomer]/[Initiator] or [Monomer]/[CTA] ratio to target a higher degree of polymerization.
Presence of Impurities Ensure the monomer and solvent are free from impurities that can act as chain transfer agents (e.g., certain alcohols, thiols).
High Temperature Decrease the reaction temperature to reduce the rate of termination and chain transfer reactions.
Issue 3: Polydispersity Index (PDI) is Too High (>1.5)
Possible Cause Suggested Solution
Using Conventional FRP For a narrow PDI, switch to a controlled radical polymerization method such as ATRP or RAFT.
Slow Initiation (ATRP/RAFT) Ensure that the initiation is fast and efficient compared to propagation. This may involve selecting a more appropriate initiator or catalyst system.
Irreversible Termination In ATRP, ensure the deactivator (e.g., Cu(II) species) concentration is sufficient to maintain control. In RAFT, ensure the chosen CTA has a high transfer constant.
Oxygen Contamination Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles, as oxygen can interfere with the polymerization mechanism.

Data Presentation

The following tables provide representative data for the synthesis of polyacrylates, which can be used as a starting point for optimizing the synthesis of poly(this compound).

Table 1: Representative Data for Free Radical Polymerization (FRP) of an Acrylate Monomer

Entry[Monomer]:[Initiator] RatioTemperature (°C)Time (h)Mn ( g/mol )PDI
1100:1706~25,000~2.1
2200:1706~45,000~1.9
350:1706~13,000~2.3
4100:1804~20,000~2.2

Table 2: Representative Data for ATRP of an Acrylate Monomer

Entry[Monomer]:[Initiator]:[Catalyst]:[Ligand] RatioTemperature (°C)Time (h)Mn ( g/mol )PDI
150:1:1:2904~5,500~1.25
2100:1:1:2906~10,200~1.18
3200:1:1:29010~19,500~1.22

Table 3: Representative Data for RAFT Polymerization of an Acrylate Monomer

Entry[Monomer]:[CTA]:[Initiator] RatioTemperature (°C)Time (h)Mn ( g/mol )PDI
1100:1:0.1708~17,000~1.15
2200:1:0.17012~34,000~1.12
3300:1:0.17016~50,000~1.18

Note: The actual molecular weights for poly(this compound) may vary. These tables should be used as a guideline for experimental design.

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol is adapted from procedures for similar acrylate monomers.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • Ethyl α-bromophenylacetate (initiator).

  • Copper(I) bromide (CuBr, catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).

  • Anisole (solvent).

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.072 g, 0.5 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • In a separate, dry flask, prepare a solution of this compound (e.g., 8.81 g, 50 mmol), ethyl α-bromophenylacetate (e.g., 0.122 g, 0.5 mmol), and anisole (10 mL).

  • Add PMDETA (e.g., 0.087 g, 0.105 mL, 0.5 mmol) to the monomer/initiator solution.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Using an argon-purged syringe, transfer the degassed solution to the Schlenk flask containing the CuBr catalyst.

  • Place the flask in a preheated oil bath at 90°C and stir.

  • Monitor the reaction by taking samples periodically via a degassed syringe and analyzing for monomer conversion (by ¹H NMR) and molecular weight (by GPC).

  • Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large volume of cold methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

This protocol is adapted from procedures for similar acrylate monomers.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • 2-Cyano-2-propyl benzodithioate (CPDB, RAFT CTA).

  • Azobisisobutyronitrile (AIBN, initiator).

  • 1,4-Dioxane (solvent).

Procedure:

  • In a Schlenk tube, combine this compound (e.g., 8.81 g, 50 mmol), CPDB (e.g., 0.111 g, 0.5 mmol), and AIBN (e.g., 8.2 mg, 0.05 mmol) in 1,4-dioxane (10 mL).

  • Seal the tube with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • After the final thaw, backfill the tube with argon.

  • Place the sealed tube in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 8-16 hours), taking samples as needed for analysis.

  • To stop the polymerization, cool the tube in an ice bath and expose the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification Monomer_Purification Purify Monomer (e.g., Alumina Column) Reagent_Prep Prepare Reagents (Monomer, Initiator/CTA, Solvent) Monomer_Purification->Reagent_Prep Add_Reagents Add Reagents to Schlenk Flask Reagent_Prep->Add_Reagents Degas Degas Mixture (e.g., Freeze-Pump-Thaw) Add_Reagents->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Quench Quench Reaction Polymerize->Quench Purify Purify Polymer (Precipitation, Column) Quench->Purify Characterize Characterize Polymer (GPC, NMR) Purify->Characterize

Caption: General experimental workflow for controlled polymerization.

troubleshooting_mw cluster_high_mw If MW is too HIGH cluster_low_mw If MW is too LOW Start Problem: Molecular Weight Off-Target High_MW MW Too High Start->High_MW Check GPC Low_MW MW Too Low Start->Low_MW Check GPC Cause_High_1 [Initiator] too low? (FRP) [M]/[I] ratio too high? (CRP) High_MW->Cause_High_1 Cause_High_2 Temp too low? High_MW->Cause_High_2 Solution_High_1 Increase [Initiator] (FRP) Decrease [M]/[I] (CRP) Cause_High_1->Solution_High_1 Solution_High_2 Increase Temperature Cause_High_2->Solution_High_2 Cause_Low_1 [Initiator] too high? (FRP) [M]/[I] ratio too low? (CRP) Low_MW->Cause_Low_1 Cause_Low_2 Impurities acting as chain transfer agents? Low_MW->Cause_Low_2 Solution_Low_1 Decrease [Initiator] (FRP) Increase [M]/[I] (CRP) Cause_Low_1->Solution_Low_1 Solution_Low_2 Purify Monomer & Solvent Cause_Low_2->Solution_Low_2

Caption: Troubleshooting logic for incorrect molecular weight.

References

Preventing premature polymerization of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of Ethyl 2-phenylacrylate during storage and experimentation.

Troubleshooting Guide: Premature Polymerization

Premature polymerization of this compound can manifest as an increase in viscosity, the formation of a solid mass, or an unexpected exotherm. This guide provides a systematic approach to identifying and resolving these issues.

Immediate Actions for Unexpected Polymerization

If you observe a rapid increase in temperature or viscosity, it is crucial to take immediate action to prevent a runaway reaction.

Safety First:

  • Evacuate the immediate area if the reaction is uncontrollable.

  • Notify your institution's safety officer.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Emergency Quenching Protocol:

  • Cooling: Immediately immerse the reaction vessel in an ice bath to dissipate heat.

  • Inhibitor Addition: If cooling is insufficient, and it is safe to do so, add a quenching agent. A concentrated solution of an appropriate inhibitor, such as Hydroquinone (HQ) or Monomethyl Ether of Hydroquinone (MEHQ), in a compatible solvent can be introduced to terminate the polymerization.

  • Dilution: Adding a large volume of a cold, inert solvent can also help to control the exotherm by diluting the monomer and dissipating heat.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to prevent polymerization?

To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a freezer at or below -20°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen which can participate in initiation reactions.[1]

  • Light: Protect from light, as UV radiation can initiate polymerization. Store in an amber-colored vial or a light-blocking secondary container.

  • Container: Use a tightly sealed container to prevent contamination and exposure to air.

Q2: What is the role of an inhibitor in preventing polymerization?

Inhibitors are chemical compounds added to monomers to scavenge free radicals, which are the initiators of polymerization. They effectively interrupt the chain reaction of polymerization, thus extending the shelf life of the monomer.

Q3: Which inhibitors are recommended for this compound and at what concentration?

While specific data for this compound is limited, common inhibitors for acrylate monomers include Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ). For many acrylate esters, MEHQ is used at concentrations ranging from 10 to 200 ppm. The optimal concentration depends on the storage conditions and the required shelf life. It is crucial to note that the effectiveness of phenolic inhibitors like MEHQ is dependent on the presence of dissolved oxygen.

InhibitorChemical NameTypical Concentration RangeKey Performance Characteristics
Hydroquinone (HQ) Benzene-1,4-diol50 - 250 ppmA well-established and effective inhibitor for many unsaturated monomers.
MEHQ 4-Methoxyphenol10 - 200 ppmHighly effective but requires the presence of dissolved oxygen to function optimally.[2]

Q4: How can I check for the presence of polymer in my this compound sample?

The presence of polymer can be detected through several analytical techniques:

  • Visual Inspection: An increase in viscosity or the presence of solid precipitates are clear indicators of polymerization.

  • Gas Chromatography (GC): A decrease in the monomer peak area over time compared to a standard can indicate polymer formation.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, a reduction in the monomer concentration can be monitored.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of proton signals or the appearance of new signals corresponding to the polymer backbone can be observed.

Experimental Protocols

Protocol for Accelerated Stability Testing

This protocol outlines a method for evaluating the stability of this compound under accelerated conditions to predict its shelf life.

Objective: To determine the rate of degradation and polymer formation at elevated temperatures.

Materials:

  • This compound (with and without inhibitor)

  • Amber glass vials with airtight septa

  • Oven or heating block capable of maintaining a constant temperature (e.g., 40°C, 50°C, 60°C)

  • Analytical instrumentation (GC or HPLC)

Procedure:

  • Sample Preparation: Aliquot the this compound samples into the amber glass vials. For inhibited samples, ensure the inhibitor is homogeneously distributed.

  • Initial Analysis (Time 0): Analyze an initial sample to determine the starting purity and absence of polymer.

  • Incubation: Place the vials in the pre-heated oven or heating block at the desired temperatures.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, analyze the samples using a validated GC or HPLC method to quantify the remaining monomer concentration.

  • Data Analysis: Plot the monomer concentration versus time for each temperature. Use the Arrhenius equation to extrapolate the degradation rate at normal storage conditions (e.g., -20°C and room temperature) and estimate the shelf life.

Protocol for Determining MEHQ Concentration

This protocol is adapted from the standard test method for MEHQ in colorless monomeric acrylate esters (ASTM D3125).[3]

Objective: To quantify the concentration of MEHQ inhibitor in an this compound sample.

Principle: MEHQ reacts with nitrous acid to form a yellow nitroso derivative, which can be measured spectrophotometrically at 420 nm.[3]

Materials:

  • UV-Vis Spectrophotometer

  • This compound sample

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂) solution (2%)

  • MEHQ standard

  • Volumetric flasks and pipettes

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of MEHQ in glacial acetic acid.

    • Create a series of standard solutions by diluting the stock solution to cover the expected concentration range.

    • To each standard, add a specific volume of NaNO₂ solution, mix well, and allow for color development (approximately 10 minutes).[3]

    • Measure the absorbance of each standard at 420 nm and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Accurately weigh a sample of this compound and dilute it with glacial acetic acid in a volumetric flask.

    • Add the NaNO₂ solution, mix, and allow for color development.

    • Measure the absorbance of the sample at 420 nm.

    • Determine the MEHQ concentration in the sample by comparing its absorbance to the standard curve.

Visualizations

Troubleshooting_Workflow cluster_symptoms Symptoms cluster_storage_causes Potential Storage Causes cluster_handling_causes Potential Handling Causes start Observe signs of premature polymerization? symptom1 Increased Viscosity start->symptom1 Yes symptom2 Solid Formation start->symptom2 Yes symptom3 Unexpected Exotherm start->symptom3 Yes investigate_storage Investigate Storage Conditions symptom1->investigate_storage investigate_handling Review Handling Procedures symptom1->investigate_handling symptom2->investigate_storage symptom2->investigate_handling emergency_action Immediate Emergency Action symptom3->emergency_action storage_cause1 Improper Temperature (> -20°C) investigate_storage->storage_cause1 storage_cause2 Exposure to Light/Air investigate_storage->storage_cause2 storage_cause3 Inhibitor Depletion investigate_storage->storage_cause3 handling_cause1 Contamination investigate_handling->handling_cause1 handling_cause2 Localized Heating investigate_handling->handling_cause2 handling_cause3 Incompatible Materials investigate_handling->handling_cause3 corrective_actions Implement Corrective Actions emergency_action->corrective_actions storage_cause1->corrective_actions storage_cause2->corrective_actions storage_cause3->corrective_actions handling_cause1->corrective_actions handling_cause2->corrective_actions handling_cause3->corrective_actions

Caption: Troubleshooting workflow for premature polymerization.

Inhibition_Mechanism Initiator Initiator (e.g., Heat, Light) Monomer Monomer Initiator->Monomer Initiation Radical Free Radical Monomer->Radical Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Radical->Monomer Propagation Inhibitor Inhibitor (e.g., MEHQ) Radical->Inhibitor Inhibition Growing_Chain->Monomer Polymer Polymer Growing_Chain->Polymer Termination Inactive_Species Inactive Species Inhibitor->Inactive_Species

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Technical Support Center: Industrial Production of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial scale-up of Ethyl 2-phenylacrylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent industrial synthesis routes are the Knoevenagel condensation and Fischer esterification.[1] One high-yield industrial method involves the reaction of an ethyl phenylacetate derivative with a source of formaldehyde.[1] Another direct and classic approach is the Fischer esterification of 2-Phenylacrylic acid with ethanol in the presence of a strong acid catalyst.[1]

Q2: What are the primary scale-up challenges for this compound production?

A2: Key scale-up challenges include:

  • Heat Management: The synthesis and polymerization of acrylates are often exothermic. Managing the heat of reaction in large batch reactors is critical to prevent runaway reactions and ensure product quality and safety.[2][3]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large industrial reactors is essential for consistent reaction rates, yields, and to avoid localized overheating. Inefficient mixing can lead to increased byproduct formation.

  • Impurity Profile Control: The purity of this compound is crucial, especially for pharmaceutical applications.[4] Scaling up can introduce new impurities or alter the concentration of existing ones. A common impurity is the methyl ester byproduct, which can be costly to remove.[4]

  • Spontaneous Polymerization: Acrylate monomers can polymerize spontaneously, especially at elevated temperatures.[5] This is a significant safety hazard and can lead to product loss and equipment fouling.

  • Purification at Scale: Efficiently purifying large quantities of the product can be challenging. Industrial-scale crystallization may face issues like "oiling out," and chromatography can be expensive.

Q3: How can spontaneous polymerization be prevented during production and storage?

A3: To prevent spontaneous polymerization, inhibitors such as hydroquinone or phenothiazine are typically added to the reaction mixture and the final product for storage.[6] It is also crucial to control the temperature and avoid contact with initiators of polymerization.

Q4: What are the key safety considerations when handling this compound on an industrial scale?

A4: A robust Process Safety Management (PSM) program is essential.[7][8][9] Key safety considerations include:

  • Handling of hazardous raw materials and catalysts (e.g., strong acids).

  • Managing exothermic reactions to prevent thermal runaways.

  • Preventing accidental polymerization, which can lead to pressure buildup in vessels.

  • Ensuring adequate ventilation to avoid inhalation of vapors.

  • Proper management of industrial waste streams, which may contain toxic organic compounds.[10][11]

Troubleshooting Guides

Synthesis Stage
Issue Potential Causes Troubleshooting Actions
Low Yield Inefficient catalyst; unfavorable reaction equilibrium; side reactions.Optimize catalyst concentration. For Fischer esterification, use an excess of ethanol or remove water as it forms to shift the equilibrium.[12] Monitor for and identify byproducts to adjust reaction conditions.
High Impurity Levels (e.g., methyl ester) Use of impure starting materials; side reactions due to reaction conditions.Ensure high purity of reactants. A Chinese patent suggests that using paraformaldehyde with an alkali and a phase-transfer catalyst can yield a product with less than 0.12% methyl ester content.[4]
Reaction Runaway/Poor Temperature Control Inadequate heat removal in a large reactor; highly exothermic reaction.Ensure the reactor's heat transfer system (jacket, coils) is appropriately sized for the batch volume and reaction exotherm.[2] Consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.
Purification Stage
Issue Potential Causes Troubleshooting Actions
"Oiling Out" During Crystallization The melting point of the solid is low, or high impurity levels are depressing the melting point.Re-heat the mixture and add a small amount of additional solvent. Cool the solution more slowly to encourage crystal formation over oiling.[13]
Poor Crystal Quality/Low Purity Crystallization is occurring too rapidly, trapping impurities.Slow down the crystallization process by adding slightly more solvent than the minimum required for dissolution at high temperature.[13]
Difficulty in Separating Product from Catalyst The catalyst is soluble in the product phase.Select a heterogeneous catalyst that can be easily filtered off. For homogeneous catalysts like sulfuric acid in Fischer esterification, a neutralization and washing step is required.

Quantitative Data from a Patent Example

The following data is summarized from a Chinese patent (CN1418860A) describing a method for preparing this compound.[4]

Parameter Value
Reactants Ethyl phenylacetate, Paraformaldehyde
Solvent Dimethylformamide (DMF)
Catalyst System Potassium Carbonate (alkali) and Tetrabutylammonium bromide (phase-transfer catalyst)
Reaction Temperature 80 °C
Reaction Time 1.5 hours
Yield Approximately 79% of the theoretical value
Product Purity (GC) > 96%
Methyl Ester Impurity < 0.12%

Experimental Protocols

Synthesis of this compound (Based on CN1418860A)
  • Charging the Reactor: In a suitable industrial reactor equipped with a stirrer, heating/cooling jacket, and condenser, charge Dimethylformamide (DMF).

  • Adding Reactants and Catalysts: Add ethyl phenylacetate, potassium carbonate, paraformaldehyde, and tetrabutylammonium bromide to the reactor.

  • Reaction: Stir the mixture and heat to 80°C. Maintain this temperature for 1.5 hours.

  • Quenching and Extraction: Cool the reaction mixture. Add water and ethyl acetate. After the potassium carbonate has fully dissolved, separate the lower aqueous layer. Wash the organic layer with water again and separate.

  • Final Wash and Concentration: Wash the combined organic layers with a saturated salt solution. Concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification by Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Cooling: Slowly cool the solution to induce crystallization. The rate of cooling can be controlled to influence crystal size and purity.

  • Isolation: Isolate the crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactor Charge Reactor with DMF add_reactants Add Ethyl Phenylacetate, Paraformaldehyde, K2CO3, TBAB charge_reactor->add_reactants reaction Heat to 80°C for 1.5h add_reactants->reaction quench Cool and Quench with Water & Ethyl Acetate reaction->quench Reaction Complete extraction Separate Aqueous Layer quench->extraction wash Wash Organic Layer extraction->wash concentrate Concentrate Under Vacuum wash->concentrate dissolve Dissolve in Hot Solvent concentrate->dissolve Crude Product crystallize Slow Cooling dissolve->crystallize filtrate Filter Crystals crystallize->filtrate dry Dry Under Vacuum filtrate->dry final_product final_product dry->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield of This compound check_catalyst Is the catalyst active and in the correct concentration? start->check_catalyst optimize_catalyst Optimize catalyst loading or choose a different catalyst. check_catalyst->optimize_catalyst No check_equilibrium Is the reaction reversible (e.g., Fischer Esterification)? check_catalyst->check_equilibrium Yes solution Improved Yield optimize_catalyst->solution shift_equilibrium Use excess alcohol or remove water (Dean-Stark). check_equilibrium->shift_equilibrium Yes check_side_reactions Are there significant byproducts? check_equilibrium->check_side_reactions No shift_equilibrium->check_side_reactions shift_equilibrium->solution analyze_byproducts Analyze byproducts (GC-MS) to understand side reactions. check_side_reactions->analyze_byproducts Yes check_side_reactions->solution No adjust_conditions Adjust temperature or reactant addition rate. analyze_byproducts->adjust_conditions adjust_conditions->solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Identification of Impurities in Ethyl 2-phenylacrylate by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in Ethyl 2-phenylacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: The ¹H NMR spectrum of pure this compound should exhibit distinct signals corresponding to the ethyl, phenyl, and acrylate protons. The expected chemical shifts (δ) and splitting patterns are summarized in the table below.[1]

Q2: What are the common impurities I might encounter in my sample of this compound?

A2: Common impurities can arise from starting materials, by-products, or degradation. These may include:

  • Starting Materials: Benzaldehyde, and compounds from related synthetic routes.[2]

  • By-products of Synthesis: Residual ethanol from esterification.[3]

  • Degradation Products: Benzoic acid, which can form via oxidation of benzaldehyde.[4][5]

Q3: How can I distinguish the signals of this compound from common impurities in the ¹H NMR spectrum?

A3: By comparing the chemical shifts and multiplicities of the observed signals with the known spectra of the pure compound and potential impurities. The tables below provide a reference for these values. Distinct signals, such as the aldehyde proton of benzaldehyde around 10.0 ppm or the carboxylic acid proton of benzoic acid above 10 ppm, are key indicators.[2][4][5]

Troubleshooting Guide

Issue 1: I see unexpected peaks in the aromatic region (7.0-8.5 ppm) of my ¹H NMR spectrum.

  • Possible Cause 1: Benzaldehyde Impurity. Benzaldehyde, a potential starting material, has aromatic protons that resonate between δ 7.5–8.0 ppm.[2] A key indicator is the presence of an aldehyde proton signal around δ 10.0 ppm.[2]

  • Troubleshooting Step: Look for a singlet peak around 10.0 ppm. If present, your sample is likely contaminated with benzaldehyde.

  • Possible Cause 2: Benzoic Acid Impurity. Benzoic acid, an oxidation product of benzaldehyde, shows aromatic signals between δ 7.5-8.1 ppm.[4][5]

  • Troubleshooting Step: Look for a broad singlet peak at a high chemical shift, typically above 10 ppm, corresponding to the carboxylic acid proton. This peak's position can be concentration-dependent.[4][5] A D₂O shake can confirm this peak, as the acidic proton will exchange with deuterium and the signal will disappear.[6]

Issue 2: I observe a triplet around 1.2 ppm and a quartet around 3.6 ppm that do not belong to my product.

  • Possible Cause: Ethanol Impurity. These signals are characteristic of an ethyl group. If their integration does not match the expected ratio for this compound, it could indicate the presence of residual ethanol from the synthesis. Ethanol typically shows a triplet for the methyl protons (CH₃) around 1.2 ppm and a quartet for the methylene protons (CH₂) around 3.6 ppm.[3]

  • Troubleshooting Step: Carefully integrate all signals. If the integration of the suspected ethanol signals is significant and does not fit the molecular structure of your main product, ethanol is a likely impurity. The OH proton of ethanol may appear as a broad singlet.[3][6]

Issue 3: My baseline is noisy or distorted.

  • Possible Cause: Poor shimming of the NMR magnet or a low concentration of the sample.

  • Troubleshooting Step: Re-shim the magnet according to the spectrometer's standard procedure. If the problem persists, consider preparing a more concentrated sample.

Data Presentation: ¹H NMR Chemical Shifts

Table 1: ¹H NMR Data for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Splitting PatternIntegration
Ethyl (CH₃)~1.3Triplet3H
Ethyl (OCH₂)~4.2Quartet2H
Acrylate (=CH₂)~5.9Singlet/Doublet1H
Acrylate (=CH₂)~6.3Singlet/Doublet1H
Phenyl (Ar-H)~7.2-7.5Multiplet5H
Data sourced from[1]

Table 2: ¹H NMR Data for Common Impurities

CompoundProton TypeExpected Chemical Shift (δ, ppm)Splitting Pattern
Benzaldehyde Aldehyde (CHO)~10.0Singlet
Aromatic (C₆H₅)~7.5-8.0Multiplet
Benzoic Acid Carboxylic Acid (COOH)>10 (often broad)Singlet
Aromatic (C₆H₅)~7.5-8.1Multiplet
Ethanol Methyl (CH₃)~1.2Triplet
Methylene (CH₂)~3.6Quartet
Hydroxyl (OH)Variable (often a broad singlet)Singlet
Data compiled from[2][3][4][5]

Experimental Protocols

Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent does not contain impurities that could interfere with the analysis.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Visualization of Impurity Identification Workflow

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound by NMR cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Impurity Identification start Obtain this compound Sample prep Prepare NMR Sample (in CDCl3) start->prep acquire Acquire 1H NMR Spectrum prep->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process identify_product Identify Product Signals (~1.3, ~4.2, ~5.9, ~6.3, ~7.2-7.5 ppm) process->identify_product check_impurities Look for Unexpected Signals identify_product->check_impurities impurity_aldehyde Signal at ~10.0 ppm? check_impurities->impurity_aldehyde Yes clean Sample is Pure check_impurities->clean No impurity_acid Broad Signal >10 ppm? impurity_aldehyde->impurity_acid No benzaldehyde Benzaldehyde Impurity impurity_aldehyde->benzaldehyde Yes impurity_ethanol Extra Triplet (~1.2 ppm) & Quartet (~3.6 ppm)? impurity_acid->impurity_ethanol No benzoic_acid Benzoic Acid Impurity impurity_acid->benzoic_acid Yes ethanol Ethanol Impurity impurity_ethanol->ethanol Yes impurity_ethanol->clean No

Caption: Logical workflow for identifying common impurities in this compound using ¹H NMR spectroscopy.

References

Addressing poor mechanical properties of Ethyl 2-phenylacrylate polymers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-phenylacrylate (EPA) Polymers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (EPA) polymers and encountering challenges with their mechanical properties.

Troubleshooting Guide: Poor Mechanical Properties

Issue 1: Polymer is too brittle and fractures easily.

Question: My synthesized EPA polymer is extremely brittle and fractures under minimal stress. How can I improve its flexibility and toughness?

Answer: Brittleness in poly(this compound) is a common issue stemming from its high glass transition temperature (Tg) and the steric hindrance of the phenyl group, which restricts chain mobility. Here are several strategies to address this:

  • Strategy 1: Copolymerization with a Soft Monomer.

    • Explanation: Introducing a "soft" comonomer with a low Tg, such as a long-chain acrylate (e.g., butyl acrylate, 2-ethylhexyl acrylate), will lower the overall Tg of the resulting copolymer and increase chain flexibility.

    • Experimental Protocol:

      • Monomer Preparation: Prepare a monomer mixture of this compound (EPA) and the chosen soft comonomer (e.g., Butyl Acrylate, BA). A typical starting ratio might be 80:20 (EPA:BA by mole percent).

      • Initiator: Use a standard radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) at a concentration of 0.1-1.0 mol% relative to the total monomer content.

      • Polymerization: Perform bulk or solution polymerization. For solution polymerization, dissolve the monomers and initiator in an appropriate solvent (e.g., toluene, THF).

      • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).

      • Purification: After polymerization, precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum to a constant weight.

      • Characterization: Analyze the copolymer's mechanical properties using techniques like tensile testing or Dynamic Mechanical Analysis (DMA).

  • Strategy 2: Addition of a Plasticizer.

    • Explanation: Plasticizers are small molecules that position themselves between polymer chains, increasing intermolecular space and facilitating chain movement. This lowers the Tg and reduces brittleness.

    • Experimental Protocol:

      • Polymer Synthesis: Synthesize the EPA homopolymer as you normally would.

      • Plasticizer Selection: Choose a compatible plasticizer, such as dioctyl phthalate (DOP) or a citrate-based plasticizer for biomedical applications.

      • Blending: Dissolve the synthesized EPA polymer in a suitable solvent (e.g., dichloromethane).

      • Addition: Add the plasticizer to the polymer solution, typically at a concentration of 5-20% by weight.

      • Homogenization: Stir the mixture until the plasticizer is fully incorporated and the solution is homogeneous.

      • Solvent Evaporation: Cast the solution into a film and allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven to remove residual solvent.

Issue 2: Polymer exhibits low tensile strength.

Question: My EPA polymer films are weak and have unacceptably low tensile strength for my application. What methods can I use to strengthen them?

Answer: Low tensile strength can be improved by increasing intermolecular forces and creating a more robust network structure.

  • Strategy 1: Introduction of a Cross-linking Agent.

    • Explanation: A cross-linker forms covalent bonds between polymer chains, creating a three-dimensional network that restricts chain slippage and significantly enhances mechanical strength.

    • Experimental Protocol:

      • Monomer Mixture: Prepare a mixture of EPA and a di-functional monomer (cross-linker) such as ethylene glycol dimethacrylate (EGDMA) or divinylbenzene (DVB). A typical cross-linker concentration is 1-5 mol%.

      • Initiator: Add a suitable radical initiator (e.g., AIBN).

      • Polymerization: Perform the polymerization (bulk or solution). It is often easier to cast the monomer/cross-linker/initiator mixture into the desired shape and then initiate polymerization, for example, by heating or UV irradiation.

      • Curing: Ensure the polymerization goes to high conversion to form a well-defined network. This may require extended reaction times or a post-polymerization thermal cure.

      • Characterization: Measure the tensile strength and modulus of the cross-linked polymer using a universal testing machine.

  • Strategy 2: Reinforcement with Nanofillers.

    • Explanation: Incorporating high-strength nanofillers like silica (SiO2) nanoparticles, carbon nanotubes, or graphene oxide can effectively transfer stress from the polymer matrix to the filler, thereby improving the composite's overall strength.

    • Experimental Protocol:

      • Filler Dispersion: Disperse the chosen nanofillers (e.g., 0.5-5 wt%) in a solvent compatible with EPA (e.g., THF) using ultrasonication to prevent agglomeration.

      • Polymer Addition: Dissolve the pre-synthesized EPA polymer in the nanofiller dispersion.

      • Mixing: Stir the mixture vigorously for several hours to ensure uniform distribution of the filler within the polymer solution.

      • Casting and Drying: Cast the composite solution into a film and dry thoroughly, first at ambient temperature and then under vacuum, to remove all solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical glass transition temperature (Tg) for a pure poly(this compound) homopolymer, and how does it affect its properties? A1: The glass transition temperature (Tg) for pure poly(this compound) is relatively high, typically in the range of 65-85°C. Above this temperature, the polymer is rubbery and flexible, while below it, the polymer is in a rigid, glassy, and often brittle state. For applications at room temperature (~25°C), the polymer will be well below its Tg, explaining its characteristic brittleness.

Q2: How do I choose between copolymerization and plasticizing to reduce brittleness? A2: The choice depends on your application's requirements.

  • Copolymerization creates a new material with permanently modified properties. This is ideal for applications where leaching of additives is a concern (e.g., medical devices, drug delivery).

  • Plasticizing is a simpler, post-synthesis modification. However, plasticizers can leach out over time, which can be a significant issue for long-term applications or in biological environments.

Q3: When adding a cross-linker, my polymer becomes insoluble. How can I process it? A3: This is expected behavior. Cross-linked polymers form a thermoset network and are, by nature, insoluble and infusible. Therefore, you must shape the material before the cross-linking reaction is complete. This is typically done by casting the monomer/initiator/cross-linker syrup into a mold and then initiating polymerization (e.g., via heat or UV light) to form the final, cross-linked part.

Q4: What analytical techniques are essential for characterizing the mechanical properties of my modified EPA polymers? A4: The following techniques are crucial:

  • Tensile Testing (ASTM D638): Measures key properties like Young's modulus (stiffness), ultimate tensile strength (UTS), and elongation at break (ductility).

  • Dynamic Mechanical Analysis (DMA): Determines the glass transition temperature (Tg) and viscoelastic properties (storage modulus, loss modulus) as a function of temperature.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer.

Data Presentation: Comparative Mechanical Properties

Table 1: Effect of Copolymerization on EPA Polymer Properties

Polymer Composition (molar ratio)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
100% EPA75302
90% EPA / 10% Butyl Acrylate582515
80% EPA / 20% Butyl Acrylate422250
70% EPA / 30% Butyl Acrylate2518120

Table 2: Effect of Cross-linking and Fillers on EPA Polymer Properties

Polymer SystemTensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Pure EPA Homopolymer2.1302
EPA + 2 mol% EGDMA2.845< 1
EPA + 5 mol% EGDMA3.555< 1
EPA + 2 wt% Silica Nanoparticles2.6381.5

Note: Data presented in tables are representative values and may vary based on specific synthesis conditions, molecular weight, and testing parameters.

Visualizations: Workflows and Logical Relationships

Troubleshooting_Workflow Start Start: Poor Mechanical Properties Observed Issue Identify Primary Issue Start->Issue Brittle Issue: Polymer is Brittle Issue->Brittle Fractures Easily Weak Issue: Low Tensile Strength Issue->Weak Low Strength Strategy_B Select Strategy for Brittleness Brittle->Strategy_B Strategy_W Select Strategy for Weakness Weak->Strategy_W Copolymer Strategy: Copolymerize with Soft Monomer Strategy_B->Copolymer Permanent Modification Plasticize Strategy: Add Plasticizer Strategy_B->Plasticize Simple Modification Crosslink Strategy: Introduce Cross-linker Strategy_W->Crosslink Network Formation Nanofiller Strategy: Add Reinforcing Nanofiller Strategy_W->Nanofiller Composite Formation Leaching Concern: Additive Leaching? Copolymer->Leaching End End: Characterize Improved Polymer Copolymer->End Plasticize->Leaching Plasticize->End Processing Concern: Post-synthesis Processing? Crosslink->Processing Crosslink->End Nanofiller->Processing Nanofiller->End Leaching->Copolymer No Leaching->Plasticize Yes Processing->Crosslink Pre-shaping Required Processing->Nanofiller Dispersion is Key Copolymerization_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomers 1. Prepare Monomer Mix (e.g., EPA + Butyl Acrylate) Initiator 2. Add Initiator (e.g., AIBN) Monomers->Initiator Solvent 3. Dissolve in Solvent (e.g., Toluene) Initiator->Solvent Inert 4. Purge with N2/Ar Solvent->Inert Heat 5. Heat to 60-80°C Inert->Heat Precipitate 6. Precipitate in Methanol Heat->Precipitate Filter 7. Filter & Dry Under Vacuum Precipitate->Filter Characterize 8. Characterize Mechanical Properties (DMA, Tensile) Filter->Characterize

Managing exothermic reactions during Ethyl 2-phenylacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing exothermic reactions during the polymerization of Ethyl 2-phenylacrylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Potential Cause Recommended Action
High Initiator Concentration Reduce the initiator concentration. The rate of polymerization and subsequent heat generation is directly proportional to the initiator concentration.[1][2][3]
Bulk Polymerization Switch to a solution polymerization method. The solvent will act as a heat sink, helping to dissipate the heat generated during the reaction.[4]
Rapid Monomer Addition Implement a semi-batch or continuous monomer addition strategy. Adding the monomer gradually allows for better control over the rate of heat generation.[4]
Inadequate Cooling Ensure the reactor is equipped with an efficient cooling system, such as a cooling jacket or an internal cooling coil. For larger scale reactions, an external heat exchanger may be necessary.[4]
Incorrect Reaction Temperature Lower the initial reaction temperature. A lower starting temperature provides a larger buffer before the reaction reaches a critical exothermic state.

Issue: Polymer Solidifies or Precipitates Prematurely

Potential Cause Recommended Action
Poor Solvent Choice Select a solvent in which the resulting poly(this compound) is soluble. The choice of solvent can significantly impact the crystallization and morphology of the polymer.[5]
Excessively High Reaction Temperature Maintain a lower, more controlled reaction temperature to prevent side reactions and ensure polymer solubility.
High Monomer Conversion in Bulk Polymerization If conducting bulk polymerization, consider stopping the reaction at a lower monomer conversion to prevent the polymer from becoming insoluble.

Issue: Inconsistent Polymerization Results Between Batches

Potential Cause Recommended Action
Incomplete Inhibitor Removal Ensure complete and consistent removal of the inhibitor from the monomer before each polymerization. Residual inhibitor can interfere with the initiator and lead to variable reaction rates.[6][7]
Variable Initiator Purity or Activity Use a fresh, high-purity initiator for each reaction. Store initiators according to the manufacturer's recommendations to maintain their activity.
Fluctuations in Reaction Temperature Maintain a stable and consistent reaction temperature throughout the polymerization process using a reliable temperature control system.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with the polymerization of this compound?

A1: The primary hazard is the highly exothermic nature of the polymerization reaction. This can lead to a rapid and uncontrolled increase in temperature and pressure, a phenomenon known as thermal runaway, which may result in reactor failure.[4]

Q2: Is there a published value for the heat of polymerization of this compound?

Q3: How can I effectively control the temperature during polymerization?

A3: Temperature control can be effectively managed by:

  • Using Solution Polymerization: The solvent helps to dissipate heat.[4]

  • Controlling Initiator Concentration: Lowering the initiator concentration will slow the reaction rate and heat generation.[1][2][3]

  • Gradual Monomer Addition: A semi-batch process provides better control over the reaction rate.[4]

  • Efficient Cooling: Employing a jacketed reactor with a cooling fluid is a fundamental approach to remove heat.[4]

Q4: Why is it necessary to remove the inhibitor from this compound before polymerization?

A4: Commercial monomers like this compound contain inhibitors to prevent premature polymerization during storage. These inhibitors will react with the free-radical initiator, reducing its efficiency and leading to unpredictable polymerization kinetics and potentially lower polymer molecular weight.[6][7]

Q5: What are the recommended methods for inhibitor removal?

A5: Common methods for removing phenolic inhibitors from acrylates include washing with a caustic solution, distillation under reduced pressure, or passing the monomer through a column containing a suitable inhibitor removal resin.[6][7][9]

Q6: What are the GHS Hazards associated with this compound?

A6: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[10][11][12][13]

  • H319: Causes serious eye irritation.[10][11][12][13]

  • H335: May cause respiratory irritation.[10][11][12][13]

  • H411: Toxic to aquatic life with long lasting effects.[10]

Experimental Protocols

Controlled Solution Polymerization of this compound

This protocol outlines a general procedure for the controlled polymerization of this compound in a laboratory setting, emphasizing exotherm management.

Materials:

  • This compound (inhibitor removed)

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Free-radical initiator (e.g., AIBN, benzoyl peroxide)

  • Nitrogen or Argon gas for inert atmosphere

  • Quenching agent (e.g., hydroquinone)

  • Non-solvent for precipitation (e.g., methanol, hexane)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Syringe pump for monomer addition

  • Temperature control unit for the reactor jacket

Procedure:

  • Inhibitor Removal: Purify the this compound by passing it through an inhibitor removal column immediately before use.

  • Reaction Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with an inert gas for at least 30 minutes to remove oxygen.

  • Solvent and Initiator Addition: Add the desired amount of solvent to the reactor. In a separate flask, dissolve the initiator in a small amount of the reaction solvent.

  • Heating: Heat the solvent in the reactor to the desired polymerization temperature (e.g., 70-80 °C for AIBN).

  • Initiation: Once the solvent temperature is stable, add the initiator solution to the reactor.

  • Monomer Addition (Semi-Batch): Using a syringe pump, slowly and continuously add the purified this compound to the reactor over a period of 2-4 hours. This controlled addition is crucial for managing the exotherm.

  • Monitoring: Continuously monitor the internal reaction temperature. Adjust the cooling fluid temperature in the reactor jacket as needed to maintain a stable reaction temperature.

  • Polymerization: After the monomer addition is complete, allow the reaction to proceed at the set temperature for the desired time to achieve the target conversion.

  • Termination: Cool the reaction mixture to room temperature. The polymerization can be quenched by exposing the mixture to air or by adding a small amount of a quenching agent like hydroquinone.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup InhibitorRemoval Inhibitor Removal InertAtmosphere Establish Inert Atmosphere InhibitorRemoval->InertAtmosphere SolventAddition Add Solvent to Reactor InertAtmosphere->SolventAddition HeatToTemp Heat Solvent to Reaction Temp SolventAddition->HeatToTemp InitiatorAddition Add Initiator HeatToTemp->InitiatorAddition MonomerFeed Slow Monomer Addition (Semi-Batch) InitiatorAddition->MonomerFeed TempMonitoring Continuous Temperature Monitoring & Control MonomerFeed->TempMonitoring Quench Quench Polymerization MonomerFeed->Quench TempMonitoring->MonomerFeed Feedback Loop for Cooling Adjustment Precipitate Precipitate Polymer Quench->Precipitate IsolateDry Isolate and Dry Polymer Precipitate->IsolateDry

Caption: Experimental workflow for controlled solution polymerization.

Thermal_Runaway_Logic cluster_cause Initiating Factors cluster_effect Consequences HighInitiator High Initiator Concentration HeatGen Increased Rate of Heat Generation HighInitiator->HeatGen BulkPoly Bulk Polymerization BulkPoly->HeatGen FastAddition Rapid Monomer Addition FastAddition->HeatGen PoorCooling Inadequate Cooling HeatAccumulation Heat Accumulation PoorCooling->HeatAccumulation HeatGen->HeatAccumulation TempIncrease Rapid Temperature Increase HeatAccumulation->TempIncrease PressureIncrease Rapid Pressure Increase TempIncrease->PressureIncrease Runaway Thermal Runaway PressureIncrease->Runaway

Caption: Logical progression leading to thermal runaway.

Signaling_Pathways_for_Control cluster_inputs Inputs cluster_outputs Outputs ControlParameters Control Parameters InitiatorConc Initiator Concentration ControlParameters->InitiatorConc MonomerRate Monomer Addition Rate ControlParameters->MonomerRate ReactionTemp Reaction Temperature ControlParameters->ReactionTemp SolventChoice Solvent Selection ControlParameters->SolventChoice HeatRate Rate of Heat Generation InitiatorConc->HeatRate PolymerMW Polymer Molecular Weight InitiatorConc->PolymerMW MonomerRate->HeatRate ReactionTemp->HeatRate ReactionTemp->PolymerMW SolventChoice->HeatRate Heat Dissipation Viscosity Reaction Viscosity SolventChoice->Viscosity Safety Process Safety HeatRate->Safety Viscosity->Safety

Caption: Key parameters influencing polymerization control.

References

Technical Support Center: Thermal Degradation of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of Ethyl 2-phenylacrylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and thermal stress testing of this compound.

Symptom Possible Cause Recommended Action
Increased viscosity or solidification of the monomer upon heating. Unwanted thermal polymerization.Immediately cool the sample. If the reaction is vigorous, use an ice bath. Consider adding a radical inhibitor like hydroquinone or MEHQ (monomethyl ether of hydroquinone) if compatible with your experimental goals. For future experiments, reduce the heating temperature or duration. Ensure the monomer is properly inhibited for storage.
Appearance of a broad hump in the baseline of a Gas Chromatography (GC) analysis. Formation of oligomers or low-molecular-weight polymers.Confirm the presence of oligomers by analyzing the sample with Gel Permeation Chromatography (GPC). To avoid this, lower the temperature of your experiment. If using GC, ensure the injector temperature is not excessively high, as this can induce on-column polymerization.
Unexpected peaks in the chromatogram of a thermally stressed sample. Formation of degradation byproducts.Identify the byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Potential byproducts could arise from side reactions. Review your experimental setup for potential contaminants that could catalyze degradation.
Inconsistent results in thermal stability studies. Variations in inhibitor concentration or presence of oxygen.Ensure a consistent and documented concentration of inhibitor in all samples. The effectiveness of phenolic inhibitors is dependent on the presence of dissolved oxygen.[1] For anaerobic experiments, consider alternative stabilization methods or be aware of the increased potential for polymerization.
Discoloration (yellowing) of the monomer upon heating. Formation of conjugated systems or oxidation products.Analyze the sample using UV-Vis spectroscopy to check for new chromophores. Minimize exposure to air/oxygen during heating if oxidation is suspected, unless oxygen is required for inhibitor function.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound under thermal stress?

A1: The primary and most significant degradation pathway for this compound under thermal stress is free-radical polymerization.[2][3] The vinyl group of the acrylate monomer is highly susceptible to polymerization when exposed to heat, which acts as an initiator. This can lead to an increase in viscosity and eventual solidification of the material.

Q2: What are the potential non-polymeric degradation products of this compound?

A2: While polymerization is the dominant process, studies on similar acrylate polymers suggest that at higher temperatures, other degradation reactions can occur.[4][5] For this compound, potential minor degradation pathways could include:

  • Decarboxylation: Loss of a carboxyl group as carbon dioxide.

  • Ester pyrolysis: This could potentially lead to the formation of ethanol and other unsaturated compounds through rearrangements, although this is less common for acrylates compared to other esters.

It is important to note that specific studies on the non-polymeric thermal degradation products of the this compound monomer are limited, and these are inferred from the behavior of related compounds.

Q3: How can I prevent unwanted polymerization of this compound during my experiments?

A3: To prevent unwanted polymerization, you should:

  • Use an appropriate inhibitor: Commercial this compound is typically supplied with an inhibitor like MEHQ (monomethyl ether of hydroquinone).[1] Ensure the inhibitor is present at an effective concentration.

  • Control the temperature: Avoid excessive heating. If possible, conduct experiments at the lowest temperature required for your application.

  • Maintain proper oxygen levels: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to be effective radical scavengers.[1] Therefore, storing the monomer under an inert atmosphere can reduce its stability unless an oxygen-independent inhibitor is used.

  • Avoid contaminants: Contamination with peroxides, strong acids or bases, and certain metals can initiate polymerization.[6]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] It is crucial to store the monomer under an air atmosphere to maintain the effectiveness of common phenolic inhibitors.[2]

Q5: Which analytical techniques are best for monitoring the thermal degradation of this compound?

A5: The following analytical techniques are recommended:

  • Gas Chromatography (GC): Ideal for monitoring the purity of the monomer and detecting the formation of volatile byproducts.[7] A decrease in the monomer peak area can indicate polymerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of unknown degradation products.[8]

  • Gel Permeation Chromatography (GPC): The most direct method for detecting the formation of polymers and oligomers.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the onset temperature of polymerization.

Experimental Protocols

Protocol for Thermal Stress Testing of this compound

Objective: To evaluate the thermal stability of this compound and identify potential degradation products.

Materials:

  • This compound (with known inhibitor type and concentration)

  • Inert, sealed reaction vials (e.g., glass ampoules or high-pressure tubes)

  • Heating block or oven with precise temperature control

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Aliquot a known volume (e.g., 1 mL) of this compound into several reaction vials.

  • Headspace Purging (Optional): If investigating the effect of atmosphere, purge the headspace of the vials with either air or an inert gas (e.g., nitrogen or argon) before sealing.

  • Heating: Place the sealed vials in a pre-heated block or oven at the desired stress temperatures (e.g., 100°C, 120°C, 150°C). Include a control sample stored at a low temperature (e.g., 4°C).

  • Time Points: Remove vials at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Cooling: Immediately cool the vials to room temperature to quench any ongoing reactions.

  • Sample Analysis:

    • Visual Inspection: Note any changes in color or viscosity.

    • GC-FID Analysis: Dilute an aliquot of each sample in a suitable solvent (e.g., dichloromethane) and analyze by GC-FID to quantify the remaining monomer.

    • GC-MS Analysis: Analyze the diluted samples by GC-MS to identify any new peaks corresponding to degradation products.

Protocol for GC Analysis of this compound Degradation
  • Instrument: Gas Chromatograph with FID

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250°C (Avoid excessively high temperatures to prevent on-column polymerization).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL (with appropriate split ratio).

Visualizations

thermal_degradation_workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis start This compound Sample aliquot Aliquot into Vials start->aliquot seal Seal Vials aliquot->seal heat Heat at Defined Temperature & Time seal->heat cool Cool to Quench heat->cool visual Visual Inspection cool->visual gc_fid GC-FID (Quantification) cool->gc_fid gc_ms GC-MS (Identification) cool->gc_ms gpc GPC (Polymer Detection) cool->gpc

Caption: Experimental workflow for thermal stress testing of this compound.

degradation_pathways cluster_primary Primary Pathway (Major) cluster_potential Potential Side Reactions (Minor) monomer This compound polymer Poly(this compound) monomer->polymer Heat (Polymerization) oligomers Oligomers monomer->oligomers Heat decarboxylation Decarboxylation Products + CO2 monomer->decarboxylation High Heat rearrangement Rearrangement Products (e.g., Ethanol) monomer->rearrangement High Heat

References

Validation & Comparative

A Comparative Guide to the Radical Polymerization of Ethyl 2-phenylacrylate and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the radical polymerization of two key monomers: ethyl 2-phenylacrylate (EPA) and methyl methacrylate (MMA). While both are acrylic monomers, their structural differences, particularly the presence of a phenyl group at the α-position in EPA, lead to distinct polymerization behaviors and resulting polymer properties. This document summarizes available experimental data, provides detailed experimental protocols, and uses visualizations to illustrate key concepts.

Introduction to the Monomers and Radical Polymerization

Methyl Methacrylate (MMA) is a widely used monomer in the production of poly(methyl methacrylate) (PMMA), a transparent thermoplastic commonly known as acrylic or Plexiglas. Its polymerization has been extensively studied, providing a wealth of kinetic and characterization data.

This compound (EPA) , also known as ethyl atropate, is an α-substituted acrylate. The bulky phenyl group on the α-carbon introduces significant steric hindrance, which influences its polymerizability and the properties of the resulting polymer, poly(this compound) (PEPA).[1] While recognized as a polymerizable monomer, detailed quantitative data on its radical polymerization kinetics are less documented in publicly available literature compared to MMA.[1]

Radical polymerization is a chain polymerization method initiated by free radicals. It consists of three main stages: initiation, propagation, and termination. The kinetics of this process and the properties of the final polymer are highly dependent on the monomer's structure.

Comparison of Monomer and Polymer Properties

A direct quantitative comparison of the radical polymerization kinetics of EPA and MMA is challenging due to the limited availability of specific kinetic parameters (propagation rate constant, kp, and termination rate constant, kt) for EPA in the literature. However, a qualitative comparison can be made based on the principles of polymer chemistry and data from related α-substituted acrylates.

Monomer Properties

PropertyThis compound (EPA)Methyl Methacrylate (MMA)
CAS Number 22286-82-4[2]80-62-6
Molecular Formula C₁₁H₁₂O₂[2]C₅H₈O₂
Molecular Weight 176.21 g/mol [2]100.12 g/mol
Boiling Point 123-125 °C @ 16 mmHg[3]100.3 °C @ 760 mmHg
Density 1.0419 g/cm³ @ 25 °C[3]0.944 g/cm³ @ 20 °C

Polymerization Behavior and Polymer Properties

ParameterPoly(this compound) (PEPA)Poly(methyl methacrylate) (PMMA)
Polymerization Rate Expected to be lower due to steric hindrance from the α-phenyl group.[4]Generally high.
Molecular Weight (Mn) Data not readily available. Likely influenced by polymerization conditions.Can be controlled; typically in the range of 10⁴ - 10⁶ g/mol .
Polydispersity Index (PDI) Data not readily available.Typically around 1.5-2.5 for conventional free radical polymerization.
Glass Transition Temp. (Tg) Data not readily available. Expected to be higher than PMMA due to the rigid phenyl group.~105 °C (atactic)
Thermal Decomposition (Td) Data not readily available. Phenyl group may influence thermal stability.Onset of decomposition around 200-300 °C.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the bulk and solution radical polymerization of MMA. A general protocol for the radical polymerization of acrylates, which can be adapted for EPA, is also provided.

Bulk Radical Polymerization of Methyl Methacrylate

Objective: To synthesize PMMA via bulk polymerization initiated by a thermal initiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Reaction vessel (e.g., glass ampoule or vial)

  • Nitrogen or Argon source

  • Heating bath (oil or water)

Procedure:

  • Purify MMA by passing it through a column of activated alumina to remove the inhibitor.

  • Weigh the desired amount of initiator (e.g., 0.1-1.0 mol% relative to the monomer) and place it in the reaction vessel.

  • Add the purified MMA to the reaction vessel.

  • Seal the vessel with a rubber septum and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen, which can inhibit polymerization.

  • Place the sealed reaction vessel in a preheated bath at the desired temperature (e.g., 60-80 °C for AIBN, 80-95 °C for BPO).

  • Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase significantly.

  • To terminate the reaction, cool the vessel rapidly in an ice bath.

  • Dissolve the resulting polymer in a suitable solvent (e.g., acetone, toluene) and precipitate it in a non-solvent (e.g., methanol, hexane).

  • Filter and dry the polymer under vacuum to a constant weight.

Solution Radical Polymerization of Methyl Methacrylate

Objective: To synthesize PMMA in a solvent to better control viscosity and heat dissipation.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Solvent (e.g., toluene, benzene, ethyl acetate)

  • Round-bottom flask with a condenser

  • Nitrogen or Argon source

  • Heating mantle or oil bath

Procedure:

  • Set up a round-bottom flask with a condenser under an inert atmosphere.

  • Purify MMA by passing it through a column of activated alumina.

  • Dissolve the desired amount of initiator in the chosen solvent in the flask.

  • Add the purified MMA to the flask to achieve the desired monomer concentration.

  • Degas the solution by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Maintain the reaction for the specified time, monitoring the conversion if possible.

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent.

  • Collect the polymer by filtration and dry it under vacuum.

General Protocol for Bulk Radical Polymerization of this compound (Adapted)

Objective: To synthesize PEPA via bulk polymerization. Note: This is a general procedure and may require optimization.

Materials:

  • This compound (EPA)

  • Azobisisobutyronitrile (AIBN) or other suitable initiator

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (N₂ or Ar)

  • Oil bath

Procedure:

  • Place the desired amount of AIBN into the Schlenk tube.

  • Add EPA to the tube.

  • Seal the tube and perform three freeze-pump-thaw cycles to thoroughly remove oxygen.

  • Immerse the sealed tube in a preheated oil bath at a suitable temperature (e.g., 60-80 °C).

  • Due to the expected slower polymerization rate, the reaction may require a longer duration compared to MMA.

  • Terminate the reaction by cooling.

  • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform) and precipitate in a non-solvent (e.g., methanol, hexane).

  • Filter and dry the resulting poly(this compound).

Visualizations

Chemical Structures

Chemical Structures of Monomers cluster_MMA Methyl Methacrylate (MMA) cluster_EPA This compound (EPA) mma_formula C₅H₈O₂ mma_structure mma_structure epa_formula C₁₁H₁₂O₂ epa_structure epa_structure

Caption: Molecular structures of Methyl Methacrylate and this compound.

Radical Polymerization Workflow

Generalized Radical Polymerization Workflow Initiator Initiator (e.g., AIBN, BPO) Initiation Initiation (Radical Formation) Initiator->Initiation Heat/Light Propagation Propagation (Chain Growth) Initiation->Propagation Monomer Addition Termination Termination (Chain Deactivation) Propagation->Termination Chain Combination/ Disproportionation Polymer Polymer Termination->Polymer

Caption: The three main stages of radical polymerization.

Discussion and Conclusion

The radical polymerization of methyl methacrylate is a well-established process, yielding a versatile polymer with a wide range of applications. In contrast, the polymerization of this compound is less explored, primarily due to the steric hindrance imparted by the α-phenyl group. This steric bulk is expected to decrease the rate of polymerization compared to MMA.

The properties of poly(this compound) are also anticipated to differ significantly from PMMA. The incorporation of the rigid phenyl group into the polymer backbone is likely to increase the glass transition temperature, resulting in a material with higher thermal stability.

Further experimental investigation is required to fully elucidate the polymerization kinetics of this compound and to characterize the resulting polymer. Such studies would be valuable for the development of new polymeric materials with tailored properties for advanced applications in materials science and drug delivery.

References

A Comparative Guide to Purity Validation of Ethyl 2-phenylacrylate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like Ethyl 2-phenylacrylate is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity validation of this compound.

This document outlines the fundamental principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance based on experimental data. The information herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, ensuring the integrity of their chemical entities.

Principles of Analysis: A Head-to-Head Comparison

Quantitative NMR (qNMR) operates on the principle of the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1] As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] By comparing the integral of a signal from this compound to that of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be determined. Furthermore, qNMR provides valuable structural information about the analyte and any impurities present in the sample.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a separative technique ideal for volatile and semi-volatile compounds like this compound.[1] In GC, the components of a sample are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of organic analyte. Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC) with UV detection is another powerful separation technique widely used for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed, where the compound is separated from impurities based on its polarity.[1] Detection is achieved by a UV detector set at a wavelength where the analyte exhibits strong absorbance.[1] Similar to GC-FID, quantification is generally based on the relative peak areas.

Quantitative Data Summary

The purity of a batch of this compound was assessed using qNMR, GC-FID, and HPLC-UV. The results, including the mean purity and standard deviation from replicate measurements, are summarized in the table below for a clear comparison of the techniques' performance.

Analytical TechniqueMean Purity (%)Standard Deviation (±%)Key AdvantagesLimitations
qNMR (¹H NMR) 99.80.1Absolute quantification without a specific analyte standard; provides structural information for impurity identification.[1]Lower sensitivity for trace-level impurities compared to chromatographic methods; requires a high-field NMR spectrometer.
GC-FID 99.50.2High precision and sensitivity for volatile organic impurities; robust and widely available.[1]Does not provide structural information for unknown impurity identification; requires analyte volatility.
HPLC-UV 99.60.2Suitable for a wide range of compounds, including less volatile impurities; high precision.[1]Requires a chromophore for UV detection; structural information on impurities is not directly provided.

Experimental Protocols

Detailed methodologies for the purity analysis of this compound by qNMR, GC-FID, and HPLC-UV are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tube: 5 mm high-precision

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition Parameters:

  • Pulse Program: zg30 (or equivalent 30° pulse)

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic signals for this compound and the internal standard. For this compound, the vinylic protons (2H) are well-resolved. For Maleic acid, the vinylic protons (2H) provide a sharp singlet.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 176.21 g/mol ; Maleic acid: 116.07 g/mol )

    • m = mass

    • P_IS = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

Materials:

  • This compound sample

  • Solvent: Dichloromethane (HPLC grade)

Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working standards in the range of 10-100 µg/mL.

GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis:

  • Purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size)

Materials:

  • This compound sample

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase.

HPLC-UV Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Purity is determined by the area percentage of the this compound peak relative to the total peak area.

Experimental Workflow and Method Selection

The following diagrams illustrate the experimental workflow for qNMR purity determination and a decision-making guide for selecting the appropriate analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set up qNMR parameters transfer->setup acquire Acquire ¹H-NMR Spectrum setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate characteristic signals process->integrate calculate Calculate Purity using formula integrate->calculate result Purity Result calculate->result

qNMR Purity Determination Workflow

Method_Selection start Purity Analysis Required q1 Need for absolute quantification? start->q1 q2 Are impurities structurally unknown? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Are trace volatile impurities a concern? q2->q3 No q2->qnmr Yes gc Use GC-FID q3->gc Yes hplc Use HPLC-UV q3->hplc No complementary Use complementary techniques (e.g., GC/HPLC) qnmr->complementary gc->complementary hplc->complementary

Decision Guide for Analytical Method Selection

Conclusion

Both qNMR and chromatographic techniques are powerful tools for assessing the purity of this compound. qNMR stands out as a primary analytical method that provides a direct and absolute measure of purity without the need for an analyte-specific reference standard, along with valuable structural information for impurity identification.[1] GC-FID and HPLC-UV are robust, high-throughput methods that excel in separating and quantifying volatile and non-volatile impurities, respectively, making them well-suited for routine quality control. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and the desired level of structural information. For a comprehensive purity profile, employing both qNMR and a chromatographic technique can provide orthogonal and confirmatory data, ensuring the highest confidence in the quality of the material.

References

A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl 2-phenylacrylate, a key intermediate in the production of pharmaceuticals and polymers, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides a detailed comparison of different catalysts, supported by experimental data, to inform catalyst selection for this important synthesis.

Catalyst Performance: A Quantitative Comparison

The efficacy of different catalytic systems for the synthesis of this compound and its analogues is summarized below. The primary synthetic routes considered are the Knoevenagel condensation of ethyl phenylacetate with formaldehyde and the Morita-Baylis-Hillman (MBH) reaction of an acrylate with benzaldehyde.

Catalytic SystemCatalyst(s)Reaction TypeSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Phase-Transfer Catalysis Tetrabutylammonium Chloride / Na₂CO₃Knoevenagel CondensationEthyl Phenylacetate, ParaformaldehydeDMF603~77[1]
Tetrabutylammonium Bromide / K₂CO₃Knoevenagel CondensationEthyl Phenylacetate, ParaformaldehydeDMF801.5~79[1]
Organocatalysis 1,4-Diazabicyclo[2.2.2]octane (DABCO)Morita-Baylis-HillmanEthyl acrylate, BenzaldehydeEtOHRoom Temp.6574*[2]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / H₂OKnoevenagel CondensationEthyl cyanoacetate, BenzaldehydeWaterRoom Temp.0.3396**[3]
Biocatalysis Immobilized Lipase (from Mucor sp.)EsterificationFerulic acid, Ethanolt-BuOH451209.9***[4]

Note: The Morita-Baylis-Hillman reaction yields the corresponding α-hydroxyalkylated product, which would require a subsequent dehydration step to form this compound. The cited yield is for the initial adduct.

*Data for a closely related Knoevenagel condensation is presented as a strong indicator of DBU's high efficiency.

**Data for the synthesis of a structurally similar compound, ethyl ferulate, is provided to illustrate a representative biocatalytic approach.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Phase-Transfer Catalyzed Knoevenagel Condensation

This protocol is a representative procedure for the synthesis of this compound using a phase-transfer catalyst.

Materials:

  • Ethyl phenylacetate

  • Paraformaldehyde

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine solution

Procedure:

  • To a solution of ethyl phenylacetate in DMF, add potassium carbonate, paraformaldehyde, and tetrabutylammonium bromide.

  • Heat the reaction mixture to 80°C and stir for 1.5 hours.

  • After cooling, add water and ethyl acetate to the reaction mixture.

  • Separate the aqueous layer and extract it again with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: DABCO-Catalyzed Morita-Baylis-Hillman Reaction

The following is a general procedure for the DABCO-catalyzed reaction between an aldehyde and an acrylate.

Materials:

  • Benzaldehyde

  • Ethyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and DABCO in ethanol at room temperature.

  • To this solution, add ethyl acrylate and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after an extended period for the MBH reaction), quench the reaction with a suitable reagent.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the ethyl 2-(hydroxy(phenyl)methyl)acrylate adduct.

Protocol 3: DBU/Water-Catalyzed Knoevenagel Condensation

This protocol describes a highly efficient and green synthesis of a 2-cyanoacrylate, demonstrating the catalytic power of DBU in water.

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Diethyl ether

  • Saturated brine solution

Procedure:

  • In a reaction vessel, mix benzaldehyde, ethyl cyanoacetate, DBU, and water at room temperature.

  • Stir the mixture vigorously. The reaction is typically rapid.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the nearly pure product.[5]

Reaction Mechanisms and Workflows

Visual representations of the reaction pathways and experimental workflow are provided below to aid in understanding the underlying chemical transformations and laboratory procedures.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Ethyl Phenylacetate Ethyl Phenylacetate Enolate Enolate Ethyl Phenylacetate->Enolate Deprotonation Formaldehyde Formaldehyde Aldol Adduct Aldol Adduct Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Phase-Transfer Catalyst (e.g., TBAB) Phase-Transfer Catalyst (e.g., TBAB) Phase-Transfer Catalyst (e.g., TBAB)->Base (e.g., K₂CO₃) Facilitates reaction between phases Enolate->Aldol Adduct Nucleophilic Attack This compound This compound Aldol Adduct->this compound Dehydration

Knoevenagel Condensation Pathway

Morita_Baylis_Hillman cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Ethyl Acrylate Ethyl Acrylate Zwitterionic Enolate Zwitterionic Enolate Ethyl Acrylate->Zwitterionic Enolate Michael Addition Benzaldehyde Benzaldehyde Aldol Adduct Aldol Adduct Tertiary Amine (e.g., DABCO) Tertiary Amine (e.g., DABCO) Zwitterionic Enolate->Aldol Adduct Aldol Addition MBH Adduct MBH Adduct Aldol Adduct->MBH Adduct Proton Transfer & Catalyst Elimination MBH Adduct->Tertiary Amine (e.g., DABCO) Catalyst Regeneration

Morita-Baylis-Hillman Reaction Mechanism

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Solvent) B Reaction (Stirring, Heating) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Distillation/Chromatography) C->D E Characterization (NMR, GC-MS) D->E F Pure this compound E->F

General Experimental Workflow

References

A Comparative Guide to the Reactivity of Ethyl 2-phenylacrylate and Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the versatile scaffolds available, α,β-unsaturated esters are of significant interest due to their dual reactivity at the carbon-carbon double bond and the ester functionality. This guide provides an objective comparison of the reactivity of two structurally related α,β-unsaturated esters: Ethyl 2-phenylacrylate and ethyl cinnamate. The discussion is supported by theoretical principles and available experimental data to assist researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Properties

This compound and ethyl cinnamate are isomers, both possessing a phenyl group, an ethyl ester, and a carbon-carbon double bond. The key distinction lies in the position of the phenyl group relative to the ester functionality. In this compound, the phenyl group is at the α-position, directly attached to the carbon adjacent to the carbonyl group. In contrast, ethyl cinnamate features the phenyl group at the β-position. This structural difference profoundly influences the steric and electronic environment of the reactive sites, thereby dictating their chemical reactivity.

This compound (Ethyl atropate)

  • IUPAC Name: Ethyl 2-phenylprop-2-enoate[1]

  • Structure: The phenyl group is at the α-position.

Ethyl Cinnamate

  • IUPAC Name: Ethyl (2E)-3-phenylprop-2-enoate

  • Structure: The phenyl group is at the β-position.

The reactivity of these compounds is primarily centered around two key transformations: the Michael (conjugate) addition to the carbon-carbon double bond and the hydrolysis of the ester group.

Reactivity in Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] The electrophilicity of the β-carbon is a crucial factor governing the rate of this reaction.

Theoretical Considerations:

  • Electronic Effects: The electron-withdrawing nature of the ester group polarizes the C=C double bond in both molecules, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. In ethyl cinnamate, the β-phenyl group is in direct conjugation with the double bond and the carbonyl group, which can influence the electron density at the β-carbon. In this compound, the α-phenyl group's electronic influence on the β-carbon is less direct.

  • Steric Effects: The position of the bulky phenyl group plays a significant role in dictating the accessibility of the β-carbon to incoming nucleophiles. In this compound, the α-phenyl group creates significant steric hindrance around the double bond, potentially impeding the approach of a nucleophile to the β-carbon. In contrast, the β-phenyl group in ethyl cinnamate is further from the initial site of nucleophilic attack in many Michael addition mechanisms, although it can influence the overall conformation of the molecule.

Experimental Insights:

While direct comparative kinetic studies are scarce, data from related compounds allow for a qualitative assessment. A study on the kinetics of thiol-Michael additions showed that ethyl cinnamate is less reactive than several other Michael acceptors like propylmaleimide and diethyl fumarate.[3] This suggests that the phenyl group at the β-position may decrease the inherent reactivity compared to less substituted acrylates.

For this compound, the significant steric hindrance at the α-position is expected to be the dominant factor, making it generally less reactive towards Michael addition than ethyl cinnamate, especially with bulky nucleophiles.

Reactivity in Alkaline Hydrolysis

The alkaline hydrolysis of esters is a nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon.

Theoretical Considerations:

  • Electronic Effects: The electronic nature of the substituent at the α-position can influence the electrophilicity of the carbonyl carbon. The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, which could slightly enhance the electrophilicity of the carbonyl carbon in this compound compared to an alkyl-substituted analogue.

  • Steric Effects: The proximity of the α-phenyl group in this compound to the carbonyl center can sterically hinder the approach of the hydroxide nucleophile. This steric hindrance is expected to be more pronounced than in ethyl cinnamate, where the phenyl group is further away from the reaction center.

Experimental Data:

Data Presentation

Table 1: Comparison of Properties and Reactivity

Property/ReactionThis compoundEthyl CinnamateKey Influencing Factors
IUPAC Name Ethyl 2-phenylprop-2-enoateEthyl (2E)-3-phenylprop-2-enoatePositional Isomerism
Michael Addition Reactivity Generally lowerGenerally higherSteric Hindrance: The α-phenyl group in this compound significantly hinders nucleophilic attack at the β-carbon.
Alkaline Hydrolysis Reactivity Generally lowerGenerally higherSteric Hindrance: The α-phenyl group in this compound shields the carbonyl carbon from nucleophilic attack.

Table 2: Indicative Kinetic Data for Alkaline Hydrolysis of Ethyl Cinnamate

Temperature (°C)Solvent Composition (% v/v Methanol in Water)Second-Order Rate Constant (k) (dm³/mol/min)
20300.920
25301.099
30301.259
35301.419
40301.570
(Data sourced from Singh, A. K. (2017). Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture)[4]

Note: The data in Table 2 is for ethyl cinnamate only and serves as a reference. No direct comparative data for this compound under these conditions was found.

Experimental Protocols

General Protocol for Thiol-Michael Addition

This protocol is a generalized procedure for the addition of a thiol to an α,β-unsaturated ester, which can be adapted to compare the reactivity of this compound and ethyl cinnamate.

Materials:

  • This compound or ethyl cinnamate (Michael acceptor)

  • A thiol (e.g., thiophenol, benzyl mercaptan) (Michael donor)

  • A base catalyst (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line, nitrogen-filled balloon)

Procedure:

  • To a solution of the α,β-unsaturated ester (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the thiol (1.1 eq).

  • Add the base catalyst (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • For kinetic analysis, aliquots can be taken at regular intervals, quenched (e.g., with a dilute acid solution), and analyzed to determine the concentration of the reactants and products over time.

  • Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

General Protocol for Alkaline Hydrolysis

This protocol describes a typical procedure for the base-mediated hydrolysis of an ester.

Materials:

  • This compound or ethyl cinnamate

  • A solution of a strong base (e.g., 1 M NaOH or KOH in a water/ethanol mixture)

  • Reflux apparatus

  • Apparatus for titration (burette, pipette, indicator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place a known concentration of the ester.

  • Add a known excess of the standard alkaline solution (e.g., 1 M NaOH).

  • Heat the mixture to reflux for a specified period.

  • To monitor the reaction kinetics, the reaction can be carried out at a constant temperature, and aliquots withdrawn at different time intervals.

  • Each aliquot is immediately quenched by adding it to a known volume of a standard acid solution (e.g., 1 M HCl) to stop the reaction.

  • The unreacted acid is then back-titrated with a standard solution of NaOH using a suitable indicator (e.g., phenolphthalein) to determine the concentration of the ester that has been hydrolyzed.

  • The rate constant can be calculated from the change in concentration of the ester over time.

Mandatory Visualization

G cluster_0 Reactivity Comparison cluster_1 Michael Addition cluster_2 Alkaline Hydrolysis Ethyl_2_phenylacrylate This compound (α-phenyl) MA_Reactivity_EPA Lower Reactivity Ethyl_2_phenylacrylate->MA_Reactivity_EPA Steric Hindrance (α-phenyl) H_Reactivity_EPA Lower Reactivity Ethyl_2_phenylacrylate->H_Reactivity_EPA Steric Hindrance (α-phenyl) Ethyl_cinnamate Ethyl Cinnamate (β-phenyl) MA_Reactivity_EC Higher Reactivity Ethyl_cinnamate->MA_Reactivity_EC Less Hindrance H_Reactivity_EC Higher Reactivity Ethyl_cinnamate->H_Reactivity_EC Less Hindrance

Caption: Comparative reactivity of this compound and ethyl cinnamate.

G cluster_0 Michael Addition Workflow Start Start Prepare_Reactants Prepare Solution of α,β-Unsaturated Ester and Thiol Start->Prepare_Reactants Add_Catalyst Add Base Catalyst Prepare_Reactants->Add_Catalyst Monitor_Reaction Monitor Progress (TLC, GC-MS, NMR) Add_Catalyst->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Kinetic_Analysis Kinetic Analysis (optional) Monitor_Reaction->Kinetic_Analysis Purification Column Chromatography Workup->Purification Product Purified Michael Adduct Purification->Product Quench_Aliquots Quench Aliquots Kinetic_Analysis->Quench_Aliquots Take Aliquots Analyze_Aliquots Analyze Concentration vs. Time Quench_Aliquots->Analyze_Aliquots

Caption: Experimental workflow for comparative Michael addition studies.

Conclusion

References

A Comparative Guide: Poly(ethyl 2-phenylacrylate) vs. Poly(2-hydroxyethyl methacrylate) in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical polymers, the selection of an appropriate material is paramount to the success of a device or drug delivery system. This guide provides an objective comparison of two acrylate-based polymers: poly(ethyl 2-phenylacrylate) (PEPA) and the well-established poly(2-hydroxyethyl methacrylate) (PHEMA). While PHEMA has a long and proven track record in various biomedical applications, PEPA presents distinct chemical features that warrant a comparative evaluation of its potential. This document summarizes key performance characteristics, supported by available data, to aid in the informed selection of materials for your research and development endeavors.

At a Glance: Key Physicochemical and Biological Properties

The fundamental differences in the chemical structures of PEPA and PHEMA give rise to distinct material properties. PHEMA is a hydrophilic polymer, characterized by the presence of a hydroxyl group in its side chain, which imparts water-swellable characteristics, making it a hydrogel.[1] In contrast, PEPA is a hydrophobic polymer due to the presence of a phenyl group and the absence of a hydrophilic moiety. This inherent hydrophobicity is a key differentiator influencing its interaction with biological systems.

PropertyPoly(this compound) (PEPA)Poly(2-hydroxyethyl methacrylate) (PHEMA)
Chemical Structure Polymer with a phenyl group in the side chainPolymer with a hydroxyl group in the side chain
Hydrophilicity HydrophobicHydrophilic
Biocompatibility Limited data available; potential for cytotoxicity due to aromatic nature, though some phenyl-containing polymers show biocompatibility.Generally considered biocompatible and elicits a minimal immunological response.[1]
Mechanical Properties Expected to be more rigid and possess higher tensile strength in a dry state.In its dry state, it is hard and brittle, but becomes soft and flexible upon hydration (hydrogel form).[1] Mechanical properties are tunable.[1]
Drug Delivery Potential Primarily investigated as a monomer in drug synthesis; potential for hydrophobic drug encapsulation.Extensively used for controlled drug release of both hydrophilic and hydrophobic drugs.[2][3]
Common Applications Monomer in polymer and pharmaceutical synthesis.[4]Soft contact lenses, drug delivery systems, tissue engineering scaffolds, wound dressings.[1]

In-Depth Performance Comparison

Biocompatibility

PEPA , on the other hand, has not been extensively studied for its biocompatibility as a polymer for biomedical applications. The presence of the aromatic phenyl group raises considerations, as some aromatic compounds can exhibit cytotoxic effects. However, it is important to note that the biocompatibility of a polymer is not solely determined by its monomeric unit. For instance, some studies on polymers containing phenyl acrylate have explored their potential in creating materials with enhanced UV absorption and thermal stability, which could be beneficial in specific biomedical contexts.[6] Further in-vitro and in-vivo studies are necessary to definitively characterize the biocompatibility of PEPA.

Drug Delivery Capabilities

PHEMA hydrogels are versatile platforms for controlled drug delivery. Their high water content and porous structure allow for the encapsulation and release of a wide range of therapeutic agents.[2][3] The release kinetics can be tailored by modifying the crosslinking density and copolymerizing with other monomers to introduce stimuli-responsive behavior (e.g., pH or temperature sensitivity).[7]

PEPA's role in drug delivery has been primarily as a monomer in the synthesis of more complex drug molecules rather than as a polymeric drug carrier itself.[4] Its hydrophobic nature suggests potential for the encapsulation of poorly water-soluble drugs. The release mechanism from a PEPA matrix would likely be diffusion-controlled, governed by the degradation of the polymer matrix, which itself is an area requiring further investigation.

Mechanical Properties

PHEMA in its dry state is a rigid, glassy polymer.[1] Upon hydration, it transforms into a soft and flexible hydrogel. The mechanical properties of PHEMA hydrogels, such as tensile strength and Young's modulus, can be tuned over a wide range by varying the water content and crosslinking density, making them adaptable for applications ranging from soft contact lenses to more robust scaffolds.[8][9]

PEPA , being a hydrophobic polymer, is expected to exhibit higher rigidity and tensile strength in its dry, solid state compared to hydrated PHEMA. The phenyl group in its structure would contribute to chain stiffness. The mechanical properties of PEPA films would be critical for applications requiring structural integrity, but quantitative data in the context of biomedical applications is scarce.

Experimental Methodologies

To ensure a standardized comparison of these polymers, the following experimental protocols are recommended for key performance indicators.

Synthesis of Poly(this compound) (PEPA) and Poly(2-hydroxyethyl methacrylate) (PHEMA)

A general workflow for the synthesis and subsequent characterization of these polymers is outlined below.

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer (this compound or HEMA) Polymerization Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene or Water/Ethanol) Solvent->Polymerization Purification Purification (Precipitation & Drying) Polymerization->Purification Polymer Resulting Polymer (PEPA or PHEMA) Purification->Polymer FTIR FTIR Spectroscopy Polymer->FTIR Chemical Structure NMR NMR Spectroscopy Polymer->NMR Chemical Structure GPC Gel Permeation Chromatography (GPC) Polymer->GPC Molecular Weight & Polydispersity DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Thermal Properties

Caption: General workflow for the synthesis and characterization of PEPA and PHEMA.

Biocompatibility Assessment: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Start cell_culture Culture cells in 96-well plate start->cell_culture add_extract Add polymer extracts (PEPA and PHEMA) cell_culture->add_extract incubate1 Incubate for 24-72h add_extract->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate2->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs analyze Analyze data and determine cell viability (%) measure_abs->analyze end End analyze->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Surface Wettability: Contact Angle Measurement

The contact angle of a water droplet on the polymer surface provides a measure of its hydrophilicity or hydrophobicity.

Contact_Angle_Workflow start Start prepare_sample Prepare flat polymer film (PEPA or PHEMA) start->prepare_sample place_droplet Place a water droplet on the surface prepare_sample->place_droplet capture_image Capture high-resolution image of the droplet place_droplet->capture_image measure_angle Measure the contact angle using goniometer software capture_image->measure_angle analyze Analyze and compare contact angles measure_angle->analyze end End analyze->end

Caption: Workflow for measuring surface wettability via contact angle analysis.

Conclusion

PHEMA stands as a well-characterized and versatile biomaterial with a strong safety and efficacy profile, particularly in applications requiring hydrophilicity and biocompatibility. Its properties are readily tunable, making it a reliable choice for a multitude of biomedical devices and drug delivery systems.

Poly(this compound) remains a material with underexplored potential in the biomedical field. Its inherent hydrophobicity, a direct contrast to PHEMA, suggests possible advantages in applications such as coatings to reduce protein adsorption or as a matrix for hydrophobic drug delivery. However, the current lack of comprehensive biocompatibility and performance data necessitates significant further research.

For researchers and drug development professionals, the choice between these two polymers will be dictated by the specific requirements of the application. For established applications where hydrophilicity and a proven track record are crucial, PHEMA is the clear choice. For novel applications where hydrophobicity and potentially different mechanical properties are desired, PEPA may be a candidate for investigation, with the understanding that extensive characterization of its biological performance is a prerequisite. This guide serves as a starting point for this critical decision-making process, emphasizing the need for rigorous experimental evaluation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of Ethyl 2-phenylacrylate is paramount for ensuring product quality and consistency. Cross-validation of analytical methods is a critical step to demonstrate the interchangeability of different analytical procedures and to ensure data integrity across various laboratories or during method transfer. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by representative experimental data and detailed methodologies.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.[1][2][3]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and powerful techniques for the analysis of acrylate compounds.[4] While both methods are suitable for the quantification of this compound, they operate on different principles and present distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase through a solid stationary phase. For a compound like this compound, which possesses a chromophore due to the phenyl ring and the acrylate double bond, UV detection is a common and effective choice.[5]

Gas Chromatography (GC) is a technique used for separating and analyzing volatile and semi-volatile compounds.[5] Given that this compound is a volatile compound, GC equipped with a Flame Ionization Detector (FID) offers high sensitivity for its quantification.[5]

The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of this compound. The data presented is representative of what can be expected from a well-developed and validated method.

Performance Characteristic HPLC-UV GC-FID ICH Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%80% - 120%
Precision (Repeatability, %RSD) < 1.0%< 1.5%≤ 2%
Intermediate Precision (%RSD) < 2.0%< 2.5%≤ 3%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL-
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL-
Specificity HighHighMethod should be specific for the analyte.
Robustness DemonstratedDemonstratedMethod should be reliable under varied conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and GC-FID.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic elution.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on the UV absorption of the acrylate system).[5]

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation:

  • Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: Agilent HP-5 (30 m × 0.32 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 275 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 200 °C, hold for 2 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

  • Working Standard Solutions: Serially dilute the stock solution to prepare working standards in the expected concentration range of the samples (e.g., 0.1-50 µg/mL).

  • Sample Preparation: Dilute the sample with the chosen solvent to bring the concentration of this compound into the linear range of the method.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable results.[8] This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one. The process involves analyzing the same set of samples using both methods and comparing the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion Sample Homogeneous Sample Batch (this compound) MethodA Method A (e.g., HPLC-UV) Sample->MethodA MethodB Method B (e.g., GC-FID) Sample->MethodB SpikedQC Spiked Quality Control Samples (Low, Medium, High Concentrations) SpikedQC->MethodA SpikedQC->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) DataA->Comparison DataB->Comparison Conclusion Acceptance Criteria Met? (e.g., % Difference < 15%) Comparison->Conclusion Pass Methods are Interchangeable Conclusion->Pass Yes Fail Investigate Discrepancies Conclusion->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of Method Selection

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

MethodSelection cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_considerations Considerations Analyte This compound Volatility Volatile? Analyte->Volatility Chromophore UV Chromophore? Analyte->Chromophore GC GC-FID Volatility->GC Yes HPLC HPLC-UV Chromophore->HPLC Yes Matrix Sample Matrix (e.g., Polymer, Biological Fluid) GC->Matrix Sensitivity Required Sensitivity GC->Sensitivity HPLC->Matrix HPLC->Sensitivity

Caption: Decision pathway for selecting an analytical method.

References

A Comparative Benchmarking of Ethyl 2-phenylacrylate (EPA) Copolymer Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel biomaterials for advanced drug delivery systems and tissue engineering scaffolds, the biocompatibility of constituent polymers is a paramount consideration. This guide provides a comparative analysis of the predicted biocompatibility of Ethyl 2-phenylacrylate (EPA) copolymers against established biomedical polymers: Poly(methyl methacrylate) (PMMA), Poly(2-hydroxyethyl methacrylate) (pHEMA), and Poly(lactic-co-glycolic acid) (PLGA).

Due to the limited availability of direct experimental data on the biocompatibility of EPA copolymers, this guide extrapolates potential performance based on the known biological responses to structurally similar acrylate polymers. The inclusion of the phenyl group in EPA is anticipated to increase hydrophobicity compared to other acrylates, a factor known to influence protein adsorption and subsequent cellular interactions. This analysis, therefore, serves as a predictive framework to guide future research and development of EPA-based biomaterials.

Comparative Analysis of Biocompatibility

The following tables summarize the biocompatibility profiles of PMMA, pHEMA, and PLGA, which serve as benchmarks for evaluating the potential performance of EPA copolymers.

Table 1: In Vitro Cytotoxicity
PolymerCell LineAssayResultsCitation
Poly(methyl methacrylate) (PMMA) L929 mouse fibroblasts, Human oral squamous carcinoma cells (OECM-1)MTT Assay>90% cell viability after 24 and 48 hours for various PMMA copolymers.[1] A 17% decrease in viability was seen for 3D-printed PMMA resin on OECM-1 cells.[1]
Poly(2-hydroxyethyl methacrylate) (pHEMA) HeLa cellsCytotoxicity Assay97-100% cell viability for pHEMA/itaconic acid/PEGDMA hydrogels.
Poly(lactic-co-glycolic acid) (PLGA) THP-1-derived macrophagesCell Viability AssayAcidic degradation products of PLGA can decrease cell viability.[2]
Table 2: Hemocompatibility
PolymerAssayResultsCitation
Poly(methyl methacrylate) (PMMA) Not specifiedGenerally considered hemocompatible, but surface modifications may be necessary.
Poly(2-hydroxyethyl methacrylate) (pHEMA) Hemolysis AssayGood blood compatibility indicated for pHEMA-based hydrogels.
Poly(lactic-co-glycolic acid) (PLGA) Platelet AdhesionHigher platelet adhesion and activation compared to surface-modified PLGA.[3]
Table 3: In Vivo Inflammatory Response
PolymerAnimal ModelImplantation SiteInflammatory ResponseCitation
Poly(methyl methacrylate) (PMMA) Not specifiedNot specifiedCan elicit a foreign body response, with inflammation influenced by surface properties.[4]
Poly(2-hydroxyethyl methacrylate) (pHEMA) Not specifiedNot specifiedGenerally considered to have good biocompatibility with minimal inflammatory response.
Poly(lactic-co-glycolic acid) (PLGA) HamstersSubcutaneousChronic granulomatous inflammatory response that resolves over time as the polymer degrades.[5]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided to facilitate the design and execution of comparative studies involving EPA copolymers.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Material Extraction: The polymer material is incubated in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours to create an extract.

  • Cell Seeding: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded in a 96-well plate and cultured to near-confluency.

  • Exposure: The culture medium is replaced with the material extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.

  • Incubation: Cells are incubated with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the negative control.[6]

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start extract Prepare Material Extract start->extract expose Expose Cells to Extract extract->expose cells Seed Cells in 96-well Plate cells->expose incubate Incubate (24-72h) expose->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate Cell Viability read->analyze end_node End analyze->end_node

Figure 1: Workflow for the MTT cytotoxicity assay.

Hemocompatibility: Hemolysis Assay (ASTM F756)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Procedure:

  • Material Preparation: The test material is prepared according to the standard, often as an extract or for direct contact.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Exposure: The material (or its extract) is incubated with a diluted blood solution at 37°C for a specified time (typically 3 hours). Positive (e.g., deionized water) and negative (e.g., saline) controls are run in parallel.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of free hemoglobin in the supernatant is quantified spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. Materials are typically classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[2]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_separation Separation cluster_analysis Analysis start Start prep_material Prepare Test Material/Extract start->prep_material prep_blood Prepare Diluted Blood start->prep_blood incubate Incubate Material with Blood (37°C) prep_material->incubate prep_blood->incubate centrifuge Centrifuge Samples incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_hb Measure Free Hemoglobin collect_supernatant->measure_hb calculate Calculate % Hemolysis measure_hb->calculate end_node End calculate->end_node

Figure 2: Workflow for the ASTM F756 hemolysis assay.

In Vivo Biocompatibility: Subcutaneous Implantation

This study evaluates the local tissue response to an implanted material over time.

Procedure:

  • Material Sterilization: The polymer implant is sterilized using an appropriate method (e.g., ethylene oxide or gamma irradiation).

  • Animal Model: A suitable animal model, typically rats or rabbits, is selected.

  • Surgical Implantation: The sterilized material is surgically implanted into the subcutaneous tissue of the animal.

  • Observation Period: The animals are monitored for a defined period (e.g., 7, 28, and 90 days) to assess the local and systemic response.

  • Histological Analysis: At the end of the observation period, the implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

  • Evaluation: The tissue sections are examined microscopically to evaluate the inflammatory response, including the presence of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells), fibrosis, and tissue integration.

InVivo_Implantation_Workflow start Start sterilize Sterilize Implant Material start->sterilize implant Surgical Implantation (Subcutaneous) sterilize->implant observe Observation Period (e.g., 7, 28, 90 days) implant->observe explant Explant Implant and Surrounding Tissue observe->explant histology Histological Processing (Fix, Section, Stain) explant->histology evaluate Microscopic Evaluation of Tissue Response histology->evaluate end_node End evaluate->end_node

Figure 3: Workflow for in vivo subcutaneous implantation study.

Conclusion

While direct experimental data for this compound copolymers is needed for a definitive assessment of their biocompatibility, this comparative guide provides a foundational framework for their evaluation. By benchmarking against well-characterized polymers like PMMA, pHEMA, and PLGA, and by employing standardized testing protocols, researchers can systematically investigate the potential of EPA copolymers for various biomedical applications. The anticipated hydrophobicity of EPA copolymers suggests that careful consideration should be given to surface properties and their influence on protein adsorption and cellular interactions in future studies.

References

Assessing the Environmental Footprint of Ethyl 2-phenylacrylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-phenylacrylate is a valuable intermediate in the pharmaceutical and polymer industries, most notably in the synthesis of the analgesic Tilidine.[1][2] As the chemical industry increasingly embraces sustainable practices, a critical evaluation of the environmental impact of its synthesis routes is imperative. This guide provides a comparative analysis of various synthetic pathways to this compound, focusing on key green chemistry metrics, and offers detailed experimental protocols for the discussed methods.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route can significantly influence the environmental footprint of a chemical process. Key metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are crucial in quantifying this impact.[3] Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor and PMI provide a broader view of waste generation, including solvents and other process aids.[3][4]

Synthesis RouteReagentsCatalyst/ConditionsSolventsAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Environmental Considerations
Knoevenagel Condensation Benzaldehyde, Ethyl CyanoacetateAmmonium Acetate, MicrowaveSolvent-freeHigh (Theoretical)LowLowMicrowave irradiation reduces reaction time and eliminates the need for solvents, aligning with green chemistry principles.[5]
Reaction with Formaldehyde Ethyl Phenylacetate, ParaformaldehydePotassium Carbonate, Phase-Transfer CatalystToluene, DMFModerateModerate to HighModerate to HighThe use of toluene and DMF as solvents contributes to a higher E-Factor.[6] Potential for side reactions can lower the yield and increase waste.[6]
Fischer Esterification 2-Phenylacrylic Acid, EthanolSulfuric AcidExcess EthanolHighLow to ModerateLow to ModerateA classical and direct method.[5] The use of excess ethanol as both reactant and solvent can be optimized for recovery and reuse.
Biocatalysis (Enzymatic) Ethyl Acrylate, Phenyl-containing substrateImmobilized Lipase (e.g., CALB)Solvent-freeVery HighVery LowVery LowOffers high selectivity, mild reaction conditions, and the use of reusable biocatalysts, minimizing waste and energy consumption.[5]

Note: The values for Atom Economy, E-Factor, and PMI are qualitative assessments based on the principles of each reaction. Precise values would require specific experimental data and process parameters.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing the environmental performance of each synthesis route.

Knoevenagel Condensation (Microwave-Assisted, Solvent-Free)

This protocol is based on the general principles of microwave-assisted Knoevenagel condensation.[5]

  • Reactant Mixture: In a microwave-safe vessel, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1.2 equivalents), and ammonium acetate (0.2 equivalents).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 80-100 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and add water. The product, this compound, will precipitate.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reaction of Ethyl Phenylacetate with Formaldehyde

This protocol is adapted from a patented industrial method.[6]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve ethyl phenylacetate (1 equivalent) in toluene.

  • Addition of Reagents: Add potassium carbonate (1.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents).

  • Reaction with Formaldehyde: Heat the mixture to a specified temperature (e.g., 80-100 °C) and slowly add paraformaldehyde (1.2 equivalents).

  • Reaction Monitoring: Maintain the temperature and stir the mixture for several hours, monitoring the reaction by Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture, and wash with water to remove the catalyst and inorganic salts.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation.

Logical Workflow for Environmental Impact Assessment

The following diagram illustrates a structured approach to evaluating the environmental impact of a chemical synthesis route.

G cluster_0 Synthesis Route Selection cluster_1 Quantitative Assessment cluster_2 Qualitative Assessment cluster_3 Decision Making A Identify Potential Synthesis Routes B Gather Preliminary Data (Reagents, Solvents, Conditions) A->B C Calculate Atom Economy B->C G Assess Toxicity of Reagents & Solvents (GHS Data) B->G D Determine E-Factor C->D E Calculate Process Mass Intensity (PMI) D->E F Analyze Energy Consumption E->F J Compare Routes based on Metrics F->J H Evaluate Catalyst (Reusability, Metal Content) G->H I Consider Reaction Conditions (Temperature, Pressure) H->I I->J K Select Optimal 'Green' Route J->K

References

A Researcher's Guide to In-situ Monitoring of Polymerization Kinetics: A Comparative Analysis for Ethyl 2-phenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the kinetics of polymerization is paramount for designing materials with desired properties. This is particularly true for specialty monomers like Ethyl 2-phenylacrylate (EPA), where precise control over the polymerization process can significantly impact the final product's performance in applications ranging from advanced coatings to biomedical devices.[1] In-situ monitoring techniques offer a powerful alternative to traditional offline methods, providing real-time insights into the reaction progress. This guide provides a comparative overview of key in-situ and ex-situ techniques for monitoring the polymerization kinetics of acrylates, using data from closely related monomers as illustrative examples due to the limited availability of specific data for this compound.

Experimental Protocols: A Comparative Overview

The choice of monitoring technique depends on various factors, including the specific kinetic parameters of interest, the experimental setup, and the required level of detail. Here, we compare two prominent in-situ methods, Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) and Automated Continuous Online Monitoring of Polymerization (ACOMP), with a conventional offline method, Gravimetry combined with Size-Exclusion Chromatography (SEC).

In-situ Method 1: Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a widely used technique for monitoring the real-time conversion of monomers during polymerization.[2] It operates by tracking the decrease in the characteristic infrared absorption bands of the monomer's reactive functional groups as they are converted into a polymer.

Experimental Protocol:

  • Sample Preparation: A reaction mixture is prepared containing the monomer (e.g., this compound), an initiator (e.g., azobisisobutyronitrile, AIBN), and a solvent (e.g., toluene) in a reaction vessel.

  • Instrument Setup: An attenuated total reflectance (ATR) FTIR probe is inserted directly into the reaction vessel. The spectrometer is configured to collect spectra at regular time intervals (e.g., every 30 seconds).

  • Reaction Initiation: The polymerization is initiated by raising the temperature of the reaction mixture to the desired level (e.g., 70°C).

  • Data Acquisition: The FTIR spectra are continuously recorded throughout the polymerization. The disappearance of the acrylate C=C double bond absorption peak (typically around 1635 cm⁻¹) is monitored.

  • Data Analysis: The monomer conversion is calculated by comparing the area of the characteristic monomer peak at any given time to its initial area. This allows for the determination of the polymerization rate.

In-situ Method 2: Automated Continuous Online Monitoring of Polymerization (ACOMP)

ACOMP is a more advanced in-situ technique that provides comprehensive real-time data on multiple polymer properties simultaneously, including monomer conversion, molecular weight, and intrinsic viscosity.[3][4]

Experimental Protocol:

  • System Setup: An ACOMP system is connected to the polymerization reactor via a sampling loop. The system consists of a series of detectors, typically including a UV-Vis spectrometer, a differential refractometer, a multi-angle light scattering (MALS) detector, and a viscometer.[4]

  • Reaction Initiation: The polymerization of the monomer (e.g., an acrylate) is initiated in the reactor under controlled conditions.

  • Continuous Sampling and Dilution: A small, continuous stream of the reaction mixture is automatically withdrawn from the reactor, diluted with a suitable solvent to quench the reaction, and then passed through the bank of detectors.

  • Real-Time Data Acquisition: Each detector provides real-time data. The UV-Vis detector monitors monomer concentration, the MALS detector determines the weight-average molecular weight (Mw), and the viscometer measures the intrinsic viscosity.[3]

  • Data Analysis: The ACOMP software integrates the data from all detectors to provide a continuous, real-time profile of the polymerization kinetics and the evolution of polymer properties.

Offline Method: Gravimetry and Size-Exclusion Chromatography (SEC)

This traditional approach involves taking discrete samples from the reaction at different time points and analyzing them offline.

Experimental Protocol:

  • Reaction Setup: The polymerization is carried out in a reaction vessel with controlled temperature and stirring.

  • Sampling: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the polymerization (e.g., by rapid cooling and addition of an inhibitor).

  • Gravimetric Analysis (Conversion): The polymer is precipitated from the sample by adding a non-solvent. The precipitated polymer is then filtered, dried, and weighed to determine the polymer yield, from which the monomer conversion is calculated.

  • Size-Exclusion Chromatography (Molecular Weight): A portion of the quenched sample is dissolved in a suitable solvent (e.g., tetrahydrofuran) and injected into an SEC system.

  • Data Analysis: The SEC instrument separates the polymer chains based on their hydrodynamic volume, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Quantitative Data Comparison

ParameterRT-FTIRACOMPGravimetry & SEC (Offline)
Monomer Conversion Real-time, continuous dataReal-time, continuous dataDiscrete data points
Reaction Rate Calculated from conversion dataCalculated from conversion dataCalculated from discrete conversion points
Weight-Average MW (Mw) Not directly measuredReal-time, continuous dataMeasured at discrete time points
Number-Average MW (Mn) Not directly measuredNot directly measuredMeasured at discrete time points
Polydispersity Index (PDI) Not measuredNot directly measuredCalculated from Mn and Mw at discrete points
Intrinsic Viscosity Not measuredReal-time, continuous dataCan be measured offline
Data Acquisition Time Seconds per data pointMinutes per full characterizationHours to days for a full kinetic profile
Experimental Overhead ModerateHigh initial setup, low runningHigh (sampling, quenching, analysis)

Visualizing the Process

Diagrams can aid in understanding the complex workflows and relationships between these monitoring techniques.

experimental_workflow cluster_reactor Polymerization Reactor cluster_monitoring In-situ Monitoring (RT-FTIR) cluster_output Kinetic Data Output Monomer This compound Reaction Polymerization (Heat/UV) Monomer->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent Solvent->Reaction FTIR_Probe ATR-FTIR Probe Reaction->FTIR_Probe Real-time Sampling Spectrometer FTIR Spectrometer FTIR_Probe->Spectrometer Computer Data Acquisition & Analysis Spectrometer->Computer Conversion Monomer Conversion vs. Time Computer->Conversion Rate Polymerization Rate Computer->Rate

Caption: Experimental workflow for in-situ monitoring of polymerization kinetics using RT-FTIR.

logical_relationship cluster_insitu In-situ Techniques cluster_offline Offline Techniques cluster_data Kinetic & Structural Information RT_FTIR RT-FTIR Conversion Conversion RT_FTIR->Conversion Rate Rate RT_FTIR->Rate ACOMP ACOMP ACOMP->Conversion ACOMP->Rate MolecularWeight Molecular Weight (Mw, Mn, PDI) ACOMP->MolecularWeight Viscosity Viscosity ACOMP->Viscosity InSitu_NMR In-situ NMR InSitu_NMR->Conversion InSitu_NMR->Rate Structure Polymer Structure InSitu_NMR->Structure Gravimetry Gravimetry Gravimetry->Conversion Gravimetry->Rate SEC SEC/GPC SEC->MolecularWeight Offline_NMR Offline NMR Offline_NMR->Conversion Offline_NMR->Structure

References

The Impact of Architectural Design on the Bulk Properties of Poly(ethyl 2-phenylacrylate): A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable gap in direct comparative studies on the bulk properties of poly(ethyl 2-phenylacrylate) (PEPA) with varying polymer architectures. While the synthesis of linear, branched, and star-shaped polymers is well-established, specific experimental data correlating these architectures with the thermal, mechanical, and rheological properties of PEPA remains scarce. However, by drawing parallels with analogous polymer systems, we can infer the expected trends and provide a foundational guide for researchers, scientists, and drug development professionals interested in the structure-property relationships of this promising polymer.

This guide aims to provide a comparative framework for understanding how the architectural design of poly(this compound) can influence its macroscopic properties. The information presented is based on established principles of polymer science and data from related polyacrylate systems, offering a predictive insight in the absence of direct experimental comparisons for PEPA.

Influence of Polymer Architecture on Bulk Properties: A Predictive Comparison

The arrangement of polymer chains—whether in a linear, branched, or star-shaped fashion—profoundly impacts their packing, entanglement, and overall mobility. These microscopic differences manifest as significant variations in the bulk properties of the material. The following table summarizes the expected qualitative differences between linear, branched, and star-shaped poly(this compound).

PropertyLinear ArchitectureBranched ArchitectureStar-Shaped Architecture
Melt Viscosity HighLower than linearLowest
Glass Transition (Tg) BaselineGenerally lower than linearCan be higher or lower than linear depending on arm length and core
Mechanical Strength High tensile strengthLower tensile strengthModerate to high, depending on arm entanglement
Solubility ModerateHigher than linearHighest
Processability More challengingImprovedGenerally easiest

Experimental Methodologies for Synthesis and Characterization

To facilitate future research in this area, this section outlines the detailed experimental protocols for the synthesis of PEPA with different architectures and the subsequent characterization of their bulk properties.

Synthesis of Poly(this compound) Architectures

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are crucial for synthesizing polymers with well-defined architectures and low polydispersity.

1. Linear Poly(this compound) via ATRP:

  • Materials: this compound (EPA) monomer, ethyl α-bromophenylacetate (initiator), Cu(I)Br (catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand), anisole (solvent).

  • Procedure: The EPA monomer, initiator, and solvent are degassed with nitrogen. The catalyst and ligand are added under a nitrogen atmosphere. The reaction mixture is heated to a specific temperature (e.g., 90°C) and stirred for a predetermined time to achieve the desired molecular weight. The polymerization is quenched by exposing the mixture to air. The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

2. Branched Poly(this compound) via RAFT Polymerization:

  • Materials: EPA monomer, a divinyl comonomer (e.g., ethylene glycol dimethacrylate) as a branching agent, a suitable chain transfer agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN).

  • Procedure: The components are dissolved in a suitable solvent (e.g., toluene) and purged with nitrogen. The polymerization is initiated by heating the mixture (e.g., to 70°C). The degree of branching can be controlled by the ratio of the divinyl comonomer to the EPA monomer. The polymer is isolated by precipitation.

3. Star-Shaped Poly(this compound) via "Core-First" ATRP:

  • Materials: EPA monomer, a multifunctional initiator (e.g., a molecule with multiple ATRP initiating sites, such as a silsesquioxane core), Cu(I)Br, and PMDETA.

  • Procedure: The "core-first" approach involves growing polymer arms from a central multifunctional initiator. The reaction conditions are similar to the linear synthesis, with the stoichiometry adjusted for the number of initiating sites on the core molecule.

Characterization of Bulk Properties

1. Thermal Properties:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting or crystallization behavior.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymers.

2. Mechanical Properties:

  • Tensile Testing: To measure properties such as Young's modulus, tensile strength, and elongation at break using a universal testing machine on polymer films.

  • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material as a function of temperature and frequency, providing information on the storage modulus, loss modulus, and tan delta.

3. Rheological Properties:

  • Rotational Rheometry: To measure the melt viscosity and viscoelastic behavior of the polymers at different temperatures and shear rates. This provides insights into the processability of the material.

Logical Pathway from Architecture to Properties

The following diagram illustrates the conceptual relationship between the chosen polymer architecture and the resulting bulk properties.

G Correlation of Polymer Architecture and Bulk Properties cluster_synthesis Synthesis Strategy cluster_architecture Resulting Polymer Architecture cluster_properties Bulk Properties Controlled Polymerization Controlled Polymerization Monomer This compound Controlled Polymerization->Monomer Initiator_Type Initiator Type (Mono-, Multi-functional) Monomer->Initiator_Type Branching_Agent Branching Agent (Presence/Absence) Monomer->Branching_Agent Linear Linear Initiator_Type->Linear Monofunctional Star Star Initiator_Type->Star Multifunctional Branched Branched Branching_Agent->Branched Present Thermal Thermal Properties (Tg, Stability) Linear->Thermal Mechanical Mechanical Properties (Strength, Modulus) Linear->Mechanical Rheological Rheological Properties (Viscosity, Processability) Linear->Rheological Branched->Thermal Branched->Mechanical Branched->Rheological Star->Thermal Star->Mechanical Star->Rheological

Caption: From synthesis to properties.

Future Directions

The field would greatly benefit from direct, systematic studies that synthesize and characterize linear, branched, and star-shaped poly(this compound) under controlled conditions. Such research would provide invaluable quantitative data to validate the predictive trends outlined in this guide. This would not only advance the fundamental understanding of structure-property relationships in this specific polymer but also accelerate its application in diverse fields, including drug delivery, where precise control over material properties is paramount. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for these much-needed investigations.

Safety Operating Guide

Proper Disposal of Ethyl 2-phenylacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of Ethyl 2-phenylacrylate (CAS No. 22286-82-4), a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as an irritant and is toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to skin and eye irritation, respiratory issues, and significant environmental contamination.[1] Therefore, it is imperative that all personnel handling this chemical are familiar with the following protocols.

Quantitative Data Summary

For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₂[1][2][3]
Molecular Weight 176.21 g/mol [2][3]
CAS Number 22286-82-4[1][2][4][5]
Appearance Liquid[5]
Purity ≥97%[3][5]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[4][5]
Signal Word Warning[1][5]
Hazard Statements H315, H319, H335, H411[1][5]

Experimental Protocols: Disposal Procedures

The following step-by-step methodology must be followed for the disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with environmental regulations.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling vapors.
  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.
  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
  • Store waste containers in a designated satellite accumulation area within the laboratory.[6]
  • This area should be away from sources of ignition and have secondary containment to prevent spills.[6]

3. Disposal Pathway:

  • Do not dispose of this compound down the drain or in regular trash. [6] This is strictly prohibited.[6]
  • Disposal must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
  • Contact your EHS office to schedule a pickup for the hazardous waste container.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Collect the absorbed material into a designated hazardous waste container.
  • Clean the spill area thoroughly with soap and water.
  • Report the spill to your EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway cluster_end Completion start Start: Have Ethyl 2-phenylacrylate Waste ppe Don Appropriate PPE start->ppe collect Collect waste in a labeled, sealed container ppe->collect store Store in designated satellite accumulation area with secondary containment collect->store drain Dispose down drain or in regular trash? store->drain prohibited PROHIBITED drain->prohibited Yes contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company drain->contact_ehs No prohibited->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end End: Waste Properly Disposed pickup->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.